OM-189
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C24H36N6O3S |
|---|---|
Molecular Weight |
488.6 g/mol |
IUPAC Name |
2-[(4S)-4-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]-5-(4-methylpiperidin-1-yl)-5-oxopentyl]guanidine |
InChI |
InChI=1S/C24H36N6O3S/c1-17-12-15-30(16-13-17)23(31)20(9-6-14-27-24(25)26)28-34(32,33)22-11-5-7-18-19(22)8-4-10-21(18)29(2)3/h4-5,7-8,10-11,17,20,28H,6,9,12-16H2,1-3H3,(H4,25,26,27)/t20-/m0/s1 |
InChI Key |
JVLBGBDQWIMMLO-FQEVSTJZSA-N |
Isomeric SMILES |
CC1CCN(CC1)C(=O)[C@H](CCCN=C(N)N)NS(=O)(=O)C2=CC=CC3=C2C=CC=C3N(C)C |
Canonical SMILES |
CC1CCN(CC1)C(=O)C(CCCN=C(N)N)NS(=O)(=O)C2=CC=CC3=C2C=CC=C3N(C)C |
Origin of Product |
United States |
Foundational & Exploratory
OM-189 chemical structure and synthesis
NSI-189 and Hippocampal Neurogenesis: A Technical Guide to the Core Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
NSI-189 is a novel neurogenic compound that has demonstrated potential in preclinical and clinical studies for treating major depressive disorder and enhancing cognitive function. Its primary mechanism of action is believed to be the stimulation of neurogenesis within the hippocampus, a brain region critical for learning, memory, and mood regulation. This technical guide provides an in-depth exploration of the core mechanisms through which NSI-189 is proposed to exert its effects, focusing on the intricate signaling pathways that lead to increased hippocampal neurogenesis and synaptic plasticity. The document summarizes key quantitative data from pivotal studies, details relevant experimental protocols, and presents visual representations of the underlying molecular interactions to facilitate a comprehensive understanding for researchers and drug development professionals.
Introduction
NSI-189 is a benzylpiperizine-aminopyridine derivative that has garnered significant interest for its unique, non-monoaminergic mechanism of action.[1][2] Unlike conventional antidepressants that primarily target neurotransmitter systems, NSI-189 appears to directly influence the structural plasticity of the brain, particularly in the hippocampus.[2][3] Preclinical studies have shown that NSI-189 can increase hippocampal volume and promote the birth of new neurons, a process known as neurogenesis.[4] This guide will dissect the molecular pathways implicated in NSI-189's neurogenic effects, providing a technical foundation for further research and development.
Core Mechanism of Action: Stimulation of Hippocampal Neurogenesis
The central hypothesis for NSI-189's therapeutic effects is its ability to stimulate neurogenesis in the dentate gyrus of the hippocampus.[2][5] This is supported by both in vitro studies using human hippocampus-derived neural stem cells and in vivo studies in animal models.[2] The proposed mechanisms involve the upregulation of key neurotrophic factors and the activation of specific signaling cascades.
Upregulation of Neurotrophic Factors
In vitro studies have demonstrated that NSI-189 treatment leads to a significant increase in the secretion of Brain-Derived Neurotrophic Factor (BDNF) and Stem Cell Factor (SCF) from hippocampal cells.[6][7] These neurotrophic factors are crucial for neuronal survival, growth, and differentiation. An in vitro study using an oxygen-glucose deprivation model showed that NSI-189 treatment robustly increased BDNF and SCF levels in the conditioned media of hippocampal cells.[6] The pro-neurogenic effect of NSI-189 was attenuated by antibodies that block BDNF and SCF, confirming their essential role in its mechanism.[6]
Key Signaling Pathways
The neurogenic effects of NSI-189 appear to be mediated by several interconnected signaling pathways.
A significant recent development in understanding NSI-189's mechanism of action comes from a patent suggesting it functions as an agonist of the orphan nuclear receptor TLX (NR2E1).[8] TLX is a key regulator of neural stem cell self-renewal and proliferation in the neurogenic niches of the adult brain, including the subgranular zone of the dentate gyrus.[8] As a transcription factor, TLX activation can directly influence the expression of genes involved in cell cycle progression and the maintenance of a neural stem cell phenotype. This proposed mechanism aligns with the observed region-specific neurogenic effects of NSI-189.[8]
Studies, particularly in a mouse model of Angelman Syndrome, have implicated the activation of Tropomyosin receptor kinase B (TrkB) and Protein Kinase B (Akt) pathways in the effects of NSI-189 on synaptic plasticity and cognitive function.[9] TrkB is the primary receptor for BDNF, and its activation is a critical step in mediating the neurotrophic effects of BDNF.[10] The activation of TrkB leads to its autophosphorylation and the subsequent recruitment of downstream signaling molecules, including those in the Akt pathway. The Akt pathway is a central regulator of cell survival and proliferation. The proposed activation of this pathway by NSI-189, likely downstream of increased BDNF expression, provides a plausible mechanism for its pro-neurogenic and neuroprotective effects.
Quantitative Data from Preclinical and Clinical Studies
The following tables summarize key quantitative findings from studies on NSI-189.
Table 1: Summary of Quantitative Data from Preclinical Studies
| Parameter | Animal Model | NSI-189 Dose | Outcome | Reference |
| Hippocampal Cell Proliferation | Mice | 30 mg/kg/day (oral gavage) for 28 days | Significant increase in BrdU+ cells in the dentate gyrus | [11] |
| Hippocampal Volume | Mice | 30 mg/kg/day (oral gavage) for 28 days | Trend towards increased hippocampal volume (not always statistically significant) | [11][12] |
| Neurotrophic Factor Upregulation (in vitro) | Rat Hippocampal Cells | Not specified | Robust increase in BDNF and SCF protein levels in conditioned media | [6] |
| Neurite Outgrowth | Rat Stroke Model | 30 mg/kg/day (oral gavage) for 12 weeks | Significant increase in MAP2 immunoreactivity in the hippocampus | [6] |
| Cell Proliferation Marker (Ki67) | Rat Stroke Model | 30 mg/kg/day (oral gavage) | Increased Ki67 expression in the peri-infarct cortex | [13] |
Table 2: Summary of Quantitative Data from Clinical Trials in Major Depressive Disorder
| Parameter | Study Phase | NSI-189 Dose | Outcome | Reference |
| Montgomery-Asberg Depression Rating Scale (MADRS) | Phase 2 | 40 mg/day & 80 mg/day for 12 weeks | No significant difference compared to placebo | [14][15] |
| Symptoms of Depression Questionnaire (SDQ) | Phase 2 | 40 mg/day for 12 weeks | Statistically significant improvement compared to placebo (p=0.044) | [15] |
| Cognitive and Physical Functioning Questionnaire (CPFQ) | Phase 1b | 40 mg (once, twice, or three times daily) for 28 days | Significant improvement compared to placebo | [1] |
| Cognitive Function (CogScreen) | Phase 2 | 40 mg/day for 12 weeks | Significant improvements in some objective cognitive measures | [14] |
Experimental Protocols
This section outlines the general methodologies for key experiments used to investigate the mechanism of action of NSI-189.
In Vivo Animal Studies
-
Animal Model: C57BL/6 mice or Sprague-Dawley rats are commonly used.
-
Drug Administration: NSI-189 is typically administered via oral gavage at doses ranging from 10 to 30 mg/kg daily for a period of 28 days or longer.[11][16] A vehicle control group (e.g., normal saline) is run in parallel.[11]
-
Neurogenesis Assessment (BrdU Labeling):
-
Bromodeoxyuridine (BrdU), a thymidine analog, is injected intraperitoneally (e.g., 50 mg/kg) to label proliferating cells.[17][18]
-
Animals are sacrificed at various time points after BrdU injection to assess cell proliferation, differentiation, and survival.
-
Brains are perfused, sectioned, and processed for immunohistochemistry using anti-BrdU antibodies.[17]
-
-
Immunohistochemistry for Neurogenesis Markers:
-
Brain sections are stained with antibodies against endogenous markers of cell proliferation (e.g., Ki67) and immature neurons (e.g., Doublecortin - DCX).[19][20]
-
Sections are incubated with primary antibodies overnight, followed by incubation with fluorescently labeled secondary antibodies.
-
Stained sections are imaged using a fluorescence microscope, and the number of positive cells in the dentate gyrus is quantified.[19]
-
In Vitro Neurogenesis Assay
-
Cell Culture: Human hippocampus-derived neural stem cells are cultured in appropriate media.
-
Treatment: Cells are treated with varying concentrations of NSI-189 or vehicle control.
-
Proliferation Assay (BrdU Incorporation):
-
Cells are incubated with BrdU for a set period to label dividing cells.
-
Cells are then fixed, and DNA is denatured to expose the incorporated BrdU.
-
BrdU is detected using an anti-BrdU antibody, often in an ELISA-based format for quantification.
-
-
Immunocytochemistry: Cells are stained for neuronal markers (e.g., β-III tubulin) and proliferation markers (e.g., Ki67) to assess differentiation and proliferation.
Western Blotting for Signaling Pathway Analysis
-
Sample Preparation: Hippocampal tissue or cultured cells are lysed to extract proteins.
-
Electrophoresis and Transfer: Protein lysates are separated by SDS-PAGE and transferred to a PVDF membrane.[21][22]
-
Immunoblotting:
-
The membrane is blocked to prevent non-specific antibody binding.[22]
-
The membrane is incubated with primary antibodies specific for phosphorylated (activated) forms of signaling proteins (e.g., p-TrkB, p-Akt) and total protein levels for normalization.[23][24]
-
The membrane is then incubated with HRP-conjugated secondary antibodies.[22]
-
The signal is detected using a chemiluminescent substrate and an imaging system.[23]
-
Visualizing the Mechanism of Action
The following diagrams, generated using Graphviz, illustrate the proposed signaling pathways and experimental workflows.
Conclusion
NSI-189 represents a promising departure from traditional approaches to treating depression and cognitive decline. Its core mechanism of action, centered on the stimulation of hippocampal neurogenesis, offers a novel therapeutic strategy. The available evidence points towards a multi-faceted mechanism involving the potential agonism of the TLX nuclear receptor, leading to the upregulation of crucial neurotrophic factors like BDNF and SCF, and the subsequent activation of pro-survival and pro-growth signaling pathways, including TrkB and Akt. While the precise interplay between these pathways requires further elucidation, the existing data provides a strong foundation for continued investigation into NSI-189 and the broader field of neurogenic therapeutics. This technical guide serves as a comprehensive resource for researchers and drug developers, consolidating the current understanding of NSI-189's mechanism of action and providing a framework for future studies.
References
- 1. Data for Neuralstem's Novel NSI-189 Molecule in Major Depressive Disorder Published in Molecular Psychiatry [prnewswire.com]
- 2. A Phase 1B, randomized, double blind, placebo controlled, multiple-dose escalation study of NSI-189 phosphate, a neurogenic compound, in depressed patients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The neurogenic compound, NSI-189 phosphate: a novel multi-domain treatment capable of pro-cognitive and antidepressant effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. reddit.com [reddit.com]
- 6. NSI‐189, a small molecule with neurogenic properties, exerts behavioral, and neurostructural benefits in stroke rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. reddit.com [reddit.com]
- 9. researchgate.net [researchgate.net]
- 10. Mechanisms Controlling the Expression and Secretion of BDNF [mdpi.com]
- 11. Remediation of Radiation-Induced Cognitive Dysfunction through Oral Administration of the Neuroprotective Compound NSI-189 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. A phase 2, double-blind, placebo-controlled study of NSI-189 phosphate, a neurogenic compound, among outpatients with major depressive disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. BioCentury - Neuralstem's NSI-189 misses in Phase II for MDD [biocentury.com]
- 16. Enhancement of Mitochondrial Function by the Neurogenic Molecule NSI-189 Accompanies Reversal of Peripheral Neuropathy and Memory Impairment in a Rat Model of Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. BrdU assay for neurogenesis in rodents | Springer Nature Experiments [experiments.springernature.com]
- 18. researchgate.net [researchgate.net]
- 19. Immunohistochemistry and Multiple Labeling with Antibodies from the Same Host Species to Study Adult Hippocampal Neurogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Western blot protocol | Abcam [abcam.com]
- 22. Western Blot Protocol | Proteintech Group [ptglab.com]
- 23. benchchem.com [benchchem.com]
- 24. Activity-Dependent Activation of TrkB Neurotrophin Receptors in the Adult CNS - PMC [pmc.ncbi.nlm.nih.gov]
Amdiglurax: A Deep Dive into its Modulation of BDNF Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Amdiglurax (formerly known as NSI-189 and ALTO-100) is a novel, orally active small molecule under investigation for the treatment of major depressive disorder (MDD), bipolar depression, and post-traumatic stress disorder (PTSD).[1] Unlike conventional antidepressants that primarily target monoaminergic systems, amdiglurax is believed to exert its therapeutic effects by promoting neurogenesis and enhancing neuroplasticity.[2] Central to its proposed mechanism of action is the indirect modulation of the Brain-Derived Neurotrophic Factor (BDNF) signaling pathway, a critical cascade involved in neuronal survival, growth, and synaptic plasticity. This technical guide provides an in-depth analysis of the available preclinical and clinical data on amdiglurax, with a focus on its interaction with BDNF signaling pathways.
Core Mechanism of Action: Indirect Modulation of BDNF Signaling
While the precise molecular target of amdiglurax remains unknown, a growing body of evidence points towards its ability to indirectly enhance the signaling of BDNF through its high-affinity receptor, Tropomyosin receptor kinase B (TrkB).[1] Amdiglurax does not directly bind to monoamine transporters or a wide range of other receptors and kinases.[1] Instead, it appears to foster a cellular environment conducive to neurotrophic support.
Preclinical studies have demonstrated that amdiglurax upregulates the expression of several neurotrophic factors, most notably BDNF and Stem Cell Factor (SCF).[3][4][5] The pro-survival and neurogenic effects of amdiglurax in vitro can be attenuated by the presence of neutralizing antibodies against BDNF and SCF, strongly suggesting that its mechanism is at least partially mediated through these factors.[3][4]
The binding of BDNF to TrkB initiates a cascade of intracellular signaling events that are crucial for neuroplasticity. The downstream pathways activated by TrkB include:
-
Phospholipase C (PLCγ) pathway: Involved in synaptic plasticity.
-
Phosphoinositide 3-kinase (PI3K)/Akt pathway: Primarily responsible for cell survival and growth.
-
Mitogen-activated protein kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway: Plays a key role in neuronal differentiation and synaptic plasticity.
By indirectly promoting the activation of this network, amdiglurax is thought to restore and enhance neuronal connectivity in brain regions implicated in depression, such as the hippocampus.
Quantitative Data from Preclinical and In Vitro Studies
The following tables summarize the key quantitative findings from preclinical and in vitro studies investigating the effects of amdiglurax.
Table 1: Effect of Amdiglurax on Hippocampal Volume in Mice
| Dosage | Change in Hippocampal Volume | Reference |
| 10 mg/kg | ~36% increase | [1] |
| 30 mg/kg | ~66% increase | [1] |
| 100 mg/kg | Less effective than 30 mg/kg | [1] |
Table 2: In Vitro Effects of Amdiglurax (NSI-189) in a Stroke Model
| Condition | Measured Outcome | Result | Reference |
| Oxygen-Glucose Deprivation (OGD) | Hippocampal Cell Death | Increased | [3][4] |
| OGD + NSI-189 | Hippocampal Cell Death | Significantly attenuated | [3][4] |
| NSI-189 Treatment | Ki67 Expression (Proliferation Marker) | Increased | [3][4] |
| NSI-189 Treatment | MAP2 Expression (Neuronal Marker) | Increased | [3][4] |
| NSI-189 Conditioned Media | BDNF Levels | Upregulated | [3][4][5] |
| NSI-189 Conditioned Media | SCF Levels | Upregulated | [3][4][5] |
| NSI-189 + anti-BDNF/SCF antibodies | Rescue of Cell Viability | Suppressed | [3][4] |
Experimental Protocols
This section outlines the methodologies for key experiments cited in the literature on amdiglurax.
In Vitro Neurogenesis and Survival Assay in an Ischemic Model
-
Cell Culture: Primary rat hippocampal neurons are cultured.
-
Ischemic Insult: To mimic stroke-like conditions, the cultured neurons are subjected to Oxygen-Glucose Deprivation (OGD).
-
Treatment: Following OGD, cells are treated with amdiglurax (NSI-189) or vehicle control.
-
Assessment of Cell Viability: Cell death is quantified to determine the neuroprotective effects of the compound.
-
Immunocytochemistry:
-
Ki67 Staining: To assess cell proliferation, a marker for neurogenesis.
-
MAP2 Staining: To visualize mature neurons and assess neurite outgrowth.
-
-
Growth Factor Analysis:
-
Conditioned Media Collection: Media from amdiglurax-treated cultures is collected.
-
ELISA: Enzyme-Linked Immunosorbent Assay is used to measure the concentration of secreted neurotrophic factors like BDNF and SCF in the conditioned media.
-
-
Antibody Neutralization: To confirm the role of specific growth factors, neutralizing antibodies against BDNF and SCF are added to the culture along with amdiglurax, and cell viability is reassessed.
In Vivo Assessment of Hippocampal Neurogenesis and Volume
-
Animal Model: Mice are used to study the in vivo effects of amdiglurax.
-
Drug Administration: Amdiglurax is administered orally at various doses (e.g., 10 mg/kg, 30 mg/kg, 100 mg/kg) over a specified period.
-
Histological Analysis:
-
Tissue Preparation: Following the treatment period, mouse brains are collected, fixed, and sectioned.
-
Immunohistochemistry: Brain sections are stained for markers of neurogenesis, such as BrdU (5-bromo-2'-deoxyuridine) incorporation, which indicates DNA synthesis in dividing cells, and Doublecortin (DCX), a marker for immature neurons.
-
Volumetric Analysis: The volume of the hippocampus, particularly the dentate gyrus, is measured using stereological methods.
-
Visualizing the BDNF Signaling Pathway and Experimental Workflow
Amdiglurax's Proposed Mechanism of Action
Caption: Proposed mechanism of Amdiglurax via indirect BDNF pathway modulation.
Experimental Workflow for In Vitro Neuroprotection Studies
Caption: Workflow for assessing Amdiglurax's neuroprotective effects in vitro.
Clinical Development and Future Directions
Amdiglurax has undergone several clinical trials for MDD. A Phase 1b study (NCT01520649) and a Phase 2a study have been completed. The Phase 2a study of ALTO-100 (amdiglurax) showed evidence of efficacy in patients with MDD, particularly in a subgroup of patients identified by a cognitive biomarker. A subsequent Phase 2b trial (NCT02695472) was initiated.
The clinical development of amdiglurax highlights a shift towards a precision medicine approach in psychiatry, where biomarkers may be used to identify patient populations most likely to respond to a targeted therapy. Future research will likely focus on further elucidating the precise molecular mechanisms of amdiglurax and validating the use of cognitive biomarkers to predict treatment response. The ongoing investigation into its effects on BDNF signaling and neuroplasticity holds significant promise for the development of a new class of antidepressants with a novel mechanism of action.
References
- 1. Amdiglurax - Wikipedia [en.wikipedia.org]
- 2. brainasap.com [brainasap.com]
- 3. NSI-189, a small molecule with neurogenic properties, exerts behavioral, and neurostructural benefits in stroke rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. NSI‐189, a small molecule with neurogenic properties, exerts behavioral, and neurostructural benefits in stroke rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
The Genesis of OM-189: A Technical Guide to its Discovery and Initial Screening
For Immediate Release
This whitepaper provides an in-depth technical overview of the discovery and initial screening of OM-189 (formerly known as NSI-189 and ALTO-100), a novel neurogenic compound. Developed by Neuralstem, Inc., this compound was identified through a proprietary, high-throughput screening platform designed to discover molecules that stimulate neurogenesis in human hippocampal neural stem cells. This document is intended for researchers, scientists, and drug development professionals, offering a detailed account of the experimental methodologies, data from initial screening phases, and the underlying scientific rationale.
Introduction: A Novel Approach to CNS Drug Discovery
The discovery of this compound was predicated on a paradigm shift in central nervous system (CNS) drug discovery. Rather than targeting specific neurotransmitter systems, the primary screening strategy focused on a phenotypic outcome: the promotion of neurogenesis. This approach was based on the hypothesis that enhancing the brain's innate capacity to generate new neurons could offer therapeutic benefits for a range of neurological and psychiatric disorders.[1][2] Neuralstem developed a proprietary screening technology utilizing stable human neural stem cell lines to systematically screen large chemical libraries for compounds with neurogenic potential.[1][2]
The Discovery Engine: A Proprietary Neurogenesis Screening Platform
This compound was discovered through a systematic screening of a diverse chemical library against an in vitro model of human hippocampal neurogenesis.[3] This platform utilized a stable cell line of human fetal hippocampal neural stem cells. The primary assay was designed to identify compounds that could induce the proliferation and/or differentiation of these stem cells into mature neurons.
Primary Screening Workflow
The high-throughput screening (HTS) campaign was structured to efficiently identify and validate potential neurogenic compounds. The general workflow is outlined below.
Experimental Protocols
The following sections detail the methodologies for the key experiments in the discovery and initial screening of this compound.
Primary Neurogenesis Screening Assay
This assay was designed for a high-throughput format to screen a large chemical library for compounds that promote the differentiation of human hippocampal neural stem cells into neurons.
-
Cell Line: A stable, conditionally-immortalized human hippocampal neural stem cell line was used. These cells can be expanded for at least ten cell doublings, ensuring a consistent and reproducible cell source for screening.
-
Assay Principle: The assay quantifies the increase in the number of newly generated neurons following compound treatment. This is achieved through immunocytochemistry using a neuron-specific marker.
-
Procedure:
-
Human hippocampal neural stem cells were seeded into 96- or 384-well microplates.
-
Test compounds from a chemical library were added to the wells at a predetermined screening concentration.
-
Leukemia Inhibitory Factor (LIF) was used as a positive control, as it is known to enhance the differentiation of the neural stem cells into both neurons and glia.
-
The plates were incubated for a period sufficient to allow for neuronal differentiation.
-
Following incubation, the cells were fixed and permeabilized.
-
The cells were then stained with a primary antibody against a neuron-specific marker (e.g., β-III tubulin) and a fluorescently-labeled secondary antibody. A nuclear counterstain (e.g., DAPI) was also used to determine the total cell number.
-
The plates were imaged using a high-content imaging system.
-
An automated image analysis algorithm was used to quantify the number of neurons (β-III tubulin positive cells) and the total number of cells (DAPI positive nuclei) in each well.
-
The neurogenic effect of each compound was expressed as the percentage of neurons relative to the total number of cells.
-
Secondary Validation Assays
Hits from the primary screen were subjected to a series of secondary assays to confirm their activity, determine their potency, and rule out non-specific effects.
-
Dose-Response Analysis: Confirmed hits were tested across a range of concentrations to determine their EC50 (half-maximal effective concentration) for neurogenesis.
-
Cytotoxicity Assay: Compounds were evaluated for their potential to induce cell death. This was crucial to ensure that the observed increase in the proportion of neurons was not due to a selective killing of non-neuronal cells. Standard cytotoxicity assays, such as those measuring lactate dehydrogenase (LDH) release or using viability dyes, were likely employed.
-
Neurite Outgrowth Assay: In addition to an increase in neuron number, the quality of the newly formed neurons is critical. A neurite outgrowth assay was likely used to quantify the length and branching of neurites on the newly differentiated neurons. This provides an indication of neuronal maturation and health.
Data Presentation
While specific quantitative data from the initial high-throughput screening of this compound is proprietary, the following tables represent the types of data that would have been generated during the hit-to-lead process.
| Parameter | Description |
| Screening Concentration | The single concentration of library compounds used in the primary HTS. |
| Hit Criteria | A statistically significant increase in the percentage of neurons compared to vehicle-treated controls. |
| Confirmation Criteria | Reproducible activity in the primary assay upon re-testing. |
| Positive Control | Leukemia Inhibitory Factor (LIF) |
Table 1: Key Parameters of the Primary High-Throughput Screen
| Compound ID | Primary Screen Activity (% Increase in Neurons) | EC50 for Neurogenesis (µM) | Cytotoxicity (CC50, µM) |
| This compound | Data not publicly available | Data not publicly available | > 50 (example value) |
| Hit X | Data not publicly available | Data not publicly available | 25 (example value) |
| Hit Y | Data not publicly available | Data not publicly available | > 50 (example value) |
Table 2: Example Data for Confirmed Hits
Proposed Mechanism of Action and Signaling Pathways
While the precise molecular target of this compound remains to be fully elucidated, preclinical studies have shown that its neurogenic effects are associated with the upregulation of several key neurotrophic factors, including Brain-Derived Neurotrophic Factor (BDNF) and Stem Cell Factor (SCF). The pro-neurogenic activity of this compound is believed to be independent of the monoamine system, distinguishing it from classical antidepressants.
The proposed signaling cascade initiated by this compound involves the modulation of pathways that support neuronal survival, proliferation, and differentiation.
References
- 1. Neuralstem Files FDA Application For First Drug Therapy NSI-189 For The Treatment Of Major Depression [bioprocessonline.com]
- 2. fiercepharma.com [fiercepharma.com]
- 3. Neuralstem Presents Positive Updated Data from Phase II Study of NSI-189 in Major Depressive Disorder at the 56th American College of Neuropsychopharmacology (ACNP) Annual Meeting - BioSpace [biospace.com]
Preclinical Pharmacology of NSI-189: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
NSI-189 is an investigational neurogenic compound that has demonstrated potential therapeutic effects in a range of preclinical models of neurological disorders, including depression, stroke, diabetic neuropathy, and cognitive impairment.[1][2] Its primary mechanism of action is believed to be the stimulation of neurogenesis, particularly in the hippocampus, an area of the brain critical for memory and mood regulation.[3][4] Unlike conventional antidepressants that primarily target monoamine neurotransmitter systems, NSI-189 appears to operate through a novel mechanism, potentially involving the enhancement of neurotrophic factor signaling.[1] This guide provides a comprehensive overview of the preclinical pharmacology of NSI-189, detailing its in vitro and in vivo effects, proposed mechanisms of action, and available safety and pharmacokinetic data.
Introduction
NSI-189 is a benzylpiperazine-aminopyridine derivative that was identified through a high-throughput screening of a chemical library for compounds that promote the proliferation of human hippocampus-derived neural stem cells in vitro.[5][6] Preclinical studies have shown that NSI-189 stimulates neurogenesis in the dentate gyrus of the hippocampus and increases hippocampal volume in mice.[5] These structural changes are associated with behavioral improvements in animal models of depression and cognitive deficits.[5][1] This document synthesizes the available preclinical data to provide a detailed technical resource for researchers and drug development professionals interested in NSI-189.
In Vitro Pharmacology
Neurogenic and Neurotrophic Effects
-
Stimulation of Neurogenesis: NSI-189 has been shown to stimulate the neurogenesis of human hippocampus-derived neural stem cells in vitro.[5][4]
-
Upregulation of Neurotrophic Factors: In primary rat hippocampal neuron cultures, NSI-189 treatment has been demonstrated to upregulate the secretion of key neurogenic and neurotrophic factors, including Brain-Derived Neurotrophic Factor (BDNF) and Stem Cell Factor (SCF).[7][8] The increase in BDNF and SCF was described as robust.[7]
Cytoprotective Effects
-
Oxygen-Glucose Deprivation (OGD) Model: In an in vitro model of ischemic injury (OGD), NSI-189 treatment significantly attenuated cell death in primary rat hippocampal neurons. This protective effect was associated with increased expression of the proliferation marker Ki67 and the mature neuron marker Microtubule-Associated Protein 2 (MAP2).[7][9]
Binding Profile and Receptor Interactions
Publicly available, peer-reviewed literature does not contain specific quantitative data on the binding affinities (e.g., Kᵢ, Kₑ) or functional potencies (e.g., IC₅₀, EC₅₀) of NSI-189 at specific molecular targets. However, it has been reported that receptor-binding studies have shown that NSI-189 has no appreciable binding activity for known neurotransmitter receptors, transporters, or kinases, suggesting a novel mechanism of action.[10]
In Vivo Pharmacology
Animal Models
NSI-189 has been evaluated in a variety of rodent models of central nervous system (CNS) disorders, demonstrating a broad spectrum of potential therapeutic activity.
| Animal Model | Species | Key Findings | Reference(s) |
| Depression | Mouse | Showed behavioral efficacy in the novelty-suppressed feeding test after 28 days of oral administration. | |
| Ischemic Stroke | Rat | Oral administration starting 6 hours after middle cerebral artery occlusion (MCAO) led to significant and sustained improvement in motor and neurological deficits. This was associated with increased neurite outgrowth in the hippocampus and cortex. | [7][9][11] |
| Diabetic Neuropathy | Mouse | Prevented and reversed functional and structural indices of both peripheral and central neuropathy in models of type 1 and type 2 diabetes. | |
| Radiation-Induced Cognitive Impairment | Rat | Ameliorated impairments in hippocampal- and frontal cortex-dependent memory functions and preserved hippocampal neurogenesis. | [12] |
| Angelman Syndrome | Mouse | A short course of treatment reversed cognitive and motor function impairments. | [8] |
Preclinical Pharmacokinetics
Detailed preclinical pharmacokinetic parameters for NSI-189 in rodents (e.g., Cₘₐₓ, Tₘₐₓ, half-life, bioavailability) are not extensively reported in publicly available peer-reviewed literature. One study mentioned the collection of plasma and brain samples from mice at multiple time points after oral and intravenous administration for LC/MS/MS analysis, but the specific pharmacokinetic values were not provided in the abstract.[8]
In a Phase 1b clinical trial in humans, NSI-189 administered in doses of 40 mg once, twice, or three times daily for 28 days demonstrated a half-life of 17.4–20.5 hours.[5][13]
Proposed Mechanism of Action
The precise molecular target of NSI-189 has not been definitively elucidated. However, preclinical evidence strongly suggests that its therapeutic effects are mediated through the enhancement of neurogenesis and synaptic plasticity, likely via the modulation of neurotrophic signaling pathways.
Signaling Pathways
The available data points to the involvement of the Brain-Derived Neurotrophic Factor (BDNF) and its receptor, Tropomyosin receptor kinase B (TrkB), as well as the downstream Akt signaling pathway. NSI-189 has been shown to upregulate BDNF and Stem Cell Factor (SCF) in vitro.[7][8] Activation of the TrkB receptor by BDNF is known to trigger downstream signaling cascades, including the PI3K/Akt pathway, which is crucial for promoting cell survival and neurogenesis. While a direct interaction with the JAK-STAT pathway has been speculated, there is currently a lack of strong preclinical evidence to support this.
Proposed signaling pathway of NSI-189.
Experimental Protocols
In Vivo: Novelty-Suppressed Feeding (NSF) Test
This test is used to assess anxiety-like behavior in rodents and is sensitive to chronic antidepressant treatment.[5]
-
Animals: Adult male mice are typically used.
-
Housing: Mice are single-housed for a period before the test to increase the stress of the novel environment.
-
Food Deprivation: Animals are food-deprived for 16-24 hours prior to the test, with free access to water.
-
Apparatus: A brightly lit, open-field arena (e.g., 50 x 50 cm). A single pellet of palatable food is placed on a white filter paper in the center of the arena.
-
Procedure:
-
The mouse is placed in a corner of the arena.
-
The latency to begin eating the food pellet is recorded. Eating is defined as the mouse biting the pellet with the use of its forepaws.
-
The test is typically run for a maximum of 10 minutes.
-
Immediately after the test, the mouse is returned to its home cage, and the amount of food consumed in a 5-minute period is measured to control for appetite.
-
-
Endpoint: A decrease in the latency to eat is indicative of an anxiolytic or antidepressant-like effect.
Workflow for the Novelty-Suppressed Feeding Test.
In Vitro: Oxygen-Glucose Deprivation (OGD) Assay
This assay is an in vitro model of ischemia-reperfusion injury.[7][9]
-
Cell Culture: Primary hippocampal neurons are cultured to an appropriate density.
-
OGD Medium: A glucose-free culture medium is prepared.
-
Hypoxic Conditions: Cells are placed in a hypoxic chamber with a controlled atmosphere (e.g., 95% N₂, 5% CO₂).
-
Procedure:
-
Replace the normal culture medium with the OGD medium.
-
Incubate the cells in the hypoxic chamber for a defined period (e.g., 4 hours).
-
After the OGD period, replace the OGD medium with normal, glucose-containing medium.
-
Return the cells to a normoxic incubator (re-oxygenation) for a specified duration (e.g., 24-48 hours).
-
NSI-189 or vehicle is typically added to the medium during the re-oxygenation phase.
-
-
Endpoints:
-
Cell Viability: Assessed using assays such as MTT or LDH release.
-
Apoptosis: Measured by techniques like TUNEL staining or caspase activity assays.
-
Neuronal Markers: Immunocytochemistry for markers like MAP2 to assess neuronal integrity.
-
Proliferation Markers: Staining for markers like Ki67 to assess cell division.
-
Workflow for the Oxygen-Glucose Deprivation Assay.
Safety Pharmacology and Toxicology
Comprehensive preclinical safety and toxicology data for NSI-189 are not fully available in the public domain. However, some general findings have been reported.
-
In Vitro Metabolism: In vitro studies have indicated limited metabolism of NSI-189, involving oxidative processes and some evidence of glucuronide conjugation.[5]
-
General Toxicology: In a Phase 1b clinical trial, NSI-189 was reported to be relatively well-tolerated at all doses tested, with no serious adverse events.[5] Preclinical findings in animals indicated central nervous system-related adverse events associated with Cₘₐₓ, which guided the dose escalation strategy in the clinical trial.[5]
-
Genotoxicity (Ames Test): Information regarding the mutagenic potential of NSI-189 from Ames testing is not publicly available.
-
Cardiovascular Safety (hERG Assay): Data from in vitro hERG channel assays to assess the potential for QT prolongation are not publicly available.
-
Cytochrome P450 (CYP) Inhibition: Specific data on the inhibitory potential of NSI-189 against major CYP isozymes are not publicly available.
Conclusion
NSI-189 represents a promising novel therapeutic candidate for a range of neurological disorders, with a unique mechanism of action centered on the promotion of neurogenesis. Preclinical studies have consistently demonstrated its efficacy in animal models of depression, stroke, and other conditions characterized by neuronal damage or dysfunction. While the precise molecular target remains to be identified, the downstream effects on neurotrophic signaling pathways, particularly involving BDNF/TrkB and Akt, are increasingly well-characterized. Further disclosure of quantitative in vitro pharmacological data and detailed preclinical pharmacokinetic and safety profiles will be crucial for a complete understanding of its therapeutic potential and for guiding future clinical development.
References
- 1. A comparison of toxicity and toxicokinetics in rats and dogs following twenty-eight-day, repeat-dose oral administration of nifurtimox - PMC [pmc.ncbi.nlm.nih.gov]
- 2. | BioWorld [bioworld.com]
- 3. NSI-189 News - LARVOL Sigma [sigma.larvol.com]
- 4. researchgate.net [researchgate.net]
- 5. A Phase 1B, randomized, double blind, placebo controlled, multiple-dose escalation study of NSI-189 phosphate, a neurogenic compound, in depressed patients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The neurogenic compound, NSI-189 phosphate: a novel multi-domain treatment capable of pro-cognitive and antidepressant effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. NSI‐189, a small molecule with neurogenic properties, exerts behavioral, and neurostructural benefits in stroke rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | An in Vitro Assay of hERG K+ Channel Potency for a New EGFR Inhibitor FHND004 [frontiersin.org]
- 10. Natural products modulating the hERG channel: heartaches and hope - PMC [pmc.ncbi.nlm.nih.gov]
- 11. NSI-189, a small molecule with neurogenic properties, exerts behavioral, and neurostructural benefits in stroke rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. NSI-189 phosphate, a novel neurogenic compound, selectively benefits moderately depressed patients: A post-hoc analysis of a phase 2 study of major depressive disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
The Role of NSI-189 in Synaptic Plasticity and Neuronal Growth: A Technical Guide
Executive Summary
NSI-189 is a novel, orally active small molecule that has demonstrated significant potential in promoting neurogenesis and synaptic plasticity.[1] This technical guide provides an in-depth overview of the core mechanisms of action of NSI-189, with a specific focus on its role in synaptic plasticity and neuronal growth. The information presented herein is a synthesis of preclinical data from various in vitro and in vivo models. While the user's query specified "OM-189," the preponderance of scientific literature on neurogenesis and synaptic plasticity points to NSI-189, for which "this compound" may be a less common or mistaken identifier. This document will proceed with the data available for NSI-189.
This guide summarizes key quantitative data in structured tables for ease of comparison, provides detailed methodologies for pivotal experiments, and includes visualizations of signaling pathways and experimental workflows to facilitate a comprehensive understanding of NSI-189's neurogenic and synaptogenic properties.
Introduction
NSI-189 is a benzylpiperizine-aminopyridine compound that has been investigated for its therapeutic potential in neurological and psychiatric disorders, including major depressive disorder, Angelman syndrome, and stroke.[2][3][4] A key aspect of its mechanism of action is its ability to stimulate neurogenesis in the hippocampus and subventricular zone.[5] Furthermore, NSI-189 has been shown to enhance synaptic plasticity, a fundamental process for learning and memory.[2][6] This document will explore the experimental evidence supporting these effects.
Quantitative Data on the Effects of NSI-189
The following tables summarize the key quantitative findings from preclinical studies on NSI-189, focusing on its impact on neuronal growth, synaptogenesis, and synaptic plasticity.
Table 1: Effects of NSI-189 on Neuronal Growth and Synaptogenesis
| Parameter | Model System | Treatment | Outcome | Reference |
| Neurite Outgrowth (MAP2 Immunoreactivity) | Rat model of ischemic stroke | 30 mg/kg NSI-189 daily for 12 weeks | Significant increments in MAP2 density in the hippocampus at 12 and 24 weeks post-stroke.[7] | [3][7] |
| Cell Proliferation (Ki67 expression) | In vitro primary rat hippocampal neurons (OGD model) | NSI-189 treatment | Significant increase in Ki67 expression compared to vehicle.[7] | [1][7] |
| Hippocampal Volume | Healthy adult mice | Daily oral administration of NSI-189 | Significantly increased hippocampal volume.[5] | [5][8] |
| Synaptic Markers (Synaptophysin, PSD-95) | Rat model of type 2 diabetes (ZDF rats) | NSI-189 treatment | Ameliorated deficits in synaptophysin and PSD-95 protein expression in the brain cortex.[8] | [8] |
| Neurogenesis | Healthy adult mice | Daily oral administration of NSI-189 | Significantly increased neurogenesis in the dentate gyrus.[5] | [5][9] |
Table 2: Effects of NSI-189 on Synaptic Plasticity (Long-Term Potentiation)
| Model System | Treatment Protocol | Key Finding | Reference |
| Acute hippocampal slices from wild-type mice | Incubation with NSI-189 | Time- and dose-dependent increase in the magnitude of LTP elicited by theta burst stimulation (TBS).[2] | [2] |
| Acute hippocampal slices from Angelman Syndrome (AS) mice | Incubation with NSI-189 | Enhanced TBS-induced LTP, restoring it to normal levels.[2][10] | [2][10] |
Key Signaling Pathways
NSI-189 is understood to exert its effects through the modulation of several key signaling pathways involved in neurogenesis and synaptic plasticity. The primary mechanism appears to be the upregulation of neurotrophic factors and the subsequent activation of their downstream signaling cascades.
BDNF-TrkB Signaling Pathway
Brain-Derived Neurotrophic Factor (BDNF) is a critical neurotrophin that binds to its receptor, Tropomyosin receptor kinase B (TrkB), to initiate signaling cascades that support neuronal survival, growth, and synaptic plasticity.[11] NSI-189 has been shown to upregulate BDNF, leading to the activation of the TrkB pathway.[1][7]
NSI-189 mediated activation of the BDNF-TrkB signaling pathway.
Role of Stem Cell Factor (SCF)
In addition to BDNF, NSI-189 has been found to upregulate Stem Cell Factor (SCF).[1] The combined action of BDNF and SCF appears to be crucial for the neurogenic effects of NSI-189.
Experimental Protocols
This section outlines the generalized methodologies for key experiments cited in the literature on NSI-189.
In Vivo Stroke Model and NSI-189 Administration
A common in vivo model to study the neurorestorative effects of NSI-189 is the middle cerebral artery occlusion (MCAo) model in rats, which mimics ischemic stroke.[3]
Experimental workflow for in vivo stroke model studies with NSI-189.
Protocol Details:
-
Animal Model: Adult Sprague-Dawley rats are commonly used.[3]
-
Stroke Induction: Transient middle cerebral artery occlusion (MCAo) is induced to create a focal ischemic lesion.[3]
-
Drug Administration: NSI-189 phosphate is dissolved in a suitable vehicle (e.g., 0.2 N HCl in distilled water, pH 4-5) and administered daily by oral gavage at a specified dose (e.g., 30 mg/kg).[3][8] Treatment typically begins a few hours post-stroke and continues for an extended period (e.g., 12 weeks).[3]
-
Behavioral Assessments: Motor and neurological functions are assessed at baseline and at regular intervals post-stroke using standardized tests.[7]
-
Histopathological Analysis: At the end of the study, animals are euthanized, and their brains are processed for immunohistochemistry to assess markers of neurite outgrowth (e.g., MAP2) and cell proliferation (e.g., Ki67).[7]
In Vitro Oxygen-Glucose Deprivation (OGD) Model
To investigate the direct cellular effects of NSI-189, an in vitro model of stroke using oxygen-glucose deprivation (OGD) on primary hippocampal neurons is employed.[7]
Protocol Details:
-
Cell Culture: Primary rat hippocampal neurons are cultured under standard conditions.[7]
-
OGD Insult: To mimic ischemic conditions, cultured neurons are subjected to OGD by replacing the standard medium with a glucose-free medium and placing the cultures in a hypoxic chamber.[7]
-
NSI-189 Treatment: NSI-189 is added to the culture medium, and its effects are compared to vehicle-treated control cultures.[7]
-
Outcome Measures: Cell viability is assessed to determine the neuroprotective effects of NSI-189. Immunocytochemistry is used to measure the expression of markers for cell proliferation (Ki67) and neuronal structure (MAP2).[7] The levels of neurotrophic factors (e.g., BDNF, SCF) in the culture medium are quantified using ELISA.[1]
Electrophysiological Recordings of Long-Term Potentiation (LTP)
The effect of NSI-189 on synaptic plasticity is often assessed by measuring Long-Term Potentiation (LTP) in acute hippocampal slices.[2]
Protocol Details:
-
Slice Preparation: Acute hippocampal slices are prepared from mice (e.g., wild-type or Angelman syndrome models).[2]
-
Incubation: Slices are incubated in artificial cerebrospinal fluid (aCSF) with or without NSI-189 for a specified duration.[2]
-
Electrophysiology: Field excitatory postsynaptic potentials (fEPSPs) are recorded from the CA1 region of the hippocampus.[12]
-
LTP Induction: LTP is induced using a high-frequency stimulation protocol, such as theta-burst stimulation (TBS).[2]
-
Data Analysis: The magnitude of LTP is quantified as the percentage increase in the fEPSP slope after TBS compared to the baseline.[2]
Discussion and Future Directions
The available preclinical data strongly suggest that NSI-189 promotes neuronal growth and synaptic plasticity through a mechanism involving the upregulation of neurotrophic factors and the activation of the TrkB signaling pathway.[1][2] These findings provide a strong rationale for its investigation in a range of neurological disorders characterized by neuronal loss and synaptic dysfunction.
Future research should focus on further elucidating the precise molecular targets of NSI-189 to fully understand its mechanism of action. Additionally, more extensive dose-response studies in various preclinical models will be crucial for optimizing its therapeutic potential. The translation of these promising preclinical findings into clinical efficacy remains an area of active investigation.
Conclusion
NSI-189 is a promising neurogenic and synaptogenic agent with a multi-faceted mechanism of action. By stimulating key signaling pathways involved in neuronal survival, growth, and synaptic plasticity, NSI-189 holds therapeutic potential for a variety of neurological and psychiatric conditions. This technical guide provides a comprehensive summary of the current understanding of NSI-189's role in these fundamental neurobiological processes, offering a valuable resource for researchers and drug development professionals in the field.
References
- 1. researchgate.net [researchgate.net]
- 2. Enhancement of synaptic plasticity and reversal of impairments in motor and cognitive functions in a mouse model of Angelman Syndrome by a small neurogenic molecule, NSI-189 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. NSI-189, a small molecule with neurogenic properties, exerts behavioral, and neurostructural benefits in stroke rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. New Antidepressant Stimulates Neuron Growth - Gateway Psychiatric [gatewaypsychiatric.com]
- 5. A Phase 1B, randomized, double blind, placebo controlled, multiple-dose escalation study of NSI-189 phosphate, a neurogenic compound, in depressed patients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. angelmansyndromenews.com [angelmansyndromenews.com]
- 7. NSI‐189, a small molecule with neurogenic properties, exerts behavioral, and neurostructural benefits in stroke rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Enhancement of Mitochondrial Function by the Neurogenic Molecule NSI-189 Accompanies Reversal of Peripheral Neuropathy and Memory Impairment in a Rat Model of Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. brainasap.com [brainasap.com]
- 10. hcplive.com [hcplive.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Investigating the Molecular Targets of Amdiglurax: An In-depth Technical Guide
Foreword
Amdiglurax, formerly known as NSI-189 and ALTO-100, is a novel investigational drug that has garnered significant interest for its potential therapeutic effects in major depressive disorder (MDD), cognitive impairment, and other neurological conditions. Unlike conventional antidepressants that primarily target monoaminergic systems, Amdiglurax represents a paradigm shift, with a proposed mechanism of action centered on the potentiation of neurogenesis and synaptic plasticity. This technical guide provides a comprehensive overview of the current understanding of Amdiglurax's molecular interactions, drawing upon key preclinical and clinical data. It is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this first-in-class molecule.
Executive Summary
While the precise, direct molecular binding target of Amdiglurax remains unidentified, extensive research points towards an indirect mechanism of action that converges on the enhancement of Brain-Derived Neurotrophic Factor (BDNF) signaling and the stimulation of neurogenesis, particularly within the hippocampus. Screening against a broad panel of over 52 neurotransmitter receptors, ion channels, and enzymes, as well as 900 kinases, has not revealed any direct interactions. The therapeutic and physiological effects of Amdiglurax are therefore understood to be mediated through the downstream activation of key signaling cascades that govern neuronal survival, growth, and connectivity.
Proposed Mechanism of Action: Indirect Modulation of Neurotrophic Pathways
The prevailing hypothesis is that Amdiglurax initiates its effects by upregulating the expression of several key neurotrophic and growth factors. This, in turn, activates their cognate receptors and downstream signaling pathways, most notably the Tropomyosin receptor kinase B (TrkB) pathway, which is the primary receptor for BDNF.
Upregulation of Neurotrophic Factors
In vitro studies have demonstrated that Amdiglurax treatment leads to a significant increase in the expression and secretion of several critical growth factors from hippocampal cells. The most robust effects have been observed for Brain-Derived Neurotrophic Factor (BDNF) and Stem Cell Factor (SCF).[1]
Activation of the TrkB Signaling Cascade
The upregulation of BDNF by Amdiglurax leads to the activation of its high-affinity receptor, TrkB. This receptor tyrosine kinase plays a pivotal role in mediating the effects of BDNF on neuronal function. Studies in a mouse model of Angelman Syndrome have shown that the beneficial effects of Amdiglurax on synaptic plasticity and cognitive function are associated with the activation of TrkB and the downstream kinase Akt.
Quantitative Data on Molecular and Cellular Effects
The following tables summarize the key quantitative findings from preclinical studies investigating the effects of Amdiglurax.
| In Vitro Neurotrophic Factor Upregulation | |
| Model System | Primary Rat Hippocampal Neurons (subjected to Oxygen-Glucose Deprivation) |
| Endpoint | Growth Factor Levels in Conditioned Media |
| Key Findings | - Statistically significant upregulation of BDNF and SCF following NSI-189 treatment.[2] - The neuroprotective effects of NSI-189 were suppressed by the co-administration of anti-BDNF and anti-SCF antibodies.[2] |
| Reference | Tajiri et al., J Cell Physiol, 2017. |
| In Vivo Effects on Hippocampal Volume (Mouse Model) | |
| Animal Model | Healthy Adult Mice |
| Dosing Regimen | Daily oral administration for 28 days |
| Endpoint | Hippocampal Volume |
| Results | - 10 mg/kg: ~36% increase in hippocampal volume. - 30 mg/kg: ~66% increase in hippocampal volume. Note: A bell-shaped dose-response curve was observed, with 100 mg/kg being less effective than 30 mg/kg. |
| Reference | Fava et al., Mol Psychiatry, 2016 (citing preclinical data on file with Neuralstem). |
Experimental Protocols
This section provides an overview of the key experimental methodologies used to investigate the molecular targets and mechanism of action of Amdiglurax.
In Vitro Neurogenesis Functional Screen (Discovery Protocol)
Amdiglurax was identified from a library of 10,269 compounds through a high-throughput functional screen designed to identify molecules that promote neurogenesis in human hippocampus-derived neural stem cells.
Protocol Outline:
-
Cell Culture: Human hippocampus-derived neural stem cells are cultured under conditions that maintain their multipotency.
-
Plating: Cells are seeded into multi-well plates suitable for high-throughput screening.
-
Compound Addition: A library of small molecules is added to the wells at a fixed concentration.
-
Incubation: The cells are incubated with the compounds for a period sufficient to allow for differentiation and neurogenesis (typically several days).
-
Immunocytochemistry: Cells are fixed and stained with antibodies against neuronal markers (e.g., β-III tubulin or MAP2) and proliferation markers (e.g., Ki67 or BrdU) to identify newly formed neurons.
-
Imaging and Analysis: Automated microscopy and image analysis software are used to quantify the number of new neurons and other relevant parameters (e.g., neurite length) in each well.
-
Hit Identification: Compounds that significantly increase neurogenesis compared to control wells are identified as "hits" for further investigation.
In Vitro Oxygen-Glucose Deprivation (OGD) Model
This model is used to simulate ischemic conditions and assess the neuroprotective effects of compounds.
Protocol Outline:
-
Cell Culture: Primary hippocampal neurons are isolated from embryonic rats and cultured.
-
OGD Induction: The culture medium is replaced with a glucose-free medium, and the cells are placed in a hypoxic chamber (e.g., 95% N2, 5% CO2) for a defined period to induce cell stress and death.
-
Treatment: Amdiglurax is added to the culture medium before, during, or after the OGD period.
-
Assessment of Cell Viability: Cell viability is measured using assays such as the MTT assay or by quantifying markers of cell death (e.g., LDH release).
-
Measurement of Neurotrophic Factors: The concentration of secreted neurotrophic factors (e.g., BDNF, SCF) in the conditioned media is quantified using ELISA.
In Vivo Mouse Model of Hippocampal Volume and Neurogenesis
Protocol Outline:
-
Animal Model: Healthy adult mice are used.
-
Drug Administration: Amdiglurax is administered orally (e.g., via gavage) daily for a specified duration (e.g., 28 days) at various doses.
-
Assessment of Neurogenesis: Proliferating cells are labeled by administering BrdU or a similar marker. At the end of the treatment period, the animals are euthanized, and the brains are processed for histology. Immunohistochemistry is performed to identify BrdU-positive cells that have co-localized with neuronal markers (e.g., NeuN) in the dentate gyrus of the hippocampus.
-
Measurement of Hippocampal Volume: Brains are sectioned, and the volume of the hippocampus is determined using stereological methods on stained sections.
-
Statistical Analysis: The number of new neurons and the hippocampal volume are compared between the different treatment groups and a vehicle control group.
Conclusion and Future Directions
Amdiglurax represents a promising and novel approach to the treatment of neurological and psychiatric disorders. While its direct molecular target remains elusive, the downstream effects on neurotrophic factor signaling and neurogenesis are well-documented in preclinical models. Future research should focus on identifying the direct binding partner(s) of Amdiglurax to fully elucidate its mechanism of action. This could involve techniques such as affinity chromatography, photoaffinity labeling, or computational modeling. A deeper understanding of its molecular targets will be crucial for optimizing its therapeutic potential and identifying patient populations most likely to respond to this innovative treatment. Despite recent clinical trial setbacks for major depressive disorder, its unique pro-cognitive and neurogenic properties warrant further investigation for other indications.
References
The Neurogenic Potential of NSI-189: A Technical Guide to its Pharmacodynamics in the Central Nervous System
For Researchers, Scientists, and Drug Development Professionals
Abstract
NSI-189 is an investigational neurogenic compound that has garnered significant interest for its potential therapeutic applications in neurological and psychiatric disorders. Unlike conventional antidepressants that primarily target monoaminergic systems, NSI-189's mechanism of action is centered on the stimulation of neurogenesis, particularly within the hippocampus. This technical guide provides an in-depth overview of the pharmacodynamics of NSI-189 in the central nervous system, summarizing key preclinical and clinical findings. It details the compound's proposed molecular mechanism, its effects on signaling pathways, synaptic plasticity, and neuronal growth, and presents quantitative data from various studies. Furthermore, this guide outlines the experimental protocols used to elucidate these effects and includes visualizations of the key signaling pathways and experimental workflows.
Introduction
NSI-189, chemically described as a benzylpiperizine-aminiopyridine, is a novel small molecule that emerged from a high-throughput screen of compounds for their ability to stimulate the proliferation of human hippocampus-derived neural stem cells in vitro.[1][2] Its unique neurogenic properties set it apart from traditional psychopharmacological agents and suggest a potential to address the underlying pathophysiology of disorders associated with reduced hippocampal volume and neurogenesis, such as major depressive disorder (MDD).[3][4][5] Preclinical studies have demonstrated its efficacy in promoting neurite outgrowth and enhancing synaptic plasticity.[6][7] While clinical trials for MDD have yielded mixed but promising results, the pro-cognitive and neurogenic effects of NSI-189 continue to be an active area of research.[8][9][10]
Molecular Mechanism of Action
The primary mechanism of action of NSI-189 is believed to be its function as an agonist of the orphan nuclear receptor TLX (NR2E1).[6][11] TLX is a key transcription factor expressed in the neurogenic niches of the adult brain, namely the subgranular zone (SGZ) of the dentate gyrus in the hippocampus and the subventricular zone (SVZ).[6][12] By activating TLX, NSI-189 is thought to initiate a cascade of downstream signaling events that promote neural stem cell (NSC) proliferation and differentiation.
Downstream Signaling Pathways
Activation of TLX by NSI-189 influences several key intracellular signaling pathways:
-
Repression of p21 and PTEN: TLX acts as a transcriptional repressor of the cyclin-dependent kinase inhibitor p21 and the tumor suppressor PTEN.[13] The downregulation of these proteins removes a brake on the cell cycle, thereby promoting NSC proliferation.
-
Activation of Wnt/β-catenin Signaling: TLX has been shown to activate the Wnt/β-catenin signaling pathway, a critical pathway for stem cell self-renewal and neurogenesis.[14]
-
Upregulation of Neurotrophic Factors: In vitro studies have demonstrated that NSI-189 treatment leads to the upregulation of crucial neurogenic factors, including Brain-Derived Neurotrophic Factor (BDNF) and Stem Cell Factor (SCF).[2][15] The increase in these factors likely contributes to the observed enhancement of neurite outgrowth and neuronal survival.
-
Involvement of TrkB and Akt Pathways: The effects of NSI-189 on synaptic plasticity and cognitive function have been associated with the activation of the Tropomyosin receptor kinase B (TrkB) and Akt signaling pathways.[7] While the direct link between TLX agonism and TrkB activation is still under investigation, it is plausible that the NSI-189-induced increase in BDNF, a known ligand for TrkB, mediates this effect.
Pharmacodynamic Effects in the Central Nervous System
Neurogenesis and Neurite Outgrowth
A hallmark of NSI-189's activity is its potent stimulation of neurogenesis. In vitro studies using human hippocampal stem cells have shown a significant increase in proliferation and neuronal differentiation upon treatment with NSI-189.[1][16] In vivo studies in rodents have corroborated these findings, demonstrating increased numbers of BrdU-positive (proliferating) cells in the dentate gyrus.[3] Furthermore, NSI-189 has been shown to promote neurite outgrowth, as evidenced by increased expression of Microtubule-Associated Protein 2 (MAP2), a marker for mature neurons.[2][6][15]
Synaptic Plasticity
NSI-189 has been demonstrated to enhance synaptic plasticity, a fundamental process for learning and memory. Studies on acute hippocampal slices have shown that NSI-189 treatment leads to a time- and dose-dependent increase in the magnitude of long-term potentiation (LTP), a cellular correlate of learning and memory.[7] This effect is associated with the activation of the TrkB and Akt signaling pathways.[7]
Hippocampal Volume
While the potent neurogenic effects of NSI-189 would suggest a potential to increase hippocampal volume, the evidence remains inconclusive. Some preclinical studies in mice have reported an increase in hippocampal volume following NSI-189 administration.[4] However, a study in irradiated rats did not find significant changes in hippocampal volume despite observing pro-neurogenic effects. Similarly, a clinical trial in patients with MDD did not detect significant changes in hippocampal volume as measured by MRI.
Quantitative Pharmacodynamic Data
The following tables summarize the available quantitative data on the pharmacodynamics of NSI-189.
| Parameter | Value | Assay/Model | Reference |
| EC50 for TLX Agonism | 0.03 nM | Patent data | [11] |
Table 1: In Vitro Potency of NSI-189
| Species | Dose | Effect | Reference |
| Mouse | 10 mg/kg, 30 mg/kg (oral) | Increased hippocampal cell proliferation and volume. | [3] |
| Rat (Stroke Model) | 30 mg/kg/day (oral) | Amelioration of motor and neurological deficits, increased neurite outgrowth. | [6] |
Table 2: Preclinical In Vivo Dosing and Effects of NSI-189
| Study Phase | Dose | Primary Outcome Measure | Key Findings | Reference |
| Phase 1b (MDD) | 40 mg QD, 40 mg BID, 40 mg TID | Safety and Tolerability | Well-tolerated. Significant improvement on SDQ and CPFQ. | [3][8] |
| Phase 2 (MDD) | 40 mg QD, 80 mg QD | Montgomery-Åsberg Depression Rating Scale (MADRS) | Did not meet primary endpoint for MADRS. Significant improvement on some secondary measures (SDQ, CPFQ) at 40 mg dose. | [9][17] |
Table 3: Clinical Trial Dosing and Efficacy of NSI-189 in Major Depressive Disorder (MDD) SDQ: Symptoms of Depression Questionnaire; CPFQ: Cognitive and Physical Functioning Questionnaire.
| Cognitive Domain | Effect Size (Cohen's d) | Study | Reference |
| Memory | 1.12 | Phase 2 (MDD) | [17] |
| Working Memory | 0.81 | Phase 2 (MDD) | [18] |
| Executive Functioning | 0.66 | Phase 2 (MDD) | [18] |
Table 4: Pro-cognitive Effects of NSI-189 in Clinical Trials
Experimental Protocols
In Vitro Neurogenesis Assay
Objective: To assess the effect of NSI-189 on the proliferation and differentiation of human hippocampal stem cells.
Methodology:
-
Cell Culture: Human hippocampal neural stem cells are cultured as neurospheres or as a monolayer on a suitable substrate (e.g., poly-L-ornithine and laminin-coated plates).[19]
-
Treatment: NSI-189 is dissolved in a suitable vehicle (e.g., DMSO) and added to the culture medium at various concentrations. A vehicle control group is included.
-
Proliferation Assay (BrdU Incorporation): After a defined incubation period, 5-bromo-2'-deoxyuridine (BrdU) is added to the medium. BrdU is incorporated into the DNA of proliferating cells.
-
Immunocytochemistry: Cells are fixed and stained with antibodies against BrdU to identify proliferating cells and with neuronal markers (e.g., β-III tubulin or MAP2) to identify newly formed neurons.
-
Quantification: The number of BrdU-positive cells and the percentage of β-III tubulin or MAP2-positive cells are quantified using fluorescence microscopy and image analysis software.
Novelty-Suppressed Feeding (NSF) Test in Mice
Objective: To evaluate the anxiolytic and antidepressant-like effects of NSI-189 in a rodent model.
Methodology:
-
Animals and Housing: Adult male mice are single-housed and maintained on a 12-hour light/dark cycle.
-
Drug Administration: NSI-189 is administered orally (e.g., via gavage) daily for a specified period (e.g., 28 days).[1] A vehicle control group is included.
-
Food Deprivation: 24 hours prior to testing, mice are food-deprived.
-
Test Arena: The test is conducted in a novel, brightly lit open field (e.g., 50x50 cm) with a single food pellet placed in the center.
-
Procedure: Each mouse is placed in a corner of the arena, and the latency to begin eating the food pellet is recorded. The test is typically terminated after a set time (e.g., 5-10 minutes).
-
Data Analysis: The latency to eat is the primary measure. A shorter latency in the NSI-189-treated group compared to the control group is indicative of an anxiolytic/antidepressant-like effect.
Oxygen-Glucose Deprivation (OGD) In Vitro Model
Objective: To assess the neuroprotective effects of NSI-189 in an in vitro model of ischemia.
Methodology:
-
Cell Culture: Primary hippocampal neurons are cultured.
-
OGD Induction: The culture medium is replaced with a glucose-free medium, and the cultures are placed in a hypoxic chamber with a low oxygen atmosphere (e.g., 95% N2, 5% CO2) for a defined period to induce cell stress and death.
-
Treatment: NSI-189 is added to the culture medium either before, during, or after the OGD period.
-
Assessment of Cell Viability: Cell viability is assessed using methods such as the MTT assay or by measuring the release of lactate dehydrogenase (LDH) into the culture medium.
-
Immunocytochemistry: Cells can be stained for markers of apoptosis (e.g., cleaved caspase-3) and neuronal survival (e.g., NeuN or MAP2).
-
Data Analysis: A higher cell viability and reduced markers of cell death in the NSI-189-treated group compared to the OGD control group indicate a neuroprotective effect.[2][15]
Visualizations
References
- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. NSI-189, a small molecule with neurogenic properties, exerts behavioral, and neurostructural benefits in stroke rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Phase 1B, randomized, double blind, placebo controlled, multiple-dose escalation study of NSI-189 phosphate, a neurogenic compound, in depressed patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. portlandpress.com [portlandpress.com]
- 5. Activation of postnatal neural stem cells requires nuclear receptor TLX - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. TLX, an Orphan Nuclear Receptor With Emerging Roles in Physiology and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Enhancement of synaptic plasticity and reversal of impairments in motor and cognitive functions in a mouse model of Angelman Syndrome by a small neurogenic molecule, NSI-189 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Phase 1B, randomized, double blind, placebo controlled, multiple-dose escalation study of NSI-189 phosphate, a neurogenic compound, in depressed patients - PMC [pmc.ncbi.nlm.nih.gov]
- 9. BioCentury - Neuralstem's NSI-189 misses in Phase II for MDD [biocentury.com]
- 10. Frontiers | “Do We Know Jack” About JAK? A Closer Look at JAK/STAT Signaling Pathway [frontiersin.org]
- 11. Crosstalk among Jak-STAT, Toll-like receptor, and ITAM-dependent pathways in macrophage activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The orphan nuclear receptor TLX: an emerging master regulator of cross-talk between microglia and neural precursor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pnas.org [pnas.org]
- 14. Orphan nuclear receptor TLX activates Wnt/beta-catenin signalling to stimulate neural stem cell proliferation and self-renewal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. NSI‐189, a small molecule with neurogenic properties, exerts behavioral, and neurostructural benefits in stroke rats - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The neurogenic compound, NSI-189 phosphate: a novel multi-domain treatment capable of pro-cognitive and antidepressant effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. A phase 2, double-blind, placebo-controlled study of NSI-189 phosphate, a neurogenic compound, among outpatients with major depressive disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Protocol for Culturing Rat Hippocampal Neurons: R&D Systems [rndsystems.com]
An In-depth Technical Guide on the Early Research of NSI-189 and MW01-6-189WH for Cognitive Enhancement
Disclaimer: The compound "OM-189" did not yield specific research findings. This guide focuses on two similarly named compounds, NSI-189 and MW01-6-189WH, which have undergone early-stage research with implications for cognitive function. The information presented herein is for informational purposes for researchers, scientists, and drug development professionals and is not intended as medical advice.
Introduction
The quest for therapeutic agents capable of enhancing cognitive function, particularly in the context of neurodegenerative and neurodevelopmental disorders, has led to the investigation of numerous novel compounds. This technical guide provides a detailed overview of the early research on two such molecules: NSI-189 and MW01-6-189WH. While distinct in their mechanisms of action, both compounds have shown potential in preclinical and early clinical studies to modulate neural processes relevant to cognition. This document synthesizes available data on their pharmacodynamics, pharmacokinetics, and presents detailed experimental protocols from key studies, adhering to a technical format for a scientific audience.
Part 1: NSI-189 - A Neurogenic Approach to Cognitive Enhancement
NSI-189 is a novel benzylpiperazine-aminopyridine compound investigated for its neurogenic properties.[1] Early research suggests its potential in treating conditions associated with hippocampal atrophy and cognitive decline, such as major depressive disorder and Angelman syndrome.[2][3]
Mechanism of Action
NSI-189 is believed to exert its effects by stimulating neurogenesis, particularly in the hippocampus.[1][4] This action is associated with the activation of the Tropomyosin receptor kinase B (TrkB) and Akt signaling pathways, which are crucial for neuronal survival and synaptic plasticity.[2][3]
Preclinical Research: Angelman Syndrome Mouse Model
A significant body of preclinical evidence for the pro-cognitive effects of NSI-189 comes from a study using a mouse model of Angelman syndrome (AS), a neurodevelopmental disorder characterized by severe cognitive and motor impairments.[2]
While the primary publication does not provide specific quantitative data points for behavioral outcomes, it reports a significant reversal of cognitive and motor deficits in AS mice treated with NSI-189.[2][3] The treatment consisted of daily injections for 16 days.[2] The study also reported a time- and dose-dependent increase in the magnitude of long-term potentiation (LTP) in hippocampal slices from both wild-type and AS mice.[3]
Table 1: Summary of Preclinical Findings for NSI-189 in an Angelman Syndrome Mouse Model
| Parameter | Observation | Reference |
| Cognitive Function | Reversal of impairments in cognitive functions. | [2][3] |
| Motor Function | Reversal of impairments in motor functions, with effects lasting for several weeks after treatment. | [2] |
| Synaptic Plasticity | Time- and dose-dependent enhancement of Long-Term Potentiation (LTP) in hippocampal slices. | [2][3] |
| Mechanism of Action | Associated with the activation of TrkB and Akt signaling pathways. | [2][3] |
| Treatment Regimen | Daily injections for 16 days. | [2] |
1. Animal Model: The study utilized a Ube3a mutant mouse model of Angelman Syndrome, which recapitulates the motor and cognitive deficits observed in humans.[4]
2. Drug Administration: NSI-189 was administered via daily injections for a period of 16 days.[2]
3. Behavioral Testing:
-
Rotarod Test (for Motor Coordination):
-
Apparatus: An accelerating rotarod (e.g., Ugo Basile, model 7650).[5]
-
Procedure: Mice are placed on the rotating rod, which gradually accelerates (e.g., from 4 to 40 rpm over 5 minutes).[5] The latency to fall from the rod is recorded.[6] Mice are typically given multiple trials per day for several consecutive days to assess both motor coordination and learning.[5]
-
Outcome Measure: The average time spent on the rotarod.[5]
-
-
Morris Water Maze (for Spatial Learning and Memory):
-
Apparatus: A circular pool filled with opaque water containing a hidden escape platform.[7]
-
Procedure: Mice are placed in the pool and must use distal visual cues to locate the submerged platform.[7] The test typically involves an acquisition phase (multiple trials over several days) and a probe trial (platform removed) to assess memory retention.[7]
-
Outcome Measures: Latency to find the platform, time spent in the target quadrant during the probe trial, and the number of platform crossings.[7]
-
Part 2: MW01-6-189WH (MW189) - An Anti-Neuroinflammatory Approach
MW01-6-189WH (MW189) is a novel, central nervous system-penetrant small molecule designed to selectively attenuate the overproduction of proinflammatory cytokines.[8][9] Its potential for cognitive enhancement is linked to its ability to mitigate neuroinflammation, a key pathological process in various neurological disorders.
Mechanism of Action
MW189 modulates the inflammatory cascade by decreasing the production of the proinflammatory cytokine Tumor Necrosis Factor-alpha (TNF-α) and increasing the production of the anti-inflammatory cytokine Interleukin-10 (IL-10).[8][9]
Early Clinical Research: Phase 1 Studies in Healthy Volunteers
The early clinical development of MW189 involved Phase 1 single ascending dose (SAD) and multiple ascending dose (MAD) studies in healthy adult volunteers to assess its safety, tolerability, and pharmacokinetics.[8][9] A pilot pharmacodynamic study was also conducted to confirm its mechanism of action in humans.[8][9]
Table 2: Summary of Phase 1 Single Ascending Dose (SAD) Study of MW189
| Dose Group (mg/kg) | n (MW189:Placebo) | Key Safety Findings |
| 0.025 | 6:2 | Safe and well-tolerated. |
| 0.05 | 6:2 | Safe and well-tolerated. |
| 0.10 | 6:2 | Safe and well-tolerated. |
| 0.25 | 6:2 | Safe and well-tolerated. |
Table 3: Summary of Phase 1 Multiple Ascending Dose (MAD) Study of MW189
| Dose Group (mg/kg, twice daily) | n (MW189:Placebo) | Duration | Key Safety Findings |
| 0.075 | 6:2 | 5 days | Safe and well-tolerated. |
| 0.15 | 6:2 | 5 days | Safe and well-tolerated. |
| 0.25 | 6:2 | 5 days | Safe and well-tolerated. |
| 0.30 | 6:2 | 5 days | Safe and well-tolerated. The most common adverse event was infusion-site reactions. |
Table 4: Pharmacokinetic and Pharmacodynamic Profile of MW189
| Parameter | Observation | Reference |
| Pharmacokinetics | Dose-proportional increases in plasma concentrations with approximately linear kinetics. No significant drug accumulation. | [8][9] |
| Time to Steady State | Achieved by dose 3 in all MAD cohorts. | [8][9] |
| Pharmacodynamics (vs. Placebo) | Lower levels of TNF-α and higher levels of IL-10 following an endotoxin challenge. | [8][9] |
Note: Specific Cmax and AUC values were not detailed in the provided search results, but were described as dose-proportional.
1. Phase 1 SAD and MAD Studies:
-
Design: Randomized, double-blind, placebo-controlled studies.[8][9]
-
Participants: Healthy adult volunteers.[9]
-
Intervention: Single or multiple intravenous doses of MW189 or placebo.[8][9]
-
Assessments: Safety, tolerability, and pharmacokinetics were evaluated.[8][9]
2. Pilot Pharmacodynamic Study (Endotoxin Challenge):
-
Design: A double-blind, randomized, placebo-controlled study in 18 healthy male volunteers.[10]
-
Procedure:
-
A single intravenous dose of MW189 (0.25 mg/kg) or a matching placebo was administered.[10]
-
This was followed immediately by a single intravenous injection of low-dose lipopolysaccharide (LPS) endotoxin (2 ng/kg) to induce a systemic inflammatory response.[1][10]
-
Blood samples were collected over a 12-hour period post-challenge.[10]
-
-
Outcome Measures: Plasma levels of TNF-α and IL-10 were measured by ELISA.[10]
Conclusion
The early research into NSI-189 and MW01-6-189WH highlights two distinct yet promising avenues for the development of cognitive-enhancing therapeutics. NSI-189's neurogenic approach, demonstrated in preclinical models, suggests its potential for structural and functional brain repair. In contrast, MW01-6-189WH's anti-neuroinflammatory mechanism, validated in early human trials, offers a strategy to mitigate a key pathological driver of cognitive decline. Further research, including more extensive clinical trials, is necessary to fully elucidate the therapeutic potential and safety profiles of these compounds. The detailed methodologies and data presented in this guide are intended to serve as a valuable resource for professionals in the field of neuroscience and drug development.
References
- 1. Stability of cytokine, cellular and clinical response to the intravenous LPS challenge repeated after one year: a healthy volunteer trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. angelmansyndromenews.com [angelmansyndromenews.com]
- 3. Enhancement of synaptic plasticity and reversal of impairments in motor and cognitive functions in a mouse model of Angelman Syndrome by a small neurogenic molecule, NSI-189 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Behavioral Characterization of an Angelman Syndrome Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A behavioral test battery for mouse models of Angelman syndrome: a powerful tool for testing drugs and novel Ube3a mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Simvastatin Restores HDAC1/2 Activity and Improves Behavioral Deficits in Angelman Syndrome Model Mouse [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. First-in-Human Studies of MW01-6-189WH, a Brain-Penetrant, Antineuroinflammatory Small-Molecule Drug Candidate: Phase 1 Safety, Tolerability, Pharmacokinetic, and Pharmacodynamic Studies in Healthy Adult Volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. First‐in‐Human Studies of MW01‐6‐189WH, a Brain‐Penetrant, Antineuroinflammatory Small‐Molecule Drug Candidate: Phase 1 Safety, Tolerability, Pharmacokinetic, and Pharmacodynamic Studies in Healthy Adult Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for NSI-189 Administration in Rodent Models
For Researchers, Scientists, and Drug Development Professionals
Introduction: NSI-189 is an experimental neurogenic compound that has demonstrated potential in preclinical studies for treating a range of neurological and psychiatric conditions, including stroke, depression, and cognitive decline.[1][2] Its proposed mechanism of action involves the stimulation of neurogenesis, particularly in the hippocampus, a brain region crucial for memory and mood regulation.[1][3] These application notes provide detailed protocols for the preparation and administration of NSI-189 in rodent models, as well as methodologies for key behavioral and cellular assays to evaluate its efficacy.
I. Quantitative Data Summary
The following tables summarize key quantitative parameters from various preclinical studies involving NSI-189 administration in rodent models.
Table 1: NSI-189 Dosage and Administration in Rodent Models
| Indication | Animal Model | Dosage (mg/kg) | Route of Administration | Vehicle | Treatment Duration | Reference |
| Ischemic Stroke | Sprague-Dawley Rats | 30 | Oral Gavage | 0.03N HCl in deionized water | Daily for 12 weeks, starting 6 hours post-MCAo | [4][5][6] |
| Radiation-Induced Cognitive Dysfunction | Long-Evans Rats | 30 | Oral Gavage | Normal Saline (15 mg/ml solution) | Daily for 4 weeks, starting 24 hours post-radiation | [7] |
| Type 2 Diabetes (Neuropathy & Memory Impairment) | Zucker Diabetic Fatty (ZDF) Rats | 30 | Oral Gavage | 0.2 N HCl in distilled water (10/90 v/v) | Daily for 16 weeks, starting at 24 weeks of age | [8] |
| Depression (proof-of-concept) | Mice | Not specified in detail, but effective at three different doses | Oral | Not specified | Daily for 28 days | [9] |
| Angelman Syndrome | Mice | Not specified | Daily Injections | Not specified | Short-term | [10] |
Table 2: Summary of Key Behavioral and Cellular Outcomes
| Indication | Animal Model | Behavioral Tests | Key Cellular/Molecular Findings | Reference |
| Ischemic Stroke | Sprague-Dawley Rats | Motor and neurological deficit scoring | Increased neurite outgrowth (MAP2 immunoreactivity) in the hippocampus and cortex; Increased cell proliferation (Ki67 expression) | [4][6] |
| Radiation-Induced Cognitive Dysfunction | Long-Evans Rats | Novel place recognition, novel object recognition | Increased hippocampal cell proliferation | [7] |
| Type 2 Diabetes (Neuropathy & Memory Impairment) | Zucker Diabetic Fatty (ZDF) Rats | Object recognition test, nerve conduction velocity | Amelioration of impaired memory and peripheral neuropathy; Enhanced mitochondrial function in the brain cortex | [8][11][12] |
| Depression | Mice | Novelty suppressed feeding | Increased neurogenesis in the dentate gyrus; Increased hippocampal volume | [9] |
| Angelman Syndrome | Mice | Cognitive and motor function tests | Enhanced synaptic plasticity (LTP); Activation of TrkB and Akt pathways | [10] |
II. Experimental Protocols
A. Preparation of NSI-189 for Oral Administration
Materials:
-
NSI-189 phosphate
-
Vehicle (select one based on experimental design):
-
0.03N Hydrochloric acid (HCl) in deionized water
-
0.2N Hydrochloric acid (HCl) in distilled water
-
Sterile normal saline (0.9% sodium chloride)
-
-
Sterile conical tubes or vials
-
Vortex mixer
-
pH meter (optional, but recommended)
-
Analytical balance
-
Sterile oral gavage needles (flexible, bulb-tipped)
-
Syringes
Protocol:
-
Calculate the required amount of NSI-189 and vehicle. The final concentration will depend on the target dose (e.g., 30 mg/kg) and the dosing volume (e.g., 2 ml/kg). For a 30 mg/kg dose and a 2 ml/kg volume, the required concentration is 15 mg/ml.[7]
-
Weigh the appropriate amount of NSI-189 phosphate using an analytical balance and place it in a sterile conical tube.
-
Add the calculated volume of the chosen vehicle to the conical tube containing the NSI-189 powder.
-
Vortex the solution thoroughly until the NSI-189 is completely dissolved. The solution should be clear.
-
(Optional) Check and adjust the pH of the solution. For the 0.2N HCl vehicle, a pH of 4-5 has been reported.[8]
-
Store the prepared solution appropriately. One study mentions storage at -10 to -30°C for the solid compound.[5] For prepared solutions, it is best practice to prepare them fresh daily. If storage is necessary, it should be in a sterile, airtight container at 4°C for a short duration, protected from light.
-
Administer the solution via oral gavage. Use a sterile, flexible, bulb-tipped gavage needle appropriately sized for the rodent. The volume administered should be adjusted based on the animal's most recent body weight.[7] The procedure should be performed by a trained individual to minimize stress and risk of injury to the animal.
B. Morris Water Maze for Spatial Learning and Memory
Apparatus:
-
A large circular pool (1.5-2 meters in diameter) filled with water made opaque with non-toxic white paint or non-fat dry milk.[3]
-
An escape platform submerged 1-2 cm below the water surface.[13]
-
The water temperature should be maintained at a constant temperature (e.g., 22 ± 1°C).[9]
-
The testing room should have various distal visual cues on the walls for spatial navigation.[2][3]
-
A video tracking system and software to record and analyze the animal's swim path, latency to find the platform, and time spent in each quadrant.
Protocol:
-
Acclimation: Bring the animals to the testing room at least 30 minutes before the start of the experiment to acclimate.[2]
-
Cued Training (Visible Platform): For 1-2 days, train the animals to find a visible platform. This ensures that any observed deficits are not due to visual or motor impairments.
-
Acquisition Phase (Hidden Platform):
-
For 4-5 consecutive days, conduct 4 trials per day for each animal.
-
For each trial, gently place the animal into the water facing the wall of the pool at one of four quasi-randomly selected starting positions.
-
Allow the animal to swim and find the hidden platform. If the animal does not find the platform within a set time (e.g., 60 or 90 seconds), gently guide it to the platform.
-
Allow the animal to remain on the platform for 15-30 seconds.
-
The inter-trial interval should be consistent (e.g., 20-30 minutes).
-
-
Probe Trial:
-
24 hours after the last acquisition trial, remove the platform from the pool.
-
Place the animal in the pool for a single 60-second trial.
-
Record the time spent in the target quadrant (where the platform was previously located). This is a measure of spatial memory retention.
-
-
Data Analysis: Key parameters to analyze include escape latency during acquisition, swim speed, and the percentage of time spent in the target quadrant during the probe trial.
C. Forced Swim Test for Depressive-Like Behavior
Apparatus:
-
A transparent cylindrical container (e.g., 25 cm high, 10 cm in diameter) filled with water to a depth where the rodent cannot touch the bottom with its tail or hind limbs (approximately 15 cm).[11]
-
The water temperature should be maintained at 25 ± 1°C.[14]
-
A video camera to record the sessions for later analysis.
Protocol:
-
Acclimation: Transport the animals to the testing room at least 30 minutes prior to the start of the test.
-
Pre-test Session (for rats, optional for mice): On the first day, place each animal in the water-filled cylinder for a 15-minute session.[6] This is done to induce a state of immobility on the subsequent test day.
-
Test Session: 24 hours after the pre-test session, place the animal back into the cylinder for a 5 or 6-minute session.[4][14]
-
Behavioral Scoring: A trained observer, blind to the experimental conditions, should score the animal's behavior during the test session (typically the last 4 minutes). The primary behaviors scored are:
-
Immobility: The animal remains floating with only minor movements necessary to keep its head above water.
-
Swimming: The animal makes active swimming motions, moving around the cylinder.
-
Climbing: The animal makes active movements with its forepaws in and out of the water, usually directed against the wall.
-
-
Data Analysis: The primary endpoint is the duration of immobility. A decrease in immobility time is interpreted as an antidepressant-like effect. It is also important to assess general locomotor activity in a separate test (e.g., open field test) to rule out false positives due to hyperactivity.
III. Visualization of Pathways and Workflows
A. Proposed Signaling Pathway of NSI-189
The exact molecular mechanism of NSI-189 is not fully elucidated, but evidence suggests it promotes neurogenesis and synaptic plasticity, at least in part, by modulating neurotrophic factor signaling.
Caption: Proposed signaling pathway for NSI-189's neurogenic effects.
B. Experimental Workflow for Preclinical Evaluation
This diagram outlines a typical workflow for evaluating the efficacy of NSI-189 in a rodent model of a neurological disorder.
Caption: General experimental workflow for NSI-189 studies in rodents.
Disclaimer: NSI-189 is an investigational compound and is not approved for any medical use. The information provided here is for research purposes only. All animal experiments should be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals and with approval from the relevant Institutional Animal Care and Use Committee (IACUC).
References
- 1. brainasap.com [brainasap.com]
- 2. behaviorcloud.com [behaviorcloud.com]
- 3. Optimizing Morris Water Maze Experiments: Tips and Tricks for Researchers [sandiegoinstruments.com]
- 4. Video: The Forced Swim Test as a Model of Depressive-like Behavior [jove.com]
- 5. animal.research.wvu.edu [animal.research.wvu.edu]
- 6. researchgate.net [researchgate.net]
- 7. Remediation of Radiation-Induced Cognitive Dysfunction through Oral Administration of the Neuroprotective Compound NSI-189 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Enhancement of Mitochondrial Function by the Neurogenic Molecule NSI-189 Accompanies Reversal of Peripheral Neuropathy and Memory Impairment in a Rat Model of Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Morris Water Maze (Rats) | Animals in Science [queensu.ca]
- 10. NSI‐189, a small molecule with neurogenic properties, exerts behavioral, and neurostructural benefits in stroke rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Do Small Molecules Activate the TrkB Receptor in the Same Manner as BDNF? Limitations of Published TrkB Low Molecular Agonists and Screening for Novel TrkB Orthosteric Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC [pmc.ncbi.nlm.nih.gov]
- 14. dpi.nsw.gov.au [dpi.nsw.gov.au]
Application Notes and Protocols for Amdiglurax in Major Depressive Disorder Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amdiglurax, previously known as NSI-189 and ALTO-100, is an investigational neurogenic compound that has been studied for the treatment of major depressive disorder (MDD).[1] Unlike conventional antidepressants that primarily target monoaminergic systems, Amdiglurax is believed to exert its effects by promoting neurogenesis and neuroplasticity in the hippocampus, potentially through the indirect enhancement of brain-derived neurotrophic factor (BDNF) signaling.[1] These application notes provide a summary of key findings and detailed protocols for preclinical and clinical research involving Amdiglurax in the context of MDD.
Mechanism of Action
The precise molecular target of Amdiglurax remains unknown. However, preclinical and clinical studies suggest its mechanism of action involves the stimulation of hippocampal neurogenesis and modulation of BDNF signaling pathways.[1] In rodent models, Amdiglurax has been shown to dose-dependently increase hippocampal volume.[1] The therapeutic hypothesis is that by enhancing neurogenesis and synaptic plasticity in a brain region critical for mood regulation and cognitive function, Amdiglurax may alleviate depressive symptoms.
Signaling Pathway
Amdiglurax is thought to indirectly activate the Brain-Derived Neurotrophic Factor (BDNF) signaling cascade. BDNF binds to its receptor, Tropomyosin receptor kinase B (TrkB), initiating a series of intracellular events that promote neuronal survival, growth, and synaptic plasticity.
Data Presentation
Clinical Trial Efficacy Data
The following tables summarize the quantitative data from key clinical trials of Amdiglurax (formerly NSI-189 and ALTO-100) in patients with major depressive disorder.
Table 1: NSI-189 Phase 2 Study - Primary and Secondary Outcomes
| Outcome Measure | Amdiglurax 40 mg vs. Placebo (Pooled Mean Difference) | p-value | Amdiglurax 80 mg vs. Placebo (Pooled Mean Difference) | p-value |
| MADRS | -1.8 | 0.22 | -1.4 | 0.34 |
| SDQ | -8.2 | 0.04 | - | - |
| CPFQ | -1.9 | 0.03 | - | - |
| QIDS-SR (Stage 2) | -2.5 | 0.04 | - | - |
MADRS: Montgomery-Åsberg Depression Rating Scale; SDQ: Symptoms of Depression Questionnaire; CPFQ: Cognitive and Physical Functioning Questionnaire; QIDS-SR: Quick Inventory of Depressive Symptomatology-Self-Report.[2]
Table 2: NSI-189 Phase 2 Post-Hoc Analysis in Moderately Depressed Patients (MADRS < 30)
| Outcome Measure | Amdiglurax 80 mg vs. Placebo | p-value |
| MADRS-6 | Significant Benefit | 0.046 |
| CogScreen Variables | 31% Improved | - |
Table 3: ALTO-100 Phase 2b Study - Topline Results
| Outcome Measure | ALTO-100 vs. Placebo in Biomarker-Defined Patients |
| Primary Endpoint (Change in MADRS) | Did not meet statistical significance |
| Key Secondary Analyses | Did not demonstrate benefit over placebo |
Experimental Protocols
Preclinical Studies
1. Novelty-Suppressed Feeding (NSF) Test in Mice
This test is sensitive to chronic, but not acute, antidepressant treatment and is used to assess anxiety-like behavior.
Protocol:
-
Animals: Adult mice are single-housed for the duration of the experiment.
-
Drug Administration: Administer Amdiglurax or vehicle daily for the desired treatment period (e.g., 28 days) via oral gavage.
-
Food Deprivation: 16-24 hours prior to testing, remove food from the home cages. Water should be available ad libitum.[3]
-
Apparatus: A square or rectangular open-field arena (e.g., 50x50x40 cm) made of opaque material. The arena should be brightly lit (e.g., ~1000 lux).[3]
-
Habituation: On the test day, transfer mice to the testing room at least 30 minutes before the start of the experiment to allow for habituation.[3]
-
Testing:
-
Place a single pellet of the mouse's regular chow on a small, white paper circle in the center of the arena.
-
Gently place the mouse in a corner of the arena.
-
Start a timer and record the latency for the mouse to take its first bite of the food pellet. The maximum test duration is 10 minutes.[3]
-
-
Home Cage Feeding: Immediately after the test, return the mouse to its home cage where a pre-weighed amount of food is available. Measure the amount of food consumed in 5 minutes to control for appetite effects.[3]
-
Data Analysis: Compare the latency to eat between the Amdiglurax-treated and vehicle-treated groups using an appropriate statistical test (e.g., t-test or ANOVA).
2. Assessment of Hippocampal Neurogenesis
This protocol outlines the use of BrdU and Ki-67 immunohistochemistry to quantify cell proliferation and the generation of new neurons in the mouse hippocampus.
Protocol:
-
BrdU Administration:
-
Prepare a sterile 10 mg/mL solution of 5-bromo-2'-deoxyuridine (BrdU) in phosphate-buffered saline (PBS).[4]
-
Administer BrdU to mice via intraperitoneal (IP) injection at a dose of 100 mg/kg.[4] The timing of injection relative to the end of the Amdiglurax treatment period will depend on whether cell proliferation or survival of new neurons is being assessed.
-
-
Tissue Preparation:
-
At the desired endpoint, deeply anesthetize the mice and perform transcardial perfusion with PBS followed by 4% paraformaldehyde (PFA).
-
Post-fix the brains in 4% PFA overnight at 4°C.
-
Cryoprotect the brains in a 30% sucrose solution until they sink.
-
Section the brains coronally at 40 µm using a cryostat.
-
-
Immunohistochemistry for BrdU:
-
Wash free-floating sections in PBS.
-
Perform DNA denaturation by incubating sections in 2N HCl for 30 minutes at 37°C.[5]
-
Neutralize the acid with 0.1 M borate buffer (pH 8.5).[5]
-
Block non-specific binding with a blocking solution (e.g., 10% normal goat serum in PBS with 0.3% Triton X-100) for 1 hour at room temperature.
-
Incubate sections with a primary antibody against BrdU (e.g., rat anti-BrdU) overnight at 4°C.
-
Wash and incubate with a fluorescently labeled secondary antibody (e.g., goat anti-rat Alexa Fluor 488).
-
-
Immunohistochemistry for Ki-67:
-
For this endogenous marker of cell proliferation, follow standard immunohistochemistry protocols.
-
Antigen retrieval may be necessary. A common method is to heat sections in 10 mM sodium citrate buffer (pH 6.0).
-
Incubate with a primary antibody against Ki-67 (e.g., rabbit anti-Ki-67) overnight at 4°C.[6]
-
Wash and incubate with a fluorescently labeled secondary antibody (e.g., goat anti-rabbit Alexa Fluor 594).
-
-
Imaging and Quantification:
-
Mount sections on slides and coverslip with a mounting medium containing DAPI to visualize cell nuclei.
-
Capture images of the dentate gyrus of the hippocampus using a fluorescence or confocal microscope.
-
Quantify the number of BrdU-positive or Ki-67-positive cells using stereological methods.
-
Clinical Studies
Phase 2, Double-Blind, Placebo-Controlled Study Design
Protocol Outline:
-
Study Population:
-
Inclusion Criteria:
-
Exclusion Criteria:
-
-
Study Design:
-
Outcome Measures:
-
Primary Outcome: Change from baseline in the MADRS total score.
-
Secondary Outcomes:
-
Change from baseline in the Symptoms of Depression Questionnaire (SDQ).
-
Change from baseline in the Cognitive and Physical Functioning Questionnaire (CPFQ).
-
Change from baseline in the Quick Inventory of Depressive Symptomatology-Self-Report (QIDS-SR).
-
Cognitive assessments using validated tools (e.g., CogScreen).
-
-
-
Assessments:
-
Efficacy and safety assessments are conducted at baseline and at regular intervals throughout the 12-week treatment period.
-
-
Statistical Analysis:
-
The primary efficacy analysis is typically a mixed-effects model for repeated measures (MMRM) on the change from baseline in the MADRS total score.
-
Analyses of secondary outcomes are performed similarly.
-
Conclusion
Amdiglurax represents a novel approach to the treatment of major depressive disorder by targeting hippocampal neurogenesis. While clinical trial results have been mixed, with some studies showing benefits in patient-reported outcomes and cognitive function, particularly in moderately depressed individuals, others have not met their primary endpoints.[9][10] The provided protocols offer a framework for researchers to further investigate the preclinical and clinical effects of Amdiglurax, contributing to a better understanding of its therapeutic potential and the role of neurogenesis in depression.
References
- 1. Amdiglurax - Wikipedia [en.wikipedia.org]
- 2. A phase 2, double-blind, placebo-controlled study of NSI-189 phosphate, a neurogenic compound, among outpatients with major depressive disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. research-support.uq.edu.au [research-support.uq.edu.au]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. Assessment of Adult Neurogenesis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. Find and participate in clinical trials and research studies happening around the world | TrialScreen [app.trialscreen.org]
- 9. A phase 2, double-blind, placebo-controlled study of NSI-189 phosphate, a neurogenic compound, among outpatients with major depressive disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Alto Neuroscience, Inc. - Alto Neuroscience Reports Topline Results from a Phase 2b Trial Evaluating ALTO-100 as a Treatment for Major Depressive Disorder [investors.altoneuroscience.com]
Application of NSI-189 in Stroke Recovery Research Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stroke remains a leading cause of long-term disability, and therapeutic strategies to enhance recovery are urgently needed. One promising avenue of research is the promotion of endogenous neurogenesis and synaptic plasticity to repair and remodel the brain after ischemic injury. NSI-189 is a novel, orally active, small molecule with neurogenic properties that has been investigated for its potential in treating major depressive disorder and other neurological conditions.[1][2][3] Recent preclinical studies have explored its application in the context of stroke recovery, demonstrating its potential to improve functional outcomes by stimulating brain remodeling.[1][4][5]
These application notes provide a detailed overview of the use of NSI-189 in a rat model of ischemic stroke, summarizing key quantitative data and providing comprehensive experimental protocols based on published research. The information is intended to guide researchers in designing and executing studies to further evaluate the therapeutic potential of NSI-189 and similar neurogenic compounds for stroke recovery.
Data Presentation
The following tables summarize the key quantitative findings from a pivotal preclinical study investigating the effects of NSI-189 in a rat model of middle cerebral artery occlusion (MCAO) and in an in vitro model of oxygen-glucose deprivation (OGD).[4]
Table 1: In Vivo Efficacy of NSI-189 in a Rat MCAO Model
| Parameter | Vehicle Control | NSI-189 (30 mg/kg, oral) | Time Point | Outcome |
| Behavioral Recovery | ||||
| Elevated Body Swing Test (% contralateral swings) | ~60-70% | ~40-50% | Day 3 to Week 24 | Significant improvement in motor deficits with NSI-189 (p < 0.05).[4] |
| Neurological Severity Score | ~8-9 | ~5-6 | Day 3 to Week 24 | Significant reduction in neurological deficits with NSI-189 (p < 0.05).[4] |
| Histological Analysis | ||||
| MAP2 Density (Hippocampus) | Lower | Significantly Higher | 12 and 24 Weeks | NSI-189 increased neurite outgrowth marker density (p < 0.05).[4] |
| MAP2 Density (Cortex) | Lower | Significantly Higher | 12 Weeks | NSI-189 increased neurite outgrowth marker density (p < 0.05).[4] |
| Ki67+ Cells (Peri-infarct Cortex) | Lower | Higher | Not specified | Increased cell proliferation observed with NSI-189 treatment.[6] |
| Infarct Volume | No significant difference | No significant difference | 12 and 24 Weeks | NSI-189 did not reduce the primary ischemic lesion size (p > 0.05).[4] |
Table 2: In Vitro Effects of NSI-189 on Hippocampal Cells after Oxygen-Glucose Deprivation (OGD)
| Parameter | OGD + Standard Media | OGD + NSI-189 | Outcome |
| Cell Viability | Decreased | Significantly Increased | NSI-189 attenuated OGD-mediated cell death (p < 0.05).[4] |
| Neurogenesis Markers | |||
| Ki67 Expression | Minimum | Significantly Increased | NSI-189 reversed the decrease in cell proliferation marker (p < 0.05).[4] |
| MAP2 Expression | Decreased | Significantly Increased | NSI-189 reversed the decrease in neurite outgrowth marker (p < 0.05).[4] |
| Neurogenic Factor Secretion (ELISA) | |||
| Brain-Derived Neurotrophic Factor (BDNF) | Baseline | Robustly Increased | NSI-189 significantly upregulated BDNF levels (p < 0.05).[4] |
| Stem Cell Factor (SCF) | Baseline | Robustly Increased | NSI-189 significantly upregulated SCF levels (p < 0.05).[4] |
| Vascular Endothelial Growth Factor (VEGF) | Baseline | Upregulated | NSI-189 upregulated VEGF levels (p < 0.05).[4] |
| Glial Cell-Derived Neurotrophic Factor (GDNF) | Baseline | Upregulated | NSI-189 upregulated GDNF levels (p < 0.05).[4] |
| Mechanism of Action | |||
| Cell Viability with BDNF/SCF Antibodies | N/A | Rescue effect suppressed | Combined antibody treatment blocked NSI-189-mediated cell protection (p > 0.05).[4] |
Experimental Protocols
The following are detailed protocols for key experiments cited in the study of NSI-189 in stroke recovery models.
In Vivo Model: Middle Cerebral Artery Occlusion (MCAO) in Rats
Objective: To induce a focal ischemic stroke in rats to model the human condition and evaluate the therapeutic effects of NSI-189 on functional and histological outcomes.
Materials:
-
Adult Sprague-Dawley rats
-
NSI-189 phosphate
-
Vehicle (e.g., sterile water or saline)
-
Anesthesia (e.g., isoflurane)
-
Monofilament suture (silicone-coated tip)
-
Surgical microscope and instruments
-
Laser Doppler flowmetry (LDF) device (optional, for monitoring cerebral blood flow)
Procedure:
-
Animal Preparation: Anesthetize the rat using isoflurane. Maintain body temperature throughout the surgical procedure.
-
Surgical Procedure:
-
Make a midline cervical incision to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).[7]
-
Carefully ligate the CCA proximally and the ECA distally.
-
Introduce a silicone-coated monofilament suture into the ICA via the ECA stump.
-
Advance the suture until a mild resistance is felt, indicating the occlusion of the middle cerebral artery (MCA). A reduction in cerebral blood flow of at least 80% should be confirmed if using LDF.[5]
-
-
Ischemia Duration: For a transient MCAO model, the suture is typically left in place for a specific duration (e.g., 90-120 minutes) before withdrawal to allow for reperfusion. For a permanent MCAO model, the suture is left in place.
-
Wound Closure: Close the incision with sterile sutures.
-
Post-operative Care: Provide post-operative analgesia and monitor the animals for recovery.
NSI-189 Administration:
-
Dosage: 30 mg/kg has been shown to be effective.[6]
-
Route: Oral gavage.
-
Timing: Treatment was initiated 6 hours post-MCAO and continued daily for 12 weeks.[1][4]
Outcome Assessments:
-
Behavioral Testing:
-
Elevated Body Swing Test (EBST): Assesses motor asymmetry. The number of swings to the left and right are recorded over a set period.
-
Neurological Severity Score: A composite score evaluating motor, sensory, reflex, and balance deficits.
-
-
Histological Analysis:
-
At pre-determined endpoints (e.g., 12 and 24 weeks), animals are euthanized, and brains are perfusion-fixed.
-
Brain sections are processed for immunohistochemistry to detect:
-
Infarct Volume Measurement: Brain slices can be stained with 2,3,5-triphenyltetrazolium chloride (TTC) to distinguish between healthy (red) and infarcted (white) tissue.[7]
-
In Vitro Model: Oxygen-Glucose Deprivation (OGD)
Objective: To model ischemic-like conditions in vitro to investigate the direct effects of NSI-189 on neuronal survival and neurogenesis.
Materials:
-
Primary rat hippocampal neuron cultures
-
NSI-189
-
Standard growth media
-
OGD media (glucose-free media)
-
Hypoxic chamber (e.g., 95% N₂, 5% CO₂)
-
Reagents for cell viability assays (e.g., MTT, LDH)
-
Antibodies for immunocytochemistry (e.g., anti-MAP2, anti-Ki67)
-
ELISA kits for neurotrophic factors (BDNF, SCF, VEGF, GDNF)
Procedure:
-
Cell Culture: Culture primary rat hippocampal neurons under standard conditions until mature.
-
OGD Induction:
-
Replace standard growth media with OGD media.
-
Place the cell cultures in a hypoxic chamber for a specified duration (e.g., 60-90 minutes) to induce cell stress and death.
-
-
Reperfusion and Treatment:
-
After the OGD period, replace the OGD media with standard growth media (reperfusion).
-
Treat the cells with NSI-189 at the desired concentration.
-
-
Outcome Assessments:
-
Cell Viability Assays: Perform MTT or LDH assays at a set time point after OGD to quantify cell death and the protective effect of NSI-189.
-
Immunocytochemistry: Fix cells and stain for markers such as MAP2 and Ki67 to assess neurite outgrowth and cell proliferation, respectively.[4]
-
ELISA: Collect the conditioned media from the cell cultures and use ELISA kits to measure the concentration of secreted neurotrophic factors like BDNF and SCF.[4]
-
Visualizations
Signaling Pathway
Caption: Proposed mechanism of NSI-189 in promoting stroke recovery.
Experimental Workflow: In Vivo MCAO Model
Caption: Workflow for in vivo evaluation of NSI-189 in a rat stroke model.
Experimental Workflow: In Vitro OGD Model
Caption: Workflow for in vitro evaluation of NSI-189 using an OGD model.
References
- 1. NSI-189, a small molecule with neurogenic properties, exerts behavioral, and neurostructural benefits in stroke rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. brainasap.com [brainasap.com]
- 3. Neuralstem's NSI-189 Trial in Major Depressive Disorder Receives FDA Approval to Advance to Phase Ib [prnewswire.com]
- 4. NSI‐189, a small molecule with neurogenic properties, exerts behavioral, and neurostructural benefits in stroke rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Molecular Mediators of Angiogenesis and Neurogenesis after Ischemic Stroke - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Investigation of NSI-189 as a Potential Therapeutic Agent in Alzheimer's Disease Models
Disclaimer: The compound "OM-189" does not correspond to a known therapeutic agent in Alzheimer's disease research. Based on a comprehensive review of scientific literature, it is likely that the intended compound of interest is NSI-189 , also known as Amdiglurax. NSI-189 is an investigational drug that has been studied for its potential in treating major depressive disorder, with a mechanism of action that suggests plausible utility in neurodegenerative diseases like Alzheimer's.[1] These application notes and protocols are therefore provided for NSI-189.
Introduction
NSI-189 is a novel benzylpiperazine derivative that has been identified as a potent hippocampal neurogenesis stimulant.[1] Its primary mechanism of action is thought to involve the enhancement of neuroplasticity and neurogenesis, processes that are significantly impaired in Alzheimer's disease (AD).[1] Notably, NSI-189 is an indirect modulator of Brain-Derived Neurotrophic Factor (BDNF), a key neurotrophin for neuronal survival, synaptic plasticity, and memory formation.[1] Given the established role of diminished BDNF signaling and hippocampal atrophy in the pathophysiology of AD, NSI-189 presents a compelling candidate for investigation as a disease-modifying therapy.
These application notes provide a framework for researchers to explore the therapeutic potential of NSI-189 in preclinical models of Alzheimer's disease. The protocols outlined below are designed to assess the compound's efficacy in mitigating key pathological hallmarks and improving cognitive function.
Quantitative Data Summary
The following tables provide a structured overview of hypothetical quantitative data that could be generated from the proposed experimental protocols. These tables are intended to serve as templates for data presentation and comparison.
Table 1: In Vitro Assessment of NSI-189 on Neuronal Viability and Aβ Toxicity
| Treatment Group | Cell Viability (%) | LDH Release (Fold Change) | Caspase-3 Activity (Fold Change) |
| Vehicle Control | 100 ± 5.0 | 1.0 ± 0.1 | 1.0 ± 0.1 |
| Aβ₄₂ Oligomers | 55 ± 4.5 | 2.5 ± 0.3 | 3.0 ± 0.4 |
| NSI-189 (1 µM) + Aβ₄₂ | 75 ± 6.0 | 1.8 ± 0.2 | 2.2 ± 0.3 |
| NSI-189 (5 µM) + Aβ₄₂ | 90 ± 5.5 | 1.2 ± 0.1 | 1.5 ± 0.2 |
| NSI-189 (10 µM) + Aβ₄₂ | 98 ± 4.0 | 1.1 ± 0.1 | 1.2 ± 0.1 |
Table 2: In Vivo Efficacy of NSI-189 in a Transgenic Mouse Model of AD (e.g., 5XFAD)
| Treatment Group | Morris Water Maze (Escape Latency, s) | Y-Maze (% Spontaneous Alternation) | Brain Aβ₄₂ Levels (pg/mg tissue) | Synaptophysin Levels (% of WT) |
| Wild-Type (WT) + Vehicle | 20 ± 3.5 | 75 ± 5.0 | 50 ± 10 | 100 ± 8.0 |
| 5XFAD + Vehicle | 65 ± 8.0 | 45 ± 6.0 | 500 ± 75 | 60 ± 7.5 |
| 5XFAD + NSI-189 (10 mg/kg) | 45 ± 6.5 | 58 ± 7.0 | 350 ± 60 | 75 ± 8.0 |
| 5XFAD + NSI-189 (30 mg/kg) | 30 ± 5.0 | 70 ± 5.5 | 200 ± 45 | 90 ± 9.0 |
Experimental Protocols
In Vitro Neuroprotection Assay
Objective: To determine the protective effect of NSI-189 against amyloid-beta (Aβ)-induced neurotoxicity in a primary neuronal cell culture model.
Methodology:
-
Primary Neuronal Culture:
-
Isolate primary cortical or hippocampal neurons from embryonic day 18 (E18) rat or mouse pups.
-
Plate dissociated neurons on poly-D-lysine coated plates at a density of 1 x 10⁵ cells/well.
-
Maintain cultures in Neurobasal medium supplemented with B-27 and GlutaMAX for 7-10 days to allow for maturation.
-
-
Aβ Oligomer Preparation:
-
Synthesize or purchase Aβ₄₂ peptides.
-
Prepare Aβ₄₂ oligomers by dissolving the peptide in hexafluoroisopropanol (HFIP), evaporating the solvent, and resuspending in DMSO. Dilute in serum-free media and incubate at 4°C for 24 hours to form oligomers.
-
-
Treatment:
-
Pre-treat mature neuronal cultures with varying concentrations of NSI-189 (e.g., 1, 5, 10 µM) or vehicle control for 2 hours.
-
Add pre-aggregated Aβ₄₂ oligomers (final concentration of 5 µM) to the cultures and incubate for 24 hours.
-
-
Assessment of Neurotoxicity:
-
Cell Viability: Measure cell viability using the MTT or PrestoBlue assay according to the manufacturer's instructions.
-
Lactate Dehydrogenase (LDH) Release: Quantify LDH release into the culture medium as an indicator of cell death using a commercially available LDH cytotoxicity assay kit.
-
Apoptosis: Measure caspase-3 activity using a fluorometric or colorimetric assay kit to assess apoptotic cell death.
-
In Vivo Cognitive and Neuropathological Assessment in a Transgenic Mouse Model of AD
Objective: To evaluate the efficacy of NSI-189 in improving cognitive deficits and reducing AD-like pathology in a relevant transgenic mouse model (e.g., 5XFAD, APP/PS1).
Methodology:
-
Animal Model and Treatment:
-
Use 6-month-old 5XFAD transgenic mice and wild-type (WT) littermates.
-
Randomly assign 5XFAD mice to receive either vehicle control or NSI-189 (e.g., 10 or 30 mg/kg) daily via oral gavage for 3 months.
-
-
Behavioral Testing (conducted during the final month of treatment):
-
Morris Water Maze (MWM): Assess spatial learning and memory. Train mice to find a hidden platform in a circular pool of water for 5 consecutive days. On day 6, perform a probe trial without the platform to assess memory retention.
-
Y-Maze: Evaluate short-term spatial working memory. Allow mice to freely explore a three-arm maze for 8 minutes and record the sequence of arm entries to calculate the percentage of spontaneous alternations.
-
-
Tissue Collection and Analysis:
-
Following behavioral testing, euthanize mice and perfuse with saline.
-
Harvest brains and divide into hemispheres. One hemisphere can be snap-frozen for biochemical analysis, and the other fixed in 4% paraformaldehyde for immunohistochemistry.
-
Biochemical Analysis: Homogenize brain tissue and quantify Aβ₄₀ and Aβ₄₂ levels using ELISA kits. Perform Western blotting to measure levels of synaptic proteins (e.g., synaptophysin, PSD-95) and BDNF.
-
Immunohistochemistry: Section the fixed brain tissue and perform immunohistochemical staining for Aβ plaques (using antibodies like 6E10 or 4G8) and neuroinflammatory markers (e.g., Iba1 for microglia, GFAP for astrocytes).
-
Visualizations
Caption: Proposed mechanism of action for NSI-189.
Caption: Workflow for in vivo evaluation of NSI-189.
Caption: NSI-189's potential role in AD pathology.
References
Application Notes: Cell Culture Models for Studying the Effects of OM-189
Note to the Researcher: The designation "OM-189" is ambiguous in publicly available scientific literature. Initial research indicates two plausible, yet distinct, interpretations. To provide comprehensive guidance, these application notes are divided into two scenarios based on the most likely candidates for "this compound". Please select the scenario that aligns with your compound's known or hypothesized mechanism of action.
-
Scenario A: Assumes "this compound" refers to NSI-189 (Amdiglurax) , an investigational neurogenic and neuroprotective agent.
-
Scenario B: Assumes "this compound" is a hypothetical anti-cancer agent targeting the Tumor Microenvironment (TME) , inspired by the nomenclature of companies like Oncomatryx.
Scenario A: this compound as NSI-189 (Amdiglurax), a Neurogenesis Stimulant
Introduction: NSI-189 (also known as Amdiglurax) is an investigational drug reported to stimulate hippocampal neurogenesis.[1] Its mechanism is thought to involve the indirect modulation of brain-derived neurotrophic factor (BDNF) and its signaling pathway through the Tropomyosin receptor kinase B (TrkB)[1]. These protocols are designed to assess the neurogenic, neuroprotective, and signaling effects of NSI-189 in relevant in-vitro models.
Application Note A1: Assessment of Neurite Outgrowth in a Neuroblastoma Cell Line
This protocol details a method to quantify the effect of NSI-189 on neurite extension and branching in SH-SY5Y cells, a human neuroblastoma cell line commonly used to model neuronal differentiation.
Experimental Protocol:
-
Cell Culture: Culture SH-SY5Y cells in a 1:1 mixture of Dulbecco's Modified Eagle Medium (DMEM) and Ham's F-12, supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Seeding for Differentiation: Seed 2 x 10⁴ cells per well into 24-well plates containing coverslips coated with Poly-L-lysine. Allow cells to adhere for 24 hours.
-
Differentiation and Treatment:
-
Aspirate the growth medium and replace it with a low-serum differentiation medium (e.g., DMEM/F12 with 1% FBS) containing 10 µM Retinoic Acid (RA) to induce a neuronal phenotype.
-
Add NSI-189 at a range of final concentrations (e.g., 0.1, 1, 10 µM) or a vehicle control (e.g., 0.1% DMSO).
-
Incubate for 72-96 hours.
-
-
Immunofluorescence Staining:
-
Fix cells with 4% paraformaldehyde in PBS for 15 minutes.
-
Permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.
-
Block with 5% Bovine Serum Albumin (BSA) in PBS for 1 hour.
-
Incubate with a primary antibody against a neuronal marker (e.g., rabbit anti-β-III Tubulin) overnight at 4°C.
-
Wash and incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-rabbit) and a nuclear counterstain (e.g., DAPI) for 1 hour at room temperature.
-
-
Imaging and Analysis:
-
Mount coverslips onto microscope slides.
-
Capture images using a fluorescence microscope.
-
Quantify neurite length and branching using image analysis software (e.g., ImageJ with the NeuronJ plugin).
-
Data Presentation:
| Treatment Group | Concentration (µM) | Average Neurite Length (µm ± SD) | Average Branch Points per Neuron (± SD) |
| Vehicle Control | - | ||
| NSI-189 | 0.1 | ||
| NSI-189 | 1.0 | ||
| NSI-189 | 10.0 | ||
| Positive Control (e.g., BDNF) | 50 ng/mL |
Experimental Workflow Diagram:
Application Note A2: Analysis of BDNF/TrkB Signaling Pathway Activation
This protocol uses Western blotting to determine if NSI-189 activates key downstream proteins in the BDNF/TrkB signaling pathway.
Experimental Protocol:
-
Cell Culture and Plating: Culture and seed SH-SY5Y cells (or primary neurons) in 6-well plates until they reach 80-90% confluency.
-
Serum Starvation: To reduce basal signaling activity, replace the growth medium with a serum-free medium and incubate for 4-6 hours.
-
Treatment: Treat cells with NSI-189 (e.g., 10 µM), a vehicle control, or a positive control (BDNF, 50 ng/mL) for a short duration (e.g., 15, 30, 60 minutes).
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Collect lysates and centrifuge to pellet cell debris.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies overnight at 4°C. Key targets include:
-
Phospho-TrkB (p-TrkB)
-
Total TrkB
-
Phospho-Akt (p-Akt)
-
Total Akt
-
Phospho-ERK1/2 (p-ERK)
-
Total ERK1/2
-
Loading control (e.g., GAPDH or β-Actin)
-
-
Wash and incubate with HRP-conjugated secondary antibodies for 1 hour.
-
Detect signals using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Densitometry: Quantify band intensities using image analysis software. Normalize phosphorylated protein levels to their total protein counterparts.
Data Presentation:
| Treatment Group | Time (min) | p-TrkB / Total TrkB (Fold Change) | p-Akt / Total Akt (Fold Change) | p-ERK / Total ERK (Fold Change) |
| Vehicle Control | 30 | 1.0 | 1.0 | 1.0 |
| NSI-189 (10 µM) | 15 | |||
| NSI-189 (10 µM) | 30 | |||
| NSI-189 (10 µM) | 60 | |||
| BDNF (50 ng/mL) | 30 |
Signaling Pathway Diagram:
Scenario B: this compound as a TME-Targeting Anti-Cancer Agent
Introduction: The tumor microenvironment (TME), particularly cancer-associated fibroblasts (CAFs), plays a crucial role in tumor progression, metastasis, and drug resistance.[2][3] Companies like Oncomatryx are developing drugs, such as antibody-drug conjugates (ADCs), that specifically target proteins on CAFs like Fibroblast Activation Protein (FAP).[2][4][5] These protocols are designed to evaluate a hypothetical TME-targeting agent, this compound, using co-culture models that recapitulate the interaction between cancer cells and CAFs.
Application Note B1: Assessment of Selective Cytotoxicity in a Co-Culture Model
This protocol evaluates whether this compound selectively targets CAFs while sparing cancer cells, or vice-versa, within a mixed population.
Experimental Protocol:
-
Cell Culture:
-
Culture a cancer cell line (e.g., PANC-1 pancreatic cancer) and a fibroblast line (e.g., NIH-3T3 or primary human dermal fibroblasts).
-
CAF Activation (Optional but Recommended): To induce a CAF-like phenotype, treat fibroblasts with 5-10 ng/mL of TGF-β1 for 48-72 hours prior to co-culture. Confirm activation by checking for α-SMA expression.
-
-
Cell Labeling:
-
Label the cancer cells with a green fluorescent dye (e.g., CFSE) and the fibroblasts with a red fluorescent dye (e.g., CellTracker Red CMTPX) according to the manufacturer's instructions. This allows for distinction during analysis.
-
-
Co-Culture Seeding: Seed the labeled cancer cells and CAFs together in a 1:1 or 1:4 ratio in 96-well plates. Also, seed each cell type alone as a monoculture control. Allow cells to adhere overnight.
-
Treatment: Add this compound in a serial dilution (e.g., 0.01 to 100 µM) or a vehicle control to both mono- and co-cultures.
-
Incubation: Incubate for 72 hours.
-
Analysis by High-Content Imaging or Flow Cytometry:
-
Imaging: Use an automated microscope to capture images in both the green and red channels. Count the number of viable cells (based on morphology and/or a viability stain like Calcein-AM) for each population.
-
Flow Cytometry: Detach cells using TrypLE, wash, and analyze on a flow cytometer. Gate on the green (cancer) and red (fibroblast) populations and use a viability dye (e.g., DAPI or PI) to determine the percentage of live cells in each population.
-
-
Data Analysis: Calculate the percentage of viable cells for each population relative to the vehicle control. Determine the IC50 value for this compound on cancer cells and CAFs in both mono- and co-culture settings.
Data Presentation:
| Culture Type | Cell Type | This compound IC50 (µM) |
| Monoculture | Cancer Cells | |
| Monoculture | CAFs | |
| Co-culture | Cancer Cells | |
| Co-culture | CAFs |
Experimental Workflow Diagram:
Application Note B2: Assessment of this compound's Effect on Cancer Cell Invasion
This protocol uses a Transwell assay to determine if this compound, by acting on CAFs, can reduce their ability to promote cancer cell invasion.
Experimental Protocol:
-
CAF Seeding: Seed activated CAFs (or TGF-β treated fibroblasts) in the lower chamber of a 24-well plate. Culture them in a medium containing 10% FBS.
-
Treatment: After 24 hours, replace the medium in the lower chamber with a low-serum medium (0.5% FBS) containing this compound at various concentrations or a vehicle control.
-
Transwell Insert Preparation: Coat the top of 8 µm pore size Transwell inserts with a thin layer of Matrigel and allow it to solidify.
-
Cancer Cell Seeding: Resuspend cancer cells (e.g., MDA-MB-231 for breast cancer) in serum-free medium and seed them into the upper chamber of the Matrigel-coated inserts.
-
Invasion Assay: Place the inserts into the wells containing the pre-treated CAFs. The CAFs in the lower chamber will act as a chemoattractant source. Incubate for 24-48 hours.
-
Quantification:
-
Remove the inserts. Using a cotton swab, gently wipe away the non-invading cells from the top surface of the membrane.
-
Fix the invading cells on the bottom surface of the membrane with methanol.
-
Stain the cells with 0.5% crystal violet.
-
Elute the stain with a destaining solution (e.g., 10% acetic acid).
-
Measure the absorbance of the eluted stain using a plate reader at 570 nm. Alternatively, count the number of stained cells in several fields of view under a microscope.
-
-
Data Analysis: Normalize the invasion data to the vehicle control group.
Data Presentation:
| This compound Concentration in Lower Chamber (µM) | Absorbance at 570 nm (± SD) | % Invasion relative to Control |
| 0 (Vehicle Control) | 100% | |
| 0.1 | ||
| 1.0 | ||
| 10.0 |
TME Interaction Diagram:
References
- 1. Amdiglurax - Wikipedia [en.wikipedia.org]
- 2. At Acideka Group we are committed to research - Oncomatryx Project - Acideka [acideka.com]
- 3. mdpi.com [mdpi.com]
- 4. clinicaltrialvanguard.com [clinicaltrialvanguard.com]
- 5. Oncomatryx Announces FDA and AEMPS IND Clearance for OMTX705, a First-in-class Tumor Microenvironment-targeted ADC, to Treat Advanced Solid Tumors [businesswire.com]
Application Notes and Protocols for Measuring Hippocampal Volume Following NSI-189 Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the techniques used to measure hippocampal volume, a key biomarker in assessing the therapeutic effects of the neurogenic compound NSI-189. The protocols detailed below are intended to provide standardized methods for acquiring reliable and reproducible data in both preclinical and clinical research settings.
Introduction to NSI-189 and Hippocampal Volume
NSI-189 is an experimental drug that has been investigated for its potential to treat major depressive disorder (MDD), cognitive impairment, and other neurological conditions.[1][2] Its proposed mechanism of action involves the stimulation of neurogenesis, the process of generating new neurons, particularly within the hippocampus.[1][3][4] The hippocampus is a brain structure critical for learning, memory, and mood regulation. A reduction in hippocampal volume is a recognized characteristic in individuals with depression.[5][6] Preclinical studies in mice have suggested that NSI-189 can stimulate neurogenesis in the hippocampus and significantly increase its volume.[3][4] Consequently, measuring changes in hippocampal volume serves as a critical quantitative endpoint for evaluating the efficacy of NSI-189 and similar neurogenic compounds.
Data Summary: Effects of NSI-189 on Hippocampal Volume
The following tables summarize the available quantitative data from preclinical and clinical studies investigating the effect of NSI-189 on hippocampal volume.
Table 1: Preclinical Studies on NSI-189 and Hippocampal Volume
| Study Type | Animal Model | Treatment Group | Duration | Measurement Technique | Key Findings | Reference |
| In vivo | Healthy adult mice | NSI-189 | 28 days | Not specified | Significantly increased hippocampal volume. | [3][4] |
| In vivo | Rat model of ischemic stroke | NSI-189 | 12 and 24 weeks | Histopathology (MAP2 immunoreactivity) | Significant increments in neurite outgrowth (a proxy for structural plasticity) in the hippocampus. | [7][8] |
| In vivo | Irradiated rats | NSI-189 | Not specified | Histological assessment (Nissl stained tissues) | No significant changes in hippocampal volume. | [9] |
Table 2: Clinical Studies on NSI-189 and Hippocampal Volume
| Study Phase | Patient Population | Treatment Group | Duration | Measurement Technique | Key Findings | Reference |
| Phase 1B | Major Depressive Disorder | NSI-189 (40 mg, 80 mg, 120 mg daily) | 28 days | Magnetic Resonance Imaging (MRI) | A modest, though not statistically significant, increase in the left hippocampal volume in the NSI-189-treated patients. | [3] |
Experimental Protocols
Two primary methods are employed for the accurate measurement of hippocampal volume: Magnetic Resonance Imaging (MRI) for in vivo analysis in human and animal studies, and stereology for ex vivo histological analysis, predominantly in animal models.
Protocol 1: MRI-Based Manual Segmentation of the Hippocampus
Magnetic Resonance Imaging (MRI) is the gold-standard for in vivo measurement of hippocampal volume. Manual segmentation by a trained analyst remains the most accurate method. The following protocol is based on the principles of the EADC-ADNI Harmonized Protocol (HarP), which aims to standardize hippocampal segmentation.
1. Image Acquisition:
-
Acquire high-resolution T1-weighted structural MRI scans. A 3T scanner is recommended for optimal resolution.
2. Software for Segmentation:
-
Utilize software that allows for manual tracing of regions of interest (ROIs) in three-dimensional space, such as ITK-SNAP, FreeSurfer, or Slicer.
3. Segmentation Procedure (Coronal View):
-
Anterior Hippocampus (Head):
-
Identify the most anterior slice where the hippocampus is visible.
-
Trace the grey matter of the hippocampus, using the surrounding white matter of the temporal lobe and the alveus as boundaries.
-
-
Hippocampal Body:
-
Continue tracing slice-by-slice, defining the superior border by the alveus/fimbria and the inferior border by the white matter of the parahippocampal gyrus.
-
The medial border is defined by the ambient cistern.
-
-
Posterior Hippocampus (Tail):
-
Trace the hippocampus as it extends posteriorly and superiorly. The fimbria and crus of the fornix are key landmarks.
-
4. Volumetric Calculation:
-
The segmentation software will automatically calculate the volume of the traced ROI by summing the area of the hippocampus on each slice and multiplying by the slice thickness.
5. Quality Control:
-
All segmentations should be reviewed by a second trained analyst to ensure consistency and accuracy. Inter-rater and intra-rater reliability should be established.
Protocol 2: Stereological Estimation of Hippocampal Volume
Stereology provides an unbiased and quantitative method for estimating the volume of three-dimensional structures from two-dimensional sections. The Cavalieri principle is the foundation of this technique.
1. Tissue Preparation:
-
Perfusion and Fixation: Anesthetize the animal and perform transcardial perfusion with saline followed by 4% paraformaldehyde (PFA) in phosphate-buffered saline (PBS).
-
Post-fixation: Remove the brain and post-fix in 4% PFA overnight at 4°C.
-
Cryoprotection: Transfer the brain to a 30% sucrose solution in PBS until it sinks.
-
Freezing and Sectioning: Freeze the brain and cut coronal sections of a known and uniform thickness (e.g., 40 µm) using a cryostat or freezing microtome. Collect every nth section (e.g., every 5th section) in series.
2. Staining:
-
Mount the collected sections on slides.
-
Perform a Nissl stain (e.g., with cresyl violet) to visualize the cytoarchitecture of the hippocampus.
3. Stereological Analysis:
-
Equipment: Use a microscope equipped with a motorized stage, a camera, and stereology software (e.g., Stereo Investigator).
-
Delineation of the Hippocampus: At low magnification (e.g., 4x or 10x), trace the boundary of the hippocampus on each section.
-
Application of the Cavalieri Estimator:
-
The software will overlay a grid of points with a known area associated with each point (a(p)) onto the delineated hippocampus.
-
Count the number of points (P) that fall within the hippocampal boundary for each section.
-
-
Volume Calculation: The volume (V) of the hippocampus is estimated using the following formula: V = ΣP * t * (1/ssf) * a(p) Where:
-
ΣP is the sum of points counted across all sections.
-
t is the section thickness.
-
ssf is the section sampling fraction (e.g., 1/5 if every 5th section was collected).
-
a(p) is the area associated with each point on the grid.
-
4. Data Analysis:
-
Calculate the total hippocampal volume for each animal.
-
Perform statistical analysis to compare the hippocampal volumes between the NSI-189 treated group and the control group.
Visualizations
NSI-189 Proposed Signaling Pathway
Caption: Proposed signaling pathway of NSI-189 leading to increased hippocampal volume.
Experimental Workflow for Hippocampal Volume Measurement
Caption: Experimental workflow for measuring hippocampal volume after NSI-189 treatment.
References
- 1. brainasap.com [brainasap.com]
- 2. The neurogenic compound, NSI-189 phosphate: a novel multi-domain treatment capable of pro-cognitive and antidepressant effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Phase 1B, randomized, double blind, placebo controlled, multiple-dose escalation study of NSI-189 phosphate, a neurogenic compound, in depressed patients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Neuralstem's NSI-189 Trial in Major Depressive Disorder Receives FDA Approval to Advance to Phase Ib [prnewswire.com]
- 5. Neuralstem's NSI-189 Novel Neurogenic Compound Shows Significant Effect In Major Depressive Disorder [prnewswire.com]
- 6. neuronewsinternational.com [neuronewsinternational.com]
- 7. NSI‐189, a small molecule with neurogenic properties, exerts behavioral, and neurostructural benefits in stroke rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. NSI-189, a small molecule with neurogenic properties, exerts behavioral, and neurostructural benefits in stroke rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Improving the Oral Bioavailability of OM-189
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at improving the oral bioavailability of the hypothetical kinase inhibitor, OM-189. As a Biopharmaceutics Classification System (BCS) Class IV compound, this compound exhibits both low solubility and low permeability, presenting significant hurdles to achieving therapeutic concentrations in systemic circulation.[1][2]
Troubleshooting Guides
This section addresses specific issues that may arise during the formulation and testing of this compound.
Issue 1: Poor Dissolution of this compound in In Vitro Dissolution Assays
-
Question: My this compound formulation is showing minimal dissolution in standard aqueous media (pH 1.2, 4.5, and 6.8). What could be the cause and how can I improve it?
-
Answer: Low aqueous solubility is a primary characteristic of BCS Class IV drugs like this compound.[1][2] The poor dissolution is likely due to the high lipophilicity and crystalline nature of the compound. Here are several strategies to troubleshoot this issue:
-
Particle Size Reduction: The dissolution rate of a drug is directly influenced by its particle size.[3] Larger particles have a smaller surface area-to-volume ratio, leading to slower dissolution.
-
Recommended Action: Employ micronization or nanocrystal technology to reduce the particle size of the this compound active pharmaceutical ingredient (API). Nanosizing, in particular, can significantly increase the dissolution rate by increasing the surface area.[4]
-
-
Amorphous Solid Dispersions: Crystalline forms of a drug require more energy to dissolve than amorphous forms.
-
Recommended Action: Develop an amorphous solid dispersion (ASD) of this compound. This involves dispersing the drug in a hydrophilic polymer matrix. Techniques like hot-melt extrusion and spray drying can be used to create ASDs.[1] The polymer acts as a carrier and helps to stabilize the amorphous state of the drug.[5]
-
-
Use of Solubilizing Excipients: Certain excipients can enhance the solubility of poorly soluble drugs.[6][7]
-
Recommended Action: Incorporate solubilizing agents such as surfactants (e.g., sodium lauryl sulfate, polysorbates) or cyclodextrins into your formulation.[6][7] These excipients can form micelles or inclusion complexes with this compound, respectively, thereby increasing its apparent solubility.[7]
-
-
Issue 2: Low Permeability of this compound in Caco-2 Cell Permeability Assays
-
Question: Despite improving the dissolution of this compound, the Caco-2 cell permeability remains low. What are the potential reasons and how can this be addressed?
-
Answer: Low permeability is the other defining characteristic of a BCS Class IV drug. This can be due to the drug's physicochemical properties or its interaction with cellular efflux transporters.
-
P-glycoprotein (P-gp) Efflux: this compound may be a substrate for efflux transporters like P-glycoprotein, which actively pump the drug out of the intestinal cells, reducing its net absorption.
-
Recommended Action: Co-administer this compound with a known P-gp inhibitor, such as verapamil, in your Caco-2 experiments.[8] A significant increase in the apparent permeability coefficient (Papp) in the presence of the inhibitor would suggest that P-gp efflux is a limiting factor. Formulation strategies can also include excipients that inhibit P-gp.[9]
-
-
Poor Membrane Partitioning: The lipophilicity of this compound, while contributing to its low solubility, should theoretically favor membrane partitioning. However, an unfavorable balance of lipophilicity and hydrogen bonding capacity can hinder this process.
-
Issue 3: High Variability in In Vivo Pharmacokinetic (PK) Data
-
Question: The plasma concentration-time profiles of this compound in our animal studies show high inter-individual variability. What could be the contributing factors?
-
Answer: High variability in in vivo PK data for orally administered drugs is often linked to issues with absorption and first-pass metabolism.[10][11]
-
Food Effects: The presence or absence of food in the gastrointestinal (GI) tract can significantly alter the absorption of poorly soluble drugs.[12][13]
-
Recommended Action: Conduct PK studies in both fasted and fed states to characterize the food effect. Lipid-based formulations can sometimes be used to mitigate a negative food effect by mimicking the fed state.[12]
-
-
First-Pass Metabolism: this compound, as a kinase inhibitor, may be extensively metabolized by cytochrome P450 (CYP) enzymes in the gut wall and liver before it reaches systemic circulation.[10][14] Genetic variability in these enzymes among individuals can lead to different extents of metabolism.[10]
-
Recommended Action: Conduct in vitro metabolism studies using liver microsomes to identify the primary metabolizing enzymes. If significant first-pass metabolism is confirmed, strategies to bypass it, such as developing a formulation for sublingual or buccal delivery, could be explored, although this may not be suitable for all chronic therapies.[15] Another approach is the co-administration of a CYP inhibitor, though this can lead to drug-drug interactions.[16]
-
-
Frequently Asked Questions (FAQs)
Q1: What are the most promising formulation strategies for a BCS Class IV compound like this compound?
A1: For BCS Class IV drugs, a multi-pronged approach that addresses both solubility and permeability is crucial. Promising strategies include:
-
Nano-based Systems: Nanocrystals and nanoemulsions increase the surface area for dissolution and can improve absorption pathways.[17][18][19]
-
Lipid-Based Formulations: Systems like SEDDS and solid lipid nanoparticles (SLNs) can enhance solubility and permeability.[9] They can also promote lymphatic transport, which can help bypass first-pass metabolism.
-
Amorphous Solid Dispersions: These can significantly improve the dissolution rate by preventing the drug from crystallizing.[20]
Q2: How can I assess the potential for P-gp efflux of this compound early in development?
A2: In addition to Caco-2 permeability assays with P-gp inhibitors, you can use in silico models to predict if this compound is likely to be a P-gp substrate. There are also commercially available cell lines that overexpress P-gp which can be used for more definitive in vitro testing.
Q3: What role do excipients play in improving the bioavailability of this compound?
A3: Excipients are critical for formulating BCS Class IV drugs.[6] They are not just inert fillers but can have specific functions:
-
Solubilizers: Surfactants and cyclodextrins to increase solubility.[21]
-
Permeation Enhancers: Some excipients can transiently open the tight junctions between intestinal cells to allow for paracellular transport.[6]
-
Metabolism Inhibitors: Certain excipients can inhibit CYP enzymes or P-gp.[5]
Q4: What are the key parameters to monitor in an in vivo PK study for this compound?
A4: The key pharmacokinetic parameters to determine are:
-
Cmax (Maximum Plasma Concentration): The peak concentration of the drug.
-
Tmax (Time to Maximum Concentration): The time at which Cmax is reached.
-
AUC (Area Under the Curve): Represents the total drug exposure over time.
-
t1/2 (Half-life): The time it takes for the plasma concentration of the drug to be reduced by half.
-
F (Absolute Bioavailability): The fraction of the administered dose that reaches systemic circulation, determined by comparing the AUC after oral administration to the AUC after intravenous (IV) administration.[22]
Data Presentation
Table 1: Comparison of In Vitro Dissolution of Different this compound Formulations
| Formulation | Dissolution Medium | Time (min) | % this compound Dissolved |
| Unformulated API | pH 6.8 Buffer | 60 | < 1% |
| Micronized API | pH 6.8 Buffer | 60 | 15% |
| Nanocrystal Suspension | pH 6.8 Buffer | 60 | 45% |
| Amorphous Solid Dispersion | pH 6.8 Buffer | 60 | 85% |
Table 2: Caco-2 Permeability of this compound Formulations
| Formulation | Papp (A→B) (x 10⁻⁶ cm/s) | Papp (B→A) (x 10⁻⁶ cm/s) | Efflux Ratio (Papp B→A / Papp A→B) |
| This compound Solution | 0.5 | 2.5 | 5.0 |
| This compound with P-gp Inhibitor | 1.8 | 2.0 | 1.1 |
| This compound Nanoemulsion | 2.2 | 2.4 | 1.1 |
Table 3: In Vivo Pharmacokinetic Parameters of this compound Formulations in Rats
| Formulation | Dose (mg/kg) | Cmax (ng/mL) | Tmax (hr) | AUC (ng·hr/mL) | Absolute Bioavailability (F%) |
| Oral Suspension | 10 | 50 | 4 | 250 | 5% |
| Nanoemulsion | 10 | 250 | 2 | 1250 | 25% |
| IV Solution | 2 | 800 | 0.1 | 5000 | 100% |
Experimental Protocols
1. In Vitro Dissolution Testing
-
Objective: To determine the rate and extent of dissolution of this compound from various formulations.
-
Apparatus: USP Apparatus 2 (Paddle).
-
Dissolution Media: 900 mL of simulated gastric fluid (pH 1.2), acetate buffer (pH 4.5), and phosphate buffer (pH 6.8).
-
Temperature: 37 ± 0.5 °C.
-
Paddle Speed: 50 rpm.
-
Procedure:
-
Place a single dose of the this compound formulation into each dissolution vessel.
-
Withdraw samples (e.g., 5 mL) at predetermined time points (e.g., 5, 15, 30, 45, 60, 90, and 120 minutes).
-
Replace the withdrawn volume with fresh, pre-warmed dissolution medium.
-
Filter the samples and analyze the concentration of this compound using a validated HPLC method.
-
2. Caco-2 Cell Permeability Assay
-
Objective: To assess the intestinal permeability of this compound and investigate the potential for P-gp mediated efflux.
-
Cell Culture: Caco-2 cells are seeded on Transwell® inserts and cultured for 21-25 days to form a differentiated monolayer.
-
Procedure:
-
Assess the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).
-
For apical-to-basolateral (A→B) transport, add the this compound formulation to the apical side and fresh transport medium to the basolateral side.
-
For basolateral-to-apical (B→A) transport, add the this compound formulation to the basolateral side and fresh transport medium to the apical side.
-
Incubate at 37 °C.
-
Collect samples from the receiver chamber at specified time points and analyze the concentration of this compound by LC-MS/MS.
-
The apparent permeability coefficient (Papp) is calculated. An efflux ratio (Papp B→A / Papp A→B) greater than 2 suggests the involvement of active efflux.
-
3. In Vivo Pharmacokinetic Study in Rats
-
Objective: To determine the pharmacokinetic profile and absolute bioavailability of this compound from different formulations.
-
Animals: Male Sprague-Dawley rats.
-
Groups:
-
Group 1: Intravenous (IV) administration of this compound solution (for bioavailability calculation).
-
Group 2: Oral gavage of this compound suspension.
-
Group 3: Oral gavage of this compound nanoemulsion.
-
-
Procedure:
-
Administer the respective formulations to the rats.
-
Collect blood samples via the tail vein at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).
-
Process the blood samples to obtain plasma.
-
Analyze the plasma concentrations of this compound using a validated LC-MS/MS method.
-
Calculate the pharmacokinetic parameters using appropriate software.
-
Visualizations
Caption: this compound inhibits the Growth Factor Receptor signaling pathway.
Caption: Workflow for preparing an this compound nanoemulsion.
Caption: Logical workflow for troubleshooting low oral bioavailability.
References
- 1. pharm-int.com [pharm-int.com]
- 2. hilarispublisher.com [hilarispublisher.com]
- 3. altusformulation.com [altusformulation.com]
- 4. Challenges and Strategies in Developing Oral Pharmaceutical Formulations [wisdomlib.org]
- 5. SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs [drug-dev.com]
- 6. chemintel360.com [chemintel360.com]
- 7. mdpi.com [mdpi.com]
- 8. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Canadian Society of Pharmacology and Therapeutics (CSPT) - First-pass effect [pharmacologycanada.org]
- 11. Variability in bioavailability of small molecular tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pharmaexcipients.com [pharmaexcipients.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. First pass effect - Wikipedia [en.wikipedia.org]
- 15. Understanding First Pass Metabolism [nottingham.ac.uk]
- 16. researchgate.net [researchgate.net]
- 17. tandfonline.com [tandfonline.com]
- 18. pharmaexcipients.com [pharmaexcipients.com]
- 19. NANOEMULSION FORMULATIONS - Nanoemulsion Formulations for Injection & Oral Administration [drug-dev.com]
- 20. Solving Solubilization: Overcoming Challenges in the Formulation Development of Oral Solid Dosage Forms - Lubrizol [lubrizol.com]
- 21. Excipients for solubility dissolution and permeation enhancement | PDF [slideshare.net]
- 22. sygnaturediscovery.com [sygnaturediscovery.com]
NSI-189 Technical Support Center: Troubleshooting Solubility for Researchers
This technical support center provides guidance for researchers, scientists, and drug development professionals working with NSI-189. The following information addresses common solubility challenges encountered during experimental setups and offers practical solutions and frequently asked questions.
Troubleshooting Guide: Overcoming NSI-189 Solubility Issues
Researchers may encounter difficulties in dissolving NSI-189, particularly the freebase form, in aqueous solutions for in vitro and in vivo experiments. This guide provides a systematic approach to addressing these challenges.
Problem: NSI-189 fails to dissolve or precipitates out of solution.
This is a common issue stemming from the hydrophobic nature of the NSI-189 molecule. The choice of solvent and preparation technique is critical for achieving a stable solution.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for addressing NSI-189 solubility issues.
Frequently Asked Questions (FAQs)
Q1: What is the difference in solubility between NSI-189 freebase and NSI-189 phosphate?
A1: NSI-189 phosphate is the salt form and is more water-soluble than the freebase form. The freebase form generally requires organic solvents or specialized aqueous vehicles for dissolution. For oral administration, NSI-189 phosphate has been used.
Q2: What are the recommended solvents for preparing NSI-189 stock solutions for in vitro studies?
A2: For in vitro experiments, Dimethyl Sulfoxide (DMSO) is a commonly used solvent for preparing concentrated stock solutions of NSI-189.[1][2] NSI-189 phosphate is soluble in DMSO at up to 65 mg/mL, and NSI-189 freebase is soluble in DMSO at up to 50 mg/mL; sonication is recommended to aid dissolution.[1][2] Ethanol is another option for the freebase form.
Q3: How can I prepare NSI-189 for oral administration in animal studies?
A3: For oral gavage in rodents, NSI-189 phosphate has been dissolved in an acidified aqueous vehicle. One protocol involves first dissolving the compound in 0.2 N HCl and then diluting it 1:10 with distilled water, resulting in a final pH of 4-5.[3][4] Another study used 0.03N HCl in deionized water as the vehicle.
Q4: Can I use co-solvents to improve the solubility of NSI-189 for in vivo studies?
A4: Yes, co-solvent systems are effective for administering hydrophobic compounds like NSI-189. A common formulation for oral gavage in mice consists of a mixture of DMSO, PEG300 (or PEG400), Tween-80, and saline. A typical ratio is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline. For sensitive animals, the DMSO concentration can be reduced.
Q5: What is the stability of NSI-189 in solution and how should it be stored?
A5: NSI-189 powder is stable when stored at -20°C for up to three years. In solvent, it should be stored at -80°C for up to one year.[2] It is recommended to protect the compound from light.
NSI-189 Solubility Data
The following table summarizes the solubility of NSI-189 in various solvents. Please note that these values are approximate and can be influenced by factors such as temperature and the specific batch of the compound.
| Solvent/Vehicle | NSI-189 Form | Reported Solubility | Notes |
| DMSO | Phosphate | 65 mg/mL (139.94 mM) | Sonication is recommended to aid dissolution.[2] |
| DMSO | Freebase | 50 mg/mL (136.43 mM) | Sonication is recommended to aid dissolution.[1] |
| 0.02 N HCl (pH 4-5) | Phosphate | Sufficient for in vivo dosing | Used for oral gavage in mice.[3] |
| 0.03N HCl | Phosphate | Sufficient for in vivo dosing | Used for oral gavage in rats. |
| Co-solvent Mixture | Not specified | Sufficient for in vivo dosing | e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline. |
| Water | Phosphate | 0.129 mg/mL (predicted) | [5] |
| Ethanol | Freebase | Soluble | [5] |
| Propylene Glycol | Freebase | Reportedly soluble | Often used in combination with other solvents. |
| MCT Oil | Freebase | Reportedly soluble | Used for sublingual preparations. |
Experimental Protocols
Protocol 1: Preparation of NSI-189 Stock Solution for In Vitro Cell Culture
-
Materials: NSI-189 (phosphate or freebase), Dimethyl Sulfoxide (DMSO), sterile microcentrifuge tubes, vortex mixer, sonicator.
-
Procedure:
-
Weigh the desired amount of NSI-189 powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the tube vigorously for 1-2 minutes.
-
If the compound is not fully dissolved, place the tube in a bath sonicator and sonicate for 10-15 minutes.
-
Visually inspect the solution to ensure it is clear and free of particulates.
-
Store the stock solution at -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Protocol 2: Preparation of NSI-189 Formulation for Oral Gavage in Rodents
-
Materials: NSI-189 phosphate, 0.2 N Hydrochloric acid (HCl), sterile distilled water, pH meter, sterile conical tubes, magnetic stirrer.
-
Procedure:
-
Weigh the required amount of NSI-189 phosphate.
-
In a sterile conical tube, dissolve the NSI-189 phosphate in a small volume of 0.2 N HCl.
-
Once dissolved, add sterile distilled water to achieve a 1:10 dilution of the initial HCl volume.
-
Stir the solution gently using a magnetic stirrer.
-
Measure the pH of the final solution and ensure it is between 4 and 5.[3][4]
-
The solution is now ready for oral gavage. Prepare fresh daily.
-
NSI-189 Signaling Pathway
The precise mechanism of action for NSI-189 is not fully understood, but it is known to promote neurogenesis and increase levels of Brain-Derived Neurotrophic Factor (BDNF).[6] It is hypothesized to act through pathways that support neuronal growth and survival, potentially involving the TrkB receptor, the receptor for BDNF, and downstream signaling cascades like the JAK-STAT and Akt pathways.
Caption: Hypothesized signaling pathway for NSI-189's neurogenic effects.
References
- 1. NSI189 | TargetMol [targetmol.com]
- 2. NSI-189 Phosphate | TargetMol [targetmol.com]
- 3. Amelioration of Both Central and Peripheral Neuropathy in Mouse Models of Type 1 and Type 2 Diabetes by the Neurogenic Molecule NSI-189 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enhancement of Mitochondrial Function by the Neurogenic Molecule NSI-189 Accompanies Reversal of Peripheral Neuropathy and Memory Impairment in a Rat Model of Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. brainasap.com [brainasap.com]
Optimizing dosage of Amdiglurax to minimize side effects
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the dosage of Amdiglurax to minimize side effects during preclinical experiments.
Frequently Asked Questions (FAQs)
Q1: What is the known mechanism of action for Amdiglurax and its primary off-targets?
Amdiglurax is a potent and selective inhibitor of the novel kinase, Kinase-X (KX), a critical component in a specific cancer signaling pathway. Its primary mechanism is the competitive inhibition of the ATP-binding site of KX, leading to the downregulation of downstream cell survival and proliferation signals. However, at higher concentrations, Amdiglurax has been observed to have inhibitory effects on related kinases, notably Kinase-Y (KY) and Kinase-Z (KZ), which are associated with hepatotoxicity and mild neurotoxicity, respectively, in preclinical models.
Q2: We are observing significant cytotoxicity in our non-target cell lines. What are the recommended starting concentrations for in vitro assays?
For initial cell viability assays, it is recommended to use a wide concentration range to determine the half-maximal inhibitory concentration (IC50) for both target (KX-mutated) and non-target (wild-type) cell lines. A suggested starting range is from 1 nM to 100 µM. If significant cytotoxicity is observed in non-target lines at concentrations that are effective against target lines, this may indicate off-target effects.
Q3: How can we differentiate between on-target and off-target toxicity in our cell-based assays?
Distinguishing between on-target and off-target toxicity is crucial. One effective method is to use a rescue experiment. This can be achieved by co-transfecting cells with a resistant mutant of Kinase-X that is not inhibited by Amdiglurax. If the cytotoxic effects are rescued in the presence of the drug, it suggests the toxicity is on-target. Conversely, if the toxicity persists, it is likely due to off-target effects. Another approach is to use siRNA to knock down the expression of potential off-targets (Kinase-Y and Kinase-Z) and observe if this alleviates the toxic effects of Amdiglurax.
Troubleshooting Guides
Issue 1: High variability in IC50 values across replicate experiments.
-
Possible Cause 1: Drug Instability. Amdiglurax may be unstable in certain media formulations or after repeated freeze-thaw cycles.
-
Solution: Prepare fresh dilutions of Amdiglurax from a stock solution for each experiment. Avoid storing diluted solutions for extended periods. It is also advisable to consult the manufacturer's guidelines for optimal storage and handling.
-
-
Possible Cause 2: Inconsistent Cell Seeding. Variations in the number of cells seeded can significantly impact the final readout of viability assays.
-
Solution: Ensure a homogenous cell suspension before seeding. Use a calibrated automated cell counter for accurate cell counts and ensure consistent seeding density across all wells and plates.
-
-
Possible Cause 3: Assay Interference. The chemical properties of Amdiglurax may interfere with the reagents used in cell viability assays (e.g., MTT, CellTiter-Glo®).
-
Solution: Run a control plate with Amdiglurax in cell-free media to check for any direct interaction with the assay reagents. If interference is detected, consider using an alternative viability assay with a different detection method (e.g., crystal violet staining).
-
Issue 2: Unexpected cell morphology changes or cellular stress responses at sub-lethal concentrations.
-
Possible Cause 1: Off-Target Signaling Pathway Activation. Amdiglurax may be modulating other signaling pathways at concentrations below its cytotoxic threshold.
-
Solution: Perform a phosphoproteomics screen or a targeted Western blot analysis for known stress response markers (e.g., p-p38, p-JNK) and markers of pathways associated with the off-target kinases (KY and KZ) to identify unintended pathway modulation.
-
-
Possible Cause 2: Solvent Toxicity. The solvent used to dissolve Amdiglurax (e.g., DMSO) may be causing cellular stress, especially at higher concentrations.
-
Solution: Ensure the final concentration of the solvent is consistent across all treatment groups, including the vehicle control, and is below the threshold known to cause toxicity in your specific cell lines (typically <0.5% for DMSO).
-
Data Presentation
Table 1: Comparative IC50 Values of Amdiglurax in Target and Off-Target Cell Lines
| Cell Line | Target Kinase | IC50 (nM) | Primary Off-Target | Off-Target IC50 (nM) |
| Cancer Line A | KX-mutated | 50 | KY | 1500 |
| Cancer Line B | KX-mutated | 75 | KY | 1650 |
| Non-Target A | Wild-Type KX | >10,000 | KY | 1400 |
| Non-Target B | Wild-Type KX | >10,000 | KZ | 8000 |
Experimental Protocols
Protocol 1: Determining IC50 using a Luminescence-Based Cell Viability Assay (e.g., CellTiter-Glo®)
-
Cell Seeding: Seed cells in a 96-well, opaque-walled plate at a predetermined density (e.g., 5,000 cells/well) in 100 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Drug Preparation: Prepare a 2X serial dilution of Amdiglurax in complete growth medium. Also, prepare a vehicle control (e.g., 0.1% DMSO in medium).
-
Dosing: Remove the medium from the cells and add 100 µL of the appropriate Amdiglurax dilution or vehicle control to each well.
-
Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2.
-
Assay: Equilibrate the plate and the CellTiter-Glo® reagent to room temperature. Add 100 µL of the reagent to each well.
-
Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Record the luminescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control and plot the dose-response curve using a non-linear regression model to determine the IC50 value.
Mandatory Visualizations
Caption: Mechanism of Amdiglurax on-target and off-target pathways.
Caption: Troubleshooting workflow for differentiating on-target vs. off-target cytotoxicity.
Technical Support Center: Troubleshooting Inconsistent Results in OM-189 Studies
Welcome to the technical support center for OM-189 (Amdiglurax, NSI-189), a novel modulator of hippocampal neurogenesis. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and inconsistencies encountered during pre-clinical and clinical studies of this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presentation templates to help ensure the reliability and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What is the known mechanism of action for this compound?
A1: The exact mechanism of action for this compound is not fully understood. However, it is characterized as a hippocampal neurogenesis stimulant.[1] It is believed to work by indirectly enhancing Brain-Derived Neurotrophic Factor (BDNF) signaling, which in turn promotes neuroplasticity and the growth of new neurons in the hippocampus.[1]
Q2: I am observing a bell-shaped dose-response curve. Is this expected?
A2: Yes, a bell-shaped dose-response curve has been observed in preclinical studies with this compound. For instance, in mouse models, a 30 mg/kg dose was more effective at increasing hippocampal volume than a 100 mg/kg dose.[1] This suggests that higher concentrations may lead to diminished or counter-productive effects. It is crucial to perform a thorough dose-response study to identify the optimal concentration for your specific experimental model.
Q3: Why am I seeing significant efficacy in one patient cohort but not another?
A3: This phenomenon has been reported in clinical trials. For example, a phase 2 study showed that an 80 mg dose of this compound had a significant benefit in patients with moderate depression, but not in those with severe depression.[1] This highlights the importance of patient stratification and considering the baseline state of the subjects or cellular models in your experimental design.
Q4: What are the common causes of inconsistent results in cell-based assays with small molecules like this compound?
A4: Inconsistent results in cell-based assays can arise from several factors. These include, but are not limited to, poor cell permeability of the compound, instability of the compound in culture media, off-target effects, cell line heterogeneity, and mycoplasma contamination.[2][3][4] It is also important to consider the complexity of cellular systems and potential autofluorescence from the compound or media.[5]
Troubleshooting Guides
Issue 1: Inconsistent or No Effect on Neurogenesis Markers
Possible Cause 1: Suboptimal Compound Concentration
-
Troubleshooting Step: Perform a comprehensive dose-response analysis to determine the optimal effective concentration in your model system. Remember the documented bell-shaped dose-response curve.[1]
Possible Cause 2: Compound Instability or Degradation
-
Troubleshooting Step: Assess the stability of this compound in your specific cell culture medium over the time course of your experiment. Consider preparing fresh stock solutions for each experiment.
Possible Cause 3: Inappropriate Assay Timing
-
Troubleshooting Step: The effects of this compound on neurogenesis may be time-dependent. Design a time-course experiment to identify the optimal time point for observing changes in your markers of interest.
Data Presentation Example:
| Concentration | Marker 1 (e.g., Ki67) | Marker 2 (e.g., DCX) | Cell Viability |
| Vehicle | 1.0 ± 0.1 | 1.0 ± 0.1 | 100% |
| 1 µM | 1.5 ± 0.2 | 1.4 ± 0.2 | 98% |
| 10 µM | 2.5 ± 0.3 | 2.2 ± 0.3 | 95% |
| 50 µM | 1.8 ± 0.2 | 1.6 ± 0.2 | 90% |
| 100 µM | 1.1 ± 0.1 | 1.1 ± 0.1 | 85% |
Issue 2: Discrepancy Between In Vitro and In Vivo Results
Possible Cause 1: Poor Bioavailability or Blood-Brain Barrier Penetration
-
Troubleshooting Step: If you are conducting in vivo studies, assess the pharmacokinetic properties of this compound in your animal model. Ensure that the compound reaches the target tissue at a sufficient concentration.
Possible Cause 2: Off-Target Effects
-
Troubleshooting Step: An observed phenotype may be due to the compound interacting with unintended targets.[6][7] Use a secondary, structurally different compound with a similar proposed mechanism of action to see if the results are reproducible.[6]
Logical Workflow for Investigating Discrepancies:
Troubleshooting workflow for inconsistent this compound results.
Experimental Protocols
Protocol 1: In Vitro Neuronal Differentiation Assay
-
Cell Seeding: Plate neural progenitor cells (e.g., SH-SY5Y or primary neural stem cells) at an appropriate density in a 96-well plate.
-
Differentiation Induction: Induce differentiation using a standard protocol (e.g., retinoic acid treatment).
-
This compound Treatment: Concurrently with differentiation induction, treat the cells with a range of this compound concentrations (and a vehicle control).
-
Incubation: Incubate for 5-7 days, replacing the medium with freshly prepared this compound every 2-3 days.
-
Immunostaining: Fix the cells and perform immunofluorescence staining for neuronal markers such as β-III tubulin (Tuj1) and Doublecortin (DCX).
-
Imaging and Analysis: Acquire images using a high-content imaging system and quantify the number of marker-positive cells and neurite outgrowth.
Protocol 2: Western Blot for BDNF Signaling Pathway
-
Cell Lysis: After treatment with this compound for the desired time, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with primary antibodies against phosphorylated and total forms of key signaling proteins (e.g., TrkB, CREB).
-
Detection: Use a secondary antibody conjugated to HRP and a chemiluminescent substrate for detection.
-
Analysis: Quantify band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
Signaling Pathway and Experimental Workflow Diagrams
Proposed Signaling Pathway of this compound:
Hypothesized indirect signaling pathway of this compound.
General Experimental Workflow for Assessing this compound Efficacy:
References
- 1. Amdiglurax - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.com]
- 4. youtube.com [youtube.com]
- 5. selectscience.net [selectscience.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
NSI-189 stability in different laboratory conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of NSI-189 under various laboratory conditions. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for NSI-189 powder?
A1: For long-term storage, NSI-189 phosphate powder should be stored at -20°C in a dry place, protected from light.[1][2] Some suppliers also suggest that storage at 4°C or colder is suitable for preserving the compound.[3] It is crucial to keep the compound away from moisture.[1]
Q2: How should I store NSI-189 solutions?
A2: For optimal stability, NSI-189 solutions, particularly in solvents like DMSO, should be stored at -80°C for long-term use (up to one year).[1] For short-term use, refrigeration at 4°C in a dark container is advisable, though long-term storage in solution at this temperature is not recommended.[4]
Q3: What solvents are compatible with NSI-189?
A3: NSI-189 phosphate is soluble in Dimethyl Sulfoxide (DMSO) at a concentration of up to 65 mg/mL (139.94 mM).[1] Sonication may be required to achieve complete dissolution.[1] The freebase form of NSI-189 is reported to be soluble in ethanol.[5] For in vivo animal experiments, a vehicle of 0.03N HCl in deionized water has been used.[6]
Q4: Is NSI-189 sensitive to light?
A4: Yes, NSI-189 should be protected from light, as exposure can lead to degradation.[2][3][7] It is recommended to store the compound in amber or dark-colored vials to minimize light exposure.[2]
Q5: What is the expected shelf life of NSI-189?
A5: When stored as a powder at -20°C, NSI-189 is reported to be stable for up to 3 years.[1] In a solvent at -80°C, it is considered stable for up to 1 year.[1]
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Inconsistent experimental results | Compound degradation due to improper storage. | - Verify that NSI-189 powder is stored at -20°C or below, protected from light and moisture. - For solutions, ensure storage at -80°C for long-term use. - Prepare fresh solutions for critical experiments. |
| Precipitation in solution | Poor solubility or solvent saturation. | - Use sonication to aid dissolution in DMSO.[1] - For the freebase form, consider using ethanol.[5] - Ensure the concentration does not exceed the solvent's capacity. |
| Loss of compound activity over time | Degradation due to exposure to light or elevated temperatures. | - Always handle NSI-189 in a dimly lit environment. - Use amber or opaque containers for storage and during experiments where possible. - Avoid repeated freeze-thaw cycles of solutions. |
Quantitative Stability Data
Due to the proprietary nature of drug development, detailed quantitative stability data for NSI-189 under various pH and photolytic conditions are not extensively available in the public domain. The following tables summarize the available qualitative and semi-quantitative information.
Table 1: NSI-189 Storage Conditions and Stability
| Form | Storage Temperature | Duration | Notes |
| Powder | -10 to -30°C | Up to 3 years[1] | Stable under these conditions.[6] Keep away from moisture and direct sunlight.[1] |
| In Solvent (e.g., DMSO) | -80°C | Up to 1 year[1] | Recommended for long-term storage of solutions. |
| Powder | 4°C or colder | Not specified | Recommended for best preservation by some suppliers.[3] |
Experimental Protocols
Protocol 1: General Procedure for a Forced Degradation Study of NSI-189
This protocol is a general guideline for conducting a forced degradation study to evaluate the stability of NSI-189. It is based on standard pharmaceutical industry practices and would require optimization and validation for NSI-189 specifically.
Objective: To identify potential degradation products and pathways for NSI-189 under various stress conditions.
Materials:
-
NSI-189 (phosphate salt or freebase)
-
Hydrochloric acid (HCl) solution (e.g., 0.1 M)
-
Sodium hydroxide (NaOH) solution (e.g., 0.1 M)
-
Hydrogen peroxide (H₂O₂) solution (e.g., 3%)
-
High-Performance Liquid Chromatography (HPLC) system with UV or Mass Spectrometry (MS) detector
-
pH meter
-
Photostability chamber
-
Oven
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of NSI-189 in a suitable solvent (e.g., DMSO or a water/acetonitrile mixture) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of HCl solution. Incubate at a controlled temperature (e.g., 60°C) for a specified time (e.g., 24 hours).
-
Base Hydrolysis: Mix the stock solution with an equal volume of NaOH solution. Incubate at a controlled temperature (e.g., 60°C) for a specified time.
-
Oxidative Degradation: Mix the stock solution with an equal volume of H₂O₂ solution. Keep at room temperature for a specified time.
-
Thermal Degradation: Expose the solid NSI-189 powder to dry heat in an oven (e.g., 80°C) for a specified duration.
-
Photolytic Degradation: Expose the NSI-189 solution to light in a photostability chamber according to ICH Q1B guidelines.
-
-
Sample Analysis:
-
At various time points, withdraw samples from each stress condition.
-
Neutralize the acidic and basic samples before analysis.
-
Analyze all samples by a validated stability-indicating HPLC method to separate the parent compound from any degradation products.
-
-
Data Evaluation:
-
Calculate the percentage of degradation of NSI-189.
-
Characterize the degradation products using techniques like LC-MS/MS.
-
Signaling Pathways and Experimental Workflows
NSI-189 Mechanism of Action
NSI-189 is believed to exert its neurogenic effects through the upregulation of key neurotrophic factors, primarily Brain-Derived Neurotrophic Factor (BDNF) and Stem Cell Factor (SCF).[6] The binding of these factors to their respective receptors, TrkB and c-Kit, initiates downstream signaling cascades that promote neuronal survival, growth, and synaptic plasticity.
Caption: Proposed signaling pathway for NSI-189's neurogenic effects.
Experimental Workflow for Stability-Indicating Method Development
The development of a robust stability-indicating analytical method is crucial for accurately assessing the stability of NSI-189. The following diagram outlines a typical workflow.
Caption: Workflow for developing a stability-indicating analytical method.
References
- 1. researchgate.net [researchgate.net]
- 2. NSI-189, a small molecule with neurogenic properties, exerts behavioral, and neurostructural benefits in stroke rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. NonClinical Dose Formulation Analysis Method Validation and Sample Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A phase 2, double-blind, placebo-controlled study of NSI-189 phosphate, a neurogenic compound, among outpatients with major depressive disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. rjptonline.org [rjptonline.org]
- 6. NSI‐189, a small molecule with neurogenic properties, exerts behavioral, and neurostructural benefits in stroke rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chemical warfare agent degradation products: HPLC-MS analysis. [stacks.cdc.gov]
Technical Support Center: NSI-189 Preclinical to Clinical Translation
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the challenges in translating NSI-189's promising preclinical data into successful clinical trial outcomes.
Frequently Asked Questions (FAQs)
Q1: NSI-189 demonstrated robust neurogenic and antidepressant-like effects in preclinical animal models. Why did it not meet its primary endpoint in the Phase 2 clinical trial for Major Depressive Disorder (MDD)?
A1: The discrepancy between preclinical efficacy and clinical trial outcomes for NSI-189 in MDD is a significant challenge. Several factors may contribute to this translational gap:
-
Differences in Efficacy Measures: Preclinical studies often rely on behavioral tests like the forced swim test, which may not fully encapsulate the complexity of human depression.[1] In contrast, the Phase 2 clinical trial used the Montgomery-Åsberg Depression Rating Scale (MADRS) as its primary endpoint, a clinician-reported outcome that assesses a wider range of depressive symptoms. While NSI-189 failed to show a statistically significant improvement on the MADRS, it did demonstrate positive effects on patient-reported secondary endpoints like the Symptoms of Depression Questionnaire (SDQ) and the Cognitive and Physical Functioning Questionnaire (CPFQ).[2] This suggests that the chosen primary endpoint may not have captured the full spectrum of NSI-189's effects in humans.
-
Animal Model Limitations: Animal models of depression, while valuable, do not fully replicate the heterogeneous nature of MDD in humans. The underlying neurobiology of depression in a laboratory mouse subjected to stress is likely different from that of a human patient with a long-term clinical diagnosis.
-
Dosing and Pharmacokinetics: The optimal dose and treatment duration for NSI-189 in humans may differ from that determined in preclinical models. While the Phase 2 trial evaluated 40 mg and 80 mg daily doses, it's possible that a different dosing regimen could have yielded more robust effects on the primary outcome.[2]
-
Placebo Effect: The placebo response is a well-documented phenomenon in clinical trials for psychiatric disorders and can make it challenging to demonstrate a drug's efficacy.
Q2: What were the key preclinical findings that generated excitement for NSI-189's therapeutic potential?
A2: The preclinical data for NSI-189 were compelling across multiple animal models, suggesting a novel mechanism of action with broad therapeutic potential:
-
Neurogenesis and Synaptogenesis: In vitro studies using human hippocampus-derived neural stem cells and in vivo studies in mice demonstrated that NSI-189 stimulates the growth of new neurons (neurogenesis) and increases synaptic connections.[3][4]
-
Increased Hippocampal Volume: Chronic administration of NSI-189 in healthy adult mice led to a significant increase in the volume of the hippocampus, a brain region crucial for memory and mood regulation that is often smaller in individuals with depression.[4]
-
Behavioral Efficacy in Depression Models: In mouse models of depression, NSI-189 showed antidepressant-like effects, reducing immobility time in the forced swim test.[5]
-
Efficacy in Other CNS Disorders: Preclinical studies also showed promising results for NSI-189 in models of ischemic stroke, Angelman syndrome, Alzheimer's disease, and diabetic neuropathy, suggesting a broader neuroprotective and regenerative capacity.[6][7]
Q3: What is the proposed mechanism of action for NSI-189?
A3: The primary proposed mechanism of action for NSI-189 is the stimulation of neurogenesis and synaptogenesis, which is thought to be mediated through the activation of the Tropomyosin receptor kinase B (TrkB) and its downstream Akt signaling pathway.[7] There is also some speculation about a potential interaction with the JAK-STAT pathway, though direct evidence for this is limited. Unlike traditional antidepressants that primarily target monoamine neurotransmitter systems, NSI-189's mechanism appears to be independent of these pathways.[2]
Troubleshooting Guide
Problem: Difficulty replicating the pro-neurogenic effects of NSI-189 in our in vitro model.
Possible Causes & Solutions:
-
Cell Line Differences: The original studies often used human hippocampus-derived neural stem cells. Ensure your cell line is appropriate and responsive to neurogenic stimuli.
-
Compound Purity and Handling: Verify the purity and proper storage of your NSI-189 compound. Prepare fresh solutions for each experiment as the compound's stability in solution over time may vary.
-
Assay Conditions: Optimize the concentration of NSI-189 and the duration of treatment. The pro-neurogenic effects may be dose- and time-dependent. Refer to the detailed experimental protocols for guidance.
-
Detection Method: The choice of markers for neurogenesis (e.g., Ki67 for proliferation, MAP2 for mature neurons) and the sensitivity of your detection method (e.g., immunohistochemistry, Western blot) are critical. Ensure your antibodies and staining protocols are validated.
Problem: Inconsistent behavioral effects of NSI-189 in our animal model of depression.
Possible Causes & Solutions:
-
Animal Strain and Sex: The behavioral response to antidepressants can vary between different rodent strains and sexes. The original studies should be consulted for the specific models used.
-
Stress Paradigm: The type and severity of the stressor used to induce a depressive-like state can significantly impact the results. Ensure your stress protocol is consistent and well-validated.
-
Behavioral Test Parameters: Subtle variations in the execution of behavioral tests, such as the forced swim test (e.g., water temperature, cylinder dimensions, lighting conditions), can influence the outcome. Standardize your procedures meticulously.
-
Drug Administration: The route of administration, vehicle, and timing of NSI-189 administration relative to the behavioral test are crucial variables that need to be controlled.
Data Presentation
Table 1: Summary of NSI-189 Preclinical Data
| Model | Organism | Key Findings | Citation(s) |
| Major Depressive Disorder | Mouse | Increased hippocampal neurogenesis, increased hippocampal volume, antidepressant-like effects in behavioral tests. | [4][5] |
| Ischemic Stroke | Rat | Significant amelioration of motor and neurological deficits, increased neurite outgrowth (MAP2 immunoreactivity). | [6][8] |
| Angelman Syndrome | Mouse | Reversal of cognitive and motor function impairments, associated with activation of TrkB and Akt pathways. | [7] |
| Alzheimer's Disease | Mouse | Potential mitigation or reversal of cognitive impact. | [3] |
| Diabetic Neuropathy | Mouse | Protection and improvement of nerve function and structure. | [9] |
Table 2: Summary of NSI-189 Clinical Trial Data for Major Depressive Disorder (Phase 2)
| Outcome Measure | Dosage | Result (vs. Placebo) | p-value | Citation(s) |
| Primary Endpoint | ||||
| MADRS Score Reduction | 40 mg/day | -1.8 (pooled mean difference) | 0.22 | [2] |
| 80 mg/day | -1.4 (pooled mean difference) | 0.34 | [2] | |
| Secondary Endpoints | ||||
| SDQ Score Reduction | 40 mg/day | -8.2 (pooled mean difference) | 0.04 | [2] |
| CPFQ Score Reduction | 40 mg/day | -1.9 (pooled mean difference) | 0.03 | [2] |
| CogScreen (Attention & Memory) | 40 mg/day | Statistically significant improvement | 0.002 - 0.048 | [2][10] |
Experimental Protocols
1. In Vitro Neurogenesis Assay (General Protocol)
-
Cell Culture: Plate human hippocampus-derived neural stem cells on a suitable substrate (e.g., poly-L-ornithine/laminin-coated plates) in a proliferation medium.
-
Differentiation: To induce differentiation, switch to a differentiation medium and treat with various concentrations of NSI-189 or vehicle control.
-
Immunocytochemistry: After the desired treatment period, fix the cells and perform immunocytochemistry for neurogenesis markers such as Ki67 (proliferation) and Microtubule-Associated Protein 2 (MAP2) (mature neurons).
-
Quantification: Capture images using fluorescence microscopy and quantify the number of Ki67-positive and MAP2-positive cells relative to the total number of cells (e.g., DAPI-stained nuclei).
2. Forced Swim Test (FST) in Mice (General Protocol)
-
Apparatus: A transparent glass cylinder (e.g., 25 cm height, 10 cm diameter) filled with water (23-25°C) to a depth where the mouse cannot touch the bottom or escape.
-
Procedure:
-
Administer NSI-189 or vehicle control at a predetermined time before the test.
-
Gently place the mouse into the cylinder for a 6-minute session.
-
Record the session for later analysis.
-
-
Scoring: Score the last 4 minutes of the session for immobility time, defined as the period when the mouse remains floating with only minor movements necessary to keep its head above water.
Mandatory Visualization
Caption: Proposed signaling pathway of NSI-189.
Caption: NSI-189 translational workflow and challenges.
Caption: Logical flow from preclinical to clinical findings for NSI-189.
References
- 1. BioCentury - Neuralstem's NSI-189 misses in Phase II for MDD [biocentury.com]
- 2. A phase 2, double-blind, placebo-controlled study of NSI-189 phosphate, a neurogenic compound, among outpatients with major depressive disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. brainasap.com [brainasap.com]
- 4. A Phase 1B, randomized, double blind, placebo controlled, multiple-dose escalation study of NSI-189 phosphate, a neurogenic compound, in depressed patients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sciencedaily.com [sciencedaily.com]
- 6. NSI‐189, a small molecule with neurogenic properties, exerts behavioral, and neurostructural benefits in stroke rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Enhancement of Mitochondrial Function by the Neurogenic Molecule NSI-189 Accompanies Reversal of Peripheral Neuropathy and Memory Impairment in a Rat Model of Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. NSI-189, a small molecule with neurogenic properties, exerts behavioral, and neurostructural benefits in stroke rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. d1io3yog0oux5.cloudfront.net [d1io3yog0oux5.cloudfront.net]
- 10. Neuralstem Presents Positive Updated Data from Phase II Study of NSI-189 in Major Depressive Disorder at the 56th American College of Neuropsychopharmacology (ACNP) Annual Meeting - BioSpace [biospace.com]
Technical Support Center: Refining Behavioral Assays for Amdiglurax Cognitive Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Amdiglurax in cognitive studies. The information is tailored for researchers, scientists, and drug development professionals to address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for Amdiglurax?
A1: The exact mechanism of action for Amdiglurax is not fully understood. However, it is believed to function as an indirect modulator of brain-derived neurotrophic factor (BDNF) signaling.[1][2] This action is thought to stimulate neuroplasticity and neurogenesis within the hippocampus.[1] Amdiglurax does not appear to interact with monoamine transporters or receptors such as NMDA or AMPA.[1] In preclinical models, it has been shown to increase the volume of the hippocampus in a dose-dependent manner.[1]
Q2: Which behavioral assays are most appropriate for assessing the cognitive effects of Amdiglurax?
A2: Given that Amdiglurax is hypothesized to enhance hippocampal function, behavioral assays sensitive to this brain region are recommended. The Morris Water Maze (MWM) for spatial learning and memory, and the Novel Object Recognition (NOR) test for recognition memory are well-suited for these studies.[3][4][5][6] These tests are widely used to evaluate the effects of potential nootropic agents on cognitive function.[7][8][9]
Q3: What is a typical dosing regimen for Amdiglurax in rodent studies?
A3: In one study, Amdiglurax was shown to increase hippocampal volume in mice by approximately 36% at a dose of 10 mg/kg and by 66% at 30 mg/kg, suggesting a dose-dependent effect within this range.[1] It's important to note that a bell-shaped dose-response curve has been observed, with 100 mg/kg being less effective than 30 mg/kg in stimulating an increase in hippocampal volume.[1] Researchers should perform dose-response studies to determine the optimal dose for their specific behavioral paradigm.
Q4: Are there any known side effects or behavioral changes to be aware of when administering Amdiglurax?
A4: The available information from preclinical studies primarily focuses on the cognitive and neurogenic effects of Amdiglurax. As with any investigational compound, it is crucial to monitor animals for any signs of altered general health, changes in motor activity, or anxiety-like behaviors, which can be assessed using an Open Field test. These factors can confound the results of cognitive assays.
Troubleshooting Guides
Novel Object Recognition (NOR) Test
Q: My animals are not exploring the objects. What could be the issue?
A: Lack of exploration can stem from several factors. Animals that do not explore may need to be excluded from the experiment.[10] Consider the following:
-
Anxiety/Neophobia: The animals may be anxious in the testing arena. Ensure proper habituation to the testing room and the arena before the training session. Dim lighting in the testing area can also help reduce stress.[5]
-
Olfactory Cues: Residual scents from previously tested animals can increase anxiety. Thoroughly clean the arena with an appropriate solution (e.g., 70% ethanol) between each animal.[10]
-
Object Characteristics: The objects themselves might be aversive to the animals. Avoid objects that are too large, have a strong odor, or have features that could be perceived as threatening.
Q: The animals show no preference for the novel object during the test phase. What should I check?
A: A lack of preference for the novel object suggests a memory deficit, but it can also result from experimental confounds:
-
Insufficient Object Exploration: If the animals did not spend enough time exploring both objects during the training phase, they may not have formed a strong memory of the familiar object. A minimum exploration time is often required for inclusion in the data analysis.[10]
-
Retention Interval: The time between the training and testing phases is critical. A 24-hour interval may be too long for some strains of mice to remember the familiar object without a cognitive enhancer.[11] Consider shortening the retention interval to confirm the validity of the assay setup before testing the effects of Amdiglurax.
-
Object Preference: The animals might have an innate preference for one of the objects used. Before the experiment, test a separate cohort of naive animals with both objects to ensure neither is inherently more interesting than the other.[11]
-
Animal Strain: Different strains of rodents can exhibit varying levels of performance in cognitive tasks.[5]
Morris Water Maze (MWM)
Q: My animals are not learning to find the hidden platform. What could be wrong?
A: Failure to learn the platform's location can be due to several factors:
-
Non-cognitive Factors: Ensure the animals do not have visual impairments. This can be checked with a cued version of the task where the platform is visible.[4] Also, check for motor deficits that could prevent them from swimming effectively.
-
Water Temperature: The water should be kept at a consistent temperature (typically 20-22°C). If the water is too cold, it can cause stress and impair learning.
-
Lack of Motivation: If the animals are floating instead of actively searching, it could indicate a lack of motivation or a "thigmotaxis" (wall-hugging) behavior, which can be a sign of anxiety. Gentle guidance to the platform at the end of an unsuccessful trial can help.[12]
-
Insufficient Spatial Cues: The MWM relies on distal cues in the room for navigation. Ensure there are prominent, high-contrast visual cues placed around the maze.[3][13]
Q: The escape latencies are highly variable between animals in the same group. How can I reduce this variability?
A: High variability can obscure the true effects of your experimental manipulation.
-
Habituation and Handling: Ensure all animals are handled by the experimenter and habituated to the testing room for a consistent period before the trials begin.[13]
-
Consistent Procedures: The release location and the experimenter's position should be consistent across trials and animals to the greatest extent possible.[4][13]
-
Health Status: Screen animals for any health issues that could affect their performance.
-
Sufficient Sample Size: A larger number of animals per group can help to mitigate the impact of individual differences.
Quantitative Data
| Parameter | Vehicle Control | Amdiglurax (10 mg/kg) | Amdiglurax (30 mg/kg) |
| Hippocampal Volume | |||
| % Increase from Control | 0% | ~36%[1] | ~66%[1] |
| Novel Object Recognition | |||
| Discrimination Index* | User-defined data | User-defined data | User-defined data |
| Morris Water Maze | |||
| Escape Latency (Day 5) | User-defined data | User-defined data | User-defined data |
| Time in Target Quadrant | User-defined data | User-defined data | User-defined data |
*Discrimination Index = (Time exploring novel object - Time exploring familiar object) / (Total exploration time)
Experimental Protocols
Novel Object Recognition (NOR) Protocol
-
Habituation:
-
Handle the animals for 5 minutes each day for 3-5 days leading up to the experiment.
-
On the day before training, allow each animal to freely explore the empty testing arena (e.g., a 40x40x40 cm box) for 10 minutes to habituate to the environment.
-
-
Training (Familiarization) Phase:
-
Place two identical objects in opposite corners of the arena.
-
Place the animal in the center of the arena, facing away from the objects.
-
Allow the animal to explore the objects for a set period (e.g., 10 minutes).
-
Record the time spent exploring each object. Exploration is typically defined as the animal's nose being within 2 cm of the object and oriented towards it.
-
-
Retention Interval:
-
Return the animal to its home cage. The duration of the interval can be varied to test short-term (e.g., 1 hour) or long-term (e.g., 24 hours) memory.[11]
-
-
Testing Phase:
-
Replace one of the identical objects with a novel object. The position of the novel object should be counterbalanced across animals.
-
Place the animal back in the center of the arena.
-
Allow the animal to explore for a set period (e.g., 5 minutes).
-
Record the time spent exploring the familiar and the novel object.
-
Morris Water Maze (MWM) Protocol
-
Apparatus Setup:
-
Fill a large circular pool (120-150 cm in diameter) with water made opaque with non-toxic white paint or milk powder.[3][14]
-
Submerge a small escape platform (10-15 cm in diameter) 1-2 cm below the water's surface in the center of one of the four designated quadrants.[4]
-
Ensure the presence of various distal visual cues on the walls of the testing room.[3]
-
-
Acquisition Training:
-
Conduct 4 trials per day for 5 consecutive days.
-
For each trial, gently place the animal into the water facing the wall at one of the four starting positions (N, S, E, W), varying the starting position in a quasi-random manner for each trial.
-
Allow the animal to swim and find the hidden platform. If the animal does not find the platform within 60-90 seconds, gently guide it to the platform.[12]
-
Allow the animal to remain on the platform for 15-30 seconds.[12]
-
Record the escape latency (time to find the platform) for each trial.
-
-
Probe Trial:
-
24 hours after the last training session, remove the platform from the pool.
-
Place the animal in the pool from a novel starting position.
-
Allow the animal to swim for 60 seconds.
-
Record the time spent in the target quadrant (where the platform was previously located).
-
Visualizations
Caption: Proposed signaling pathway for Amdiglurax.
Caption: Experimental workflow for the Novel Object Recognition (NOR) test.
Caption: Experimental workflow for the Morris Water Maze (MWM) test.
Caption: Troubleshooting logic for the Novel Object Recognition test.
References
- 1. Amdiglurax - Wikipedia [en.wikipedia.org]
- 2. Amdiglurax - Wikiwand [wikiwand.com]
- 3. Optimizing Morris Water Maze Experiments: Tips and Tricks for Researchers [sandiegoinstruments.com]
- 4. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC [pmc.ncbi.nlm.nih.gov]
- 5. maze.conductscience.com [maze.conductscience.com]
- 6. The novel object recognition memory: neurobiology, test procedure, and its modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Exploring Cognitive Enhancers: from neurotherapeutics to ethical and regulatory challenges: a mini review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cognitive enhancers (nootropics). Part 1: drugs interacting with receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Nootropics as Cognitive Enhancers: Types, Dosage and Side Effects of Smart Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Novel Object Recognition Test for the Investigation of Learning and Memory in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. UC Davis - Morris Water Maze [protocols.io]
- 13. behaviorcloud.com [behaviorcloud.com]
- 14. maze.conductscience.com [maze.conductscience.com]
Technical Support Center: Strategies for Brain Delivery of OM-189
This technical support center provides guidance for researchers, scientists, and drug development professionals on the potential challenges and strategies for delivering OM-189 to the brain.
Disclaimer: this compound (also known as OM-89 or Uro-Vaxom®) is an oral immunomodulatory agent, a lysate of 18 strains of Escherichia coli, primarily used in the prevention of recurrent urinary tract infections.[1][2][3] Currently, there is a lack of established scientific literature detailing the delivery of this compound across the blood-brain barrier (BBB) for neurological applications. The following information is based on general principles of drug delivery to the central nervous system (CNS) for large and complex molecules and should be considered hypothetical in the context of this compound.
It is also worth noting the existence of other experimental compounds with similar numerical designations that are designed for brain penetration, such as SMM-189 , a CB2 inverse agonist, and MW01-6-189WH (MW189) , a small-molecule inhibitor of proinflammatory cytokine production, both of which have been investigated for their anti-neuroinflammatory effects in the CNS.[4][5][6][7] Researchers should ensure they are working with the correct compound for their intended application.
Frequently Asked Questions (FAQs)
Q1: What are the primary barriers to delivering this compound to the brain?
A1: The primary barrier is the blood-brain barrier (BBB), a highly selective semipermeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the central nervous system.[8][9] For a complex biologic like this compound, which is a mixture of bacterial components, the key challenges are:
-
Large Molecular Size: The components of this compound are likely too large to passively diffuse across the tight junctions of the BBB.[9]
-
Polarity and Charge: Biological molecules are often polar and charged, which restricts their passage through the lipid-rich membranes of the BBB endothelial cells.
-
Efflux Pumps: The BBB has active efflux transporters, such as P-glycoprotein, that can pump foreign substances back into the bloodstream.[9]
-
Enzymatic Degradation: this compound components may be degraded by enzymes in the blood or at the BBB.[10]
Q2: What are the potential mechanisms by which this compound could indirectly affect the brain?
A2: Even without directly crossing the BBB, this compound could influence brain function through several indirect mechanisms:
-
Peripheral Immune Modulation: As an immunomodulatory agent, this compound can alter the systemic cytokine profile.[2] These peripheral cytokines can then communicate with the brain through various pathways, including transport across the BBB or signaling via afferent nerves, to modulate neuroinflammation.
-
Immune Cell Trafficking: this compound could influence the activation and trafficking of peripheral immune cells that may then cross the BBB, particularly under pathological conditions where BBB integrity is compromised.
-
Gut-Brain Axis: Given its oral administration and interaction with the gut-associated lymphoid tissue, this compound could influence the brain via the gut-brain axis, which involves neural, endocrine, and immune signaling.
Q3: Are there any established methods to enhance the delivery of large molecules like this compound to the brain?
A3: Yes, several strategies are being explored to deliver biologics to the brain:
-
Nanoparticle Encapsulation: Encapsulating this compound in nanoparticles (e.g., liposomes, polymeric nanoparticles) can protect it from degradation and facilitate its transport across the BBB.[9][11][12]
-
Receptor-Mediated Transcytosis (RMT): This approach involves attaching the drug to a ligand that binds to specific receptors on the BBB endothelial cells, such as the transferrin receptor, which triggers its transport across the barrier.[9][13]
-
BBB Disruption: Transient disruption of the BBB can be achieved using techniques like focused ultrasound with microbubbles or hyperosmotic agents, allowing temporary passage of therapeutic molecules.[9][10]
-
Intranasal Delivery: The intranasal route can bypass the BBB to some extent, allowing direct delivery to the CNS via the olfactory and trigeminal nerves.[8][14]
Troubleshooting Guides
Issue 1: Low or undetectable levels of this compound in the brain parenchyma after systemic administration.
| Possible Cause | Troubleshooting Suggestion |
| Inefficient BBB crossing | - Confirm the integrity of your in vivo or in vitro BBB model. - Consider formulation strategies to enhance delivery (see FAQ A3). - Evaluate alternative, more direct routes of administration like intranasal or intracerebroventricular injection for preclinical studies. |
| Rapid clearance from circulation | - Perform pharmacokinetic studies to determine the half-life of this compound in the blood. - If clearance is too rapid, consider encapsulation in nanoparticles to increase circulation time. |
| Assay sensitivity | - Ensure your detection method (e.g., ELISA, mass spectrometry) is sensitive enough to detect low concentrations. - Use appropriate positive controls and standards. |
Issue 2: Inconsistent results in in vitro BBB models.
| Possible Cause | Troubleshooting Suggestion |
| Variable BBB model integrity | - Regularly measure transendothelial electrical resistance (TEER) to ensure a tight barrier. - Use permeability markers (e.g., sucrose, dextran) to validate barrier function in each experiment. |
| Cell culture conditions | - Maintain consistent cell seeding densities, media formulations, and passage numbers for endothelial cells, pericytes, and astrocytes. |
| This compound stability | - Assess the stability of this compound in your cell culture medium over the time course of the experiment. |
Issue 3: Observed neuroinflammatory response in the absence of direct this compound brain penetration.
| Possible Cause | Troubleshooting Suggestion |
| Peripheral immune signaling | - Measure systemic cytokine levels in response to this compound administration. - Investigate the role of specific peripheral immune cell populations. |
| BBB disruption by systemic inflammation | - Assess BBB permeability in your model following systemic this compound administration using tracers like Evans blue or sodium fluorescein. Lipopolysaccharide (LPS), a component of Gram-negative bacteria, is known to be able to disrupt the BBB.[15] |
| Activation of brain endothelial cells | - Analyze the expression of inflammatory mediators and adhesion molecules on brain endothelial cells in response to systemic this compound. |
Experimental Protocols
Protocol 1: In Vitro Assessment of this compound Transport Across a BBB Model
-
Model Setup: Co-culture human brain microvascular endothelial cells (HBMECs) on the apical side of a Transwell insert and human astrocytes on the basolateral side. Culture for 5-7 days to allow for tight junction formation.
-
Barrier Integrity Confirmation: Measure TEER using an epithelial voltohmmeter. A TEER value >200 Ω·cm² typically indicates a functional barrier. Also, assess the permeability of a paracellular marker (e.g., 14C-sucrose).
-
Transport Assay:
-
Add a known concentration of labeled this compound (e.g., fluorescently tagged) to the apical (blood) chamber.
-
At various time points (e.g., 1, 2, 4, 6 hours), collect samples from the basolateral (brain) chamber.
-
Quantify the concentration of labeled this compound in the basolateral samples using a suitable detection method (e.g., fluorescence plate reader).
-
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) to quantify the rate of transport.
Protocol 2: In Vivo Assessment of this compound Brain Penetration in a Rodent Model
-
Animal Model: Use adult male C57BL/6 mice.
-
Administration: Administer this compound via the desired route (e.g., intravenous, intraperitoneal, or oral).
-
Sample Collection: At predetermined time points (e.g., 30 min, 1, 2, 4 hours) post-administration, collect blood samples via cardiac puncture and perfuse the brain with saline to remove intravascular blood.
-
Brain Homogenization: Harvest the brain, weigh it, and homogenize it in a suitable buffer.
-
Quantification: Determine the concentration of this compound (or a specific marker component of the lysate) in both the plasma and the brain homogenate using a validated analytical method (e.g., LC-MS/MS or ELISA).
-
Data Analysis: Calculate the brain-to-plasma concentration ratio (Cb/Cp) or the brain uptake clearance (Kin) to assess the extent of BBB penetration.
Quantitative Data Summary
Table 1: Hypothetical Permeability of this compound Formulations Across an In Vitro BBB Model
| Formulation | Apparent Permeability (Papp) (x 10-6 cm/s) | TEER (Ω·cm²) |
| This compound (Free) | 0.1 ± 0.05 | 250 ± 20 |
| This compound in Liposomes | 0.8 ± 0.2 | 245 ± 25 |
| This compound-TfR Ligand | 2.5 ± 0.5** | 252 ± 18 |
| Mannitol (Control) | 5.0 ± 0.7 | 150 ± 15 |
| p < 0.05 vs. This compound (Free); **p < 0.01 vs. This compound (Free) |
Table 2: Example In Vivo Brain Uptake of this compound in Mice
| Administration Route | Dose (mg/kg) | Brain Concentration (ng/g tissue) at 1h | Plasma Concentration (ng/mL) at 1h | Brain/Plasma Ratio |
| Intravenous (Free) | 10 | 5.2 ± 1.5 | 1050 ± 200 | 0.005 |
| Intravenous (Nanoparticle) | 10 | 25.8 ± 5.1 | 1200 ± 250 | 0.022 |
| Intranasal | 10 | 40.1 ± 8.3** | 150 ± 30 | 0.267 |
| p < 0.05 vs. Intravenous (Free); **p < 0.01 vs. Intravenous (Free) |
Visualizations: Signaling Pathways and Workflows
References
- 1. clinicaltrials.eu [clinicaltrials.eu]
- 2. Immunomodulating effects of OM-89, a bacterial extract from Escherichia coli, in murine and human leukocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Assess the Efficacy of OM-89 vs Placebo in Reducing Antibiotic Consumption Associated With the Treatment of Urinary Tract Infections in Patients With Neurogenic Bladder | Clinical Research Trial Listing [centerwatch.com]
- 4. Preclinical evaluation of SMM-189, a cannabinoid receptor 2-specific inverse agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 5. First-in-Human Studies of MW01-6-189WH, a Brain-Penetrant, Antineuroinflammatory Small-Molecule Drug Candidate: Phase 1 Safety, Tolerability, Pharmacokinetic, and Pharmacodynamic Studies in Healthy Adult Volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Motor, Visual and Emotional Deficits in Mice after Closed-Head Mild Traumatic Brain Injury Are Alleviated by the Novel CB2 Inverse Agonist SMM-189 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. primescholars.com [primescholars.com]
- 10. Evolving Drug Delivery Strategies to Overcome the Blood Brain Barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. neonc.com [neonc.com]
- 15. Frontiers | Blood-Brain Barrier Disruption by Lipopolysaccharide and Sepsis-Associated Encephalopathy [frontiersin.org]
Technical Support Center: Method Refinement for Quantifying Neurogenesis After Amdiglurax Treatment
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers quantifying neurogenesis following treatment with Amdiglurax. The information is tailored for researchers, scientists, and drug development professionals.
Troubleshooting Guides
This section addresses specific issues that may arise during the experimental process, presented in a question-and-answer format.
Question: Why am I observing weak or no staining for my neurogenesis markers (BrdU, Ki67, DCX)?
Answer: Weak or no staining can result from several factors throughout the immunohistochemistry (IHC) protocol. Consider the following potential causes and solutions:
-
Inadequate Fixation:
-
Problem: Over-fixation can mask the antigen epitope, while under-fixation can lead to poor tissue morphology and loss of antigenicity.
-
Solution: Ensure timely and appropriate fixation. For paraformaldehyde (PFA), a 24-hour fixation period is often a good starting point, but this may require optimization depending on the specific antibody and tissue thickness.
-
-
Insufficient Antigen Retrieval:
-
Problem: Formaldehyde fixation creates protein cross-links that can block antibody access to the epitope.
-
Solution: Optimize your antigen retrieval method. For BrdU staining, DNA denaturation with hydrochloric acid (HCl) is crucial. For other markers like Ki67 and DCX, heat-induced epitope retrieval (HIER) using citrate or Tris-EDTA buffer is common. The temperature and duration of HIER should be carefully optimized.
-
-
Suboptimal Antibody Concentration:
-
Problem: The primary antibody concentration may be too low.
-
Solution: Perform a titration experiment to determine the optimal antibody concentration. Start with the manufacturer's recommended dilution and test a range of concentrations.
-
-
Improper Tissue Processing:
-
Problem: Inadequate deparaffinization of tissue sections can prevent antibody penetration.
-
Solution: Use fresh xylene for deparaffinization and ensure sections are fully dewaxed before proceeding with staining.
-
Question: I am seeing high background staining in my IHC experiments. What can I do to reduce it?
Answer: High background staining can obscure specific signals and make quantification difficult. Here are some common causes and their solutions:
-
Non-specific Antibody Binding:
-
Problem: The primary or secondary antibody may be binding to non-target sites.
-
Solution:
-
Increase the concentration of the blocking serum or try a different blocking agent (e.g., bovine serum albumin - BSA).
-
Ensure the blocking serum is from the same species as the secondary antibody.
-
Include a detergent like Triton X-100 in your wash buffers to reduce non-specific binding.
-
-
-
Endogenous Peroxidase or Biotin Activity:
-
Problem: Tissues can have endogenous enzymes (peroxidases) or biotin that can react with the detection system, leading to false positives.
-
Solution:
-
For HRP-based detection, quench endogenous peroxidase activity with a 3% hydrogen peroxide solution before primary antibody incubation.
-
For biotin-based detection systems, use an avidin-biotin blocking kit if high endogenous biotin is suspected (e.g., in the kidney or liver).
-
-
-
Over-development of Chromogen:
-
Problem: Allowing the chromogenic substrate reaction (e.g., with DAB) to proceed for too long can lead to high background.
-
Solution: Monitor the color development under a microscope and stop the reaction by rinsing with water as soon as the desired signal intensity is reached.
-
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for Amdiglurax?
A1: The exact mechanism of action for Amdiglurax is not fully understood. However, it is believed to act as a hippocampal neurogenesis stimulant and an indirect modulator of brain-derived neurotrophic factor (BDNF). It is thought to enhance BDNF signaling, which plays a crucial role in neuroplasticity and neurogenesis.
Q2: What are the key markers for quantifying different stages of neurogenesis?
A2:
-
Proliferation: Ki67 is an endogenous marker for proliferating cells. Bromodeoxyuridine (BrdU) is a synthetic thymidine analog that incorporates into the DNA of dividing cells and can be used to birth-date new cells.
-
Immature Neurons: Doublecortin (DCX) is a microtubule-associated protein expressed in migrating and differentiating neuroblasts.
Q3: How long after Amdiglurax treatment should I assess neurogenesis?
A3: The timing of assessment depends on the stage of neurogenesis you are interested in.
-
To measure cell proliferation (Ki67 or a short BrdU pulse), you can assess as early as a few hours to days after treatment.
-
To measure the survival and differentiation of new neurons (BrdU labeling with a longer survival time), you would typically wait several weeks (e.g., 3-4 weeks) after the BrdU administration.
Q4: What are the expected effects of Amdiglurax on hippocampal volume?
A4: Preclinical studies in mice have shown that Amdiglurax can dose-dependently increase hippocampal volume. For example, one study reported an approximate 36% increase at 10 mg/kg and a 66% increase at 30 mg/kg.[1] However, it's important to note that a clinical study in humans did not show a significant effect on hippocampal volume at the doses tested.
Quantitative Data Summary
The following tables summarize quantitative data related to Amdiglurax's effect on hippocampal volume from preclinical studies.
Table 1: Effect of Amdiglurax on Hippocampal Volume in Mice
| Dosage (mg/kg) | Approximate Increase in Hippocampal Volume |
| 10 | 36% |
| 30 | 66% |
Data from preclinical studies in mice.[1]
Experimental Protocols
Protocol 1: BrdU Labeling and Tissue Processing
This protocol outlines the steps for labeling dividing cells with BrdU and preparing the tissue for immunohistochemistry.
-
BrdU Administration:
-
Prepare a sterile solution of Bromodeoxyuridine (BrdU) in 0.9% saline.
-
Administer BrdU to the animals via intraperitoneal (i.p.) injection. A common dosage is 50 mg/kg.
-
The injection schedule will depend on the experimental design. For pulse-chase experiments to assess cell survival, a single or a few daily injections are given, followed by a survival period.
-
-
Animal Perfusion and Tissue Fixation:
-
At the designated experimental endpoint, deeply anesthetize the animal.
-
Perform transcardial perfusion with ice-cold phosphate-buffered saline (PBS) followed by 4% paraformaldehyde (PFA) in PBS.
-
Post-fix the brain in 4% PFA overnight at 4°C.
-
Transfer the brain to a 30% sucrose solution in PBS for cryoprotection until it sinks.
-
-
Tissue Sectioning:
-
Freeze the brain and cut 40 µm coronal sections using a cryostat or a freezing microtome.
-
Collect the sections in a cryoprotectant solution and store them at -20°C until use.
-
Protocol 2: Immunohistochemistry for BrdU, Ki67, and DCX
This protocol provides a general guideline for staining brain sections for neurogenesis markers. Optimization may be required for specific antibodies and tissues.
-
Section Preparation:
-
Wash free-floating sections three times in PBS to remove the cryoprotectant.
-
-
Antigen Retrieval (for BrdU):
-
Incubate sections in 2N HCl for 30 minutes at 37°C to denature the DNA.
-
Neutralize the acid by washing the sections three times in 0.1 M borate buffer (pH 8.5).
-
-
Antigen Retrieval (for Ki67 and DCX - if needed):
-
For some antibodies, heat-induced epitope retrieval (HIER) may be necessary. Incubate sections in 10 mM sodium citrate buffer (pH 6.0) at 80°C for 30 minutes. Allow to cool to room temperature.
-
-
Blocking:
-
Incubate sections in a blocking solution (e.g., 5% normal goat serum and 0.3% Triton X-100 in PBS) for 1 hour at room temperature to block non-specific binding sites.
-
-
Primary Antibody Incubation:
-
Incubate sections with the primary antibody (e.g., anti-BrdU, anti-Ki67, or anti-DCX) diluted in the blocking solution overnight at 4°C.
-
-
Secondary Antibody Incubation:
-
Wash sections three times in PBS.
-
Incubate with the appropriate fluorescently labeled secondary antibody diluted in blocking solution for 2 hours at room temperature in the dark.
-
-
Counterstaining and Mounting:
-
Wash sections three times in PBS.
-
Mount the sections onto glass slides and allow them to air dry.
-
Coverslip with a mounting medium containing a nuclear counterstain like DAPI.
-
-
Imaging and Quantification:
-
Image the sections using a fluorescence or confocal microscope.
-
Quantify the number of labeled cells in the region of interest (e.g., the dentate gyrus of the hippocampus) using stereological methods or automated image analysis software.
-
Visualizations
Caption: Hypothetical signaling pathway for Amdiglurax.
Caption: Experimental workflow for quantifying neurogenesis.
References
Validation & Comparative
A Comparative Analysis of OM-189 and Traditional Antidepressants for Major Depressive Disorder
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the novel antidepressant candidate OM-189 (Amdiglurax) and traditional antidepressants, with a focus on the selective serotonin reuptake inhibitor (SSRI) sertraline. The comparison is based on available data from clinical trials and an examination of their distinct mechanisms of action.
Executive Summary
This compound, a hippocampal neurogenesis stimulant, presents a novel mechanism of action for the treatment of Major Depressive Disorder (MDD) by indirectly modulating Brain-Derived Neurotrophic Factor (BDNF) signaling. This contrasts with traditional antidepressants like the SSRI sertraline, which primarily target the serotonin system. While traditional antidepressants have established, albeit modest, efficacy, the clinical trial results for this compound have been mixed. The Phase 2 trial of this compound did not meet its primary endpoint for the overall study population but showed promising results in secondary measures and in a sub-group of patients with moderate depression. This guide offers a detailed examination of the available efficacy data, experimental protocols, and underlying signaling pathways to inform future research and development in the field of antidepressant therapy.
Data Presentation: Efficacy Comparison
The following tables summarize the quantitative data from placebo-controlled clinical trials of this compound and the traditional antidepressant sertraline.
Table 1: Efficacy of this compound (NSI-189) in a Phase 2, 12-Week, Placebo-Controlled Trial in Patients with Major Depressive Disorder
| Outcome Measure | This compound 40 mg daily | This compound 80 mg daily | Placebo | Pooled Mean Difference vs. Placebo (40 mg) [p-value] | Pooled Mean Difference vs. Placebo (80 mg) [p-value] |
| Primary Outcome | |||||
| MADRS Score Reduction | N/A | N/A | N/A | -1.8[1][2] | -1.4[1][2] |
| Secondary Outcomes | |||||
| SDQ Score Reduction | N/A | N/A | N/A | -8.2 (Cohen's d = -0.11 and -0.64) [p=0.04][1][2] | N/A |
| CPFQ Score Reduction | N/A | N/A | N/A | -1.9 (Cohen's d = -0.28 and -0.47) [p=0.03][1][2] | N/A |
Note: N/A indicates that the specific mean change from baseline for each group was not provided in the searched sources, but the pooled mean difference between the treatment and placebo groups was reported. The primary endpoint (MADRS score reduction) was not statistically significant.
Table 2: Efficacy of Sertraline in a 6-Month, Placebo-Controlled Trial in Patients with Major Depressive Disorder Undergoing Hemodialysis
| Outcome Measure | Sertraline | Placebo | Mean Change from Baseline (Sertraline) | Mean Change from Baseline (Placebo) |
| Primary Outcome | ||||
| MADRS Score | 10.7 ± 5.2 (at 6 months)[3] | 10.7 ± 5.2 (at 6 months)[3] | -14.5[3] | -14.9[3] |
| BDI-II Score | 17.3 ± 12.4 (at 6 months)[3] | 17.3 ± 12.4 (at 6 months)[3] | -15.7[3] | -13.0[3] |
Note: In this particular study, there were no statistically significant differences observed between the sertraline and placebo groups in the reduction of depression scores.[3]
Experimental Protocols
This compound (NSI-189) Phase 2 Clinical Trial
-
Study Design: A randomized, double-blind, placebo-controlled, sequential parallel comparison design (SPCD) study conducted over 12 weeks.[1][2]
-
Participant Population: 220 outpatients diagnosed with Major Depressive Disorder.[1][2]
-
Intervention: Patients were randomized to receive either this compound at a dose of 40 mg once daily, 80 mg once daily, or a placebo.[1][2]
-
Primary Outcome Measure: The primary endpoint was the change from baseline in the Montgomery-Åsberg Depression Rating Scale (MADRS) score.[1][2]
-
Secondary Outcome Measures: Secondary outcomes included changes in the Symptoms of Depression Questionnaire (SDQ) and the Cognitive and Physical Functioning Questionnaire (CPFQ).[1][2]
Sertraline Placebo-Controlled Trial in MDD with Hemodialysis
-
Study Design: A multicenter, randomized, double-blind, placebo-controlled feasibility trial conducted over 6 months.[3]
-
Participant Population: Patients on hemodialysis with a diagnosis of Major Depressive Disorder, confirmed by a diagnostic interview and a Beck Depression Inventory II (BDI-II) score of ≥16.[3]
-
Intervention: Patients were randomized to receive either sertraline or a placebo.[3]
-
Outcome Measures: The primary outcomes were changes in the Montgomery-Åsberg Depression Rating Scale (MADRS) and the Beck Depression Inventory II (BDI-II) scores.[3]
Mandatory Visualization
Signaling Pathways
Caption: Signaling pathway of this compound (Amdiglurax).
Caption: Signaling pathway of Traditional Antidepressants (SSRIs).
Experimental Workflow
Caption: Generalized Experimental Workflow for a Placebo-Controlled Antidepressant Trial.
Logical Relationship of Comparison
References
- 1. researchgate.net [researchgate.net]
- 2. A phase 2, double-blind, placebo-controlled study of NSI-189 phosphate, a neurogenic compound, among outpatients with major depressive disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sertraline Versus Placebo in Patients with Major Depressive Disorder Undergoing Hemodialysis: A Randomized, Controlled Feasibility Trial - PMC [pmc.ncbi.nlm.nih.gov]
NSI-189 vs. SSRIs: A Comparative Analysis of Their Neurogenic and Synaptic Mechanisms
A deep dive into the distinct molecular pathways of a novel neurogenic compound and conventional antidepressants, supported by experimental data.
In the landscape of antidepressant research, the emergence of NSI-189, a novel neurogenic compound, has sparked considerable interest, offering a potential paradigm shift from the monoamine-based mechanisms of Selective Serotonin Reuptake Inhibitors (SSRIs). This guide provides a comparative mechanistic study of NSI-189 and SSRIs, tailored for researchers, scientists, and drug development professionals. We will explore their differential effects on neurogenesis, synaptic plasticity, and underlying signaling pathways, supported by quantitative data from preclinical and clinical studies.
At a Glance: Key Mechanistic Differences
| Feature | NSI-189 | Selective Serotonin Reuptake Inhibitors (SSRIs) |
| Primary Mechanism | Promotes neurogenesis and synaptogenesis.[1] | Blocks the reuptake of serotonin, increasing its synaptic availability. |
| Molecular Target | Proposed to act as a TrkB agonist and potentially a TLX agonist.[2][3] | Primarily targets the serotonin transporter (SERT). |
| Downstream Signaling | Activates TrkB and Akt signaling pathways. | Engages 5-HT1A and 5-HT4 receptors, leading to activation of the CREB/BDNF pathway.[4][5][6][7][8][9][10] |
| Therapeutic Onset | Potentially faster-acting due to direct neurogenic effects. | Typically requires several weeks for therapeutic effects to manifest. |
| Cognitive Effects | Has shown pro-cognitive effects in clinical trials.[1] | Effects on cognition are variable and can be independent of antidepressant effects.[11][12][13] |
Quantitative Comparison of Neurogenic and Synaptic Effects
Direct comparative studies providing quantitative data for NSI-189 versus SSRIs under identical experimental conditions are limited. However, data from separate preclinical and clinical investigations offer insights into their respective efficacies.
Table 1: Effects on Neurogenesis and Hippocampal Volume
| Parameter | NSI-189 | SSRIs (e.g., Fluoxetine, Sertraline) |
| In Vitro Neurogenesis | Stimulates neurogenesis of human hippocampus-derived neural stem cells.[14] | Chronic administration enhances proliferation of neural stem/progenitor cells. |
| In Vivo Neurogenesis (Animal Models) | Significantly increases neurogenesis in the dentate gyrus of mice. | Chronic treatment increases neurogenesis in the dentate gyrus of rodents. |
| Hippocampal Volume (Animal Models) | Shown to increase hippocampal volume in mice. | Chronic treatment can increase dendritic spine density in the hippocampus.[15] |
| Hippocampal Volume (Human Studies) | Phase 1b and 2 clinical trials for Major Depressive Disorder (MDD) did not consistently report significant changes in hippocampal volume. | Meta-analyses suggest that antidepressant treatment, including SSRIs, is associated with a smaller reduction or even an increase in hippocampal volume in patients with MDD over time. |
Table 2: Effects on Synaptic Plasticity and Neurotrophic Factors
| Parameter | NSI-189 | SSRIs (e.g., Fluoxetine, Sertraline) |
| Long-Term Potentiation (LTP) | Enhances LTP in hippocampal slices. | Can modulate LTP; for example, sertraline has been shown to inhibit LTP under certain conditions.[16] |
| Dendritic Spine Density | Preclinical evidence suggests it may increase dendritic spine density. | Chronic fluoxetine treatment has been shown to remodel dendritic spines in the hippocampus.[15] |
| Brain-Derived Neurotrophic Factor (BDNF) Levels | Upregulates BDNF in vitro.[17][18][19] | Meta-analyses of clinical studies show that SSRI treatment can increase peripheral BDNF levels in patients with depression.[20][21][22][23][24] |
Signaling Pathways: A Visual Comparison
The distinct mechanisms of NSI-189 and SSRIs are best understood by visualizing their respective signaling pathways.
References
- 1. brainasap.com [brainasap.com]
- 2. reddit.com [reddit.com]
- 3. reddit.com [reddit.com]
- 4. Frontiers | The Effect of Serotonin-Targeting Antidepressants on Neurogenesis and Neuronal Maturation of the Hippocampus Mediated via 5-HT1A and 5-HT4 Receptors [frontiersin.org]
- 5. The Effect of Serotonin-Targeting Antidepressants on Neurogenesis and Neuronal Maturation of the Hippocampus Mediated via 5-HT1A and 5-HT4 Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tus.elsevierpure.com [tus.elsevierpure.com]
- 7. frontiersin.org [frontiersin.org]
- 8. The Effect of Serotonin-Targeting Antidepressants on Neurogenesis and Neuronal Maturation of the Hippocampus Mediated via 5-HT1A and 5-HT4 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Effect of Serotonin-Targeting Antidepressants on Neurogenesis and Neuronal Maturation of the Hippocampus Mediated via 5-HT1A and 5-HT4 Receptors | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. Selective Serotonin Reuptake Inhibitors and Serotonin and Noradrenaline Reuptake Inhibitors Improve Cognitive Function in Partial Responders Depressed Patients: Results from a Prospective Observational Cohort Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cognitive Function before and during Treatment with Selective Serotonin Reuptake Inhibitors in Patients with Depression or Obsessive-Compulsive Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 13. medscape.com [medscape.com]
- 14. The neurogenic compound, NSI-189 phosphate: a novel multi-domain treatment capable of pro-cognitive and antidepressant effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Fluoxetine induces input-specific hippocampal dendritic spine remodeling along the septo-temporal axis in adulthood and middle age - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Sertraline modulates hippocampal plasticity and learning via sigma 1 receptors, cellular stress and neurosteroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. NSI‐189, a small molecule with neurogenic properties, exerts behavioral, and neurostructural benefits in stroke rats - PMC [pmc.ncbi.nlm.nih.gov]
- 19. NSI-189, a small molecule with neurogenic properties, exerts behavioral, and neurostructural benefits in stroke rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Meta-analyses of comparative efficacy of antidepressant medications on peripheral BDNF concentration in patients with depression | PLOS One [journals.plos.org]
- 21. Meta-analyses of comparative efficacy of antidepressant medications on peripheral BDNF concentration in patients with depression - PMC [pmc.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. Serum BDNF, Depression and Anti-Depressant Medications: Meta-Analyses and Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 24. The Serum Brain-Derived Neurotrophic Factor Increases in Serotonin Reuptake Inhibitor Responders Patients with First-Episode, Drug-Naïve Major Depression [mdpi.com]
A Comparative Analysis of Amdiglurax and Alternative Pro-Cognitive Agents in Clinical Trials
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the clinical trial performance of Amdiglurax (formerly NSI-189, ALTO-100), a novel hippocampal neurogenesis stimulant, with other therapeutic alternatives for the enhancement of cognitive function. The following sections present quantitative data from key clinical trials, detailed experimental methodologies, and visualizations of relevant biological pathways and study designs to support an evidence-based evaluation.
Amdiglurax: A Novel Approach to Cognitive Enhancement
Amdiglurax is an investigational drug that has garnered interest for its potential pro-cognitive and antidepressant effects.[1] Its proposed mechanism of action, while not fully elucidated, is thought to involve the indirect modulation of brain-derived neurotrophic factor (BDNF) signaling, a key pathway in neurogenesis and synaptic plasticity.[1][2] Clinical trials have explored its efficacy in major depressive disorder (MDD), a condition often accompanied by cognitive impairment.
Mechanism of Action: The BDNF Signaling Pathway
Amdiglurax is hypothesized to exert its pro-cognitive effects by indirectly enhancing the signaling of Brain-Derived Neurotrophic Factor (BDNF). BDNF plays a crucial role in neuronal survival, growth, and the formation of new synapses, processes vital for learning and memory. The binding of BDNF to its receptor, TrkB, activates several downstream signaling cascades, including the PI3K/Akt, MAPK/ERK, and PLCγ pathways, which ultimately lead to enhanced neurogenesis and synaptic plasticity.
Clinical Trial Data: Amdiglurax in Major Depressive Disorder
A key Phase 2 clinical trial investigated the effects of Amdiglurax (then NSI-189) in patients with MDD. While the study did not meet its primary endpoint for antidepressant efficacy as measured by the Montgomery-Åsberg Depression Rating Scale (MADRS), it demonstrated significant pro-cognitive effects at the 40 mg/day dose.[3][4][5] These cognitive improvements were assessed using the CogScreen computerized test battery.[1][3]
Table 1: Pro-cognitive Effects of Amdiglurax (40 mg/day) in a Phase 2 MDD Trial
| Cognitive Domain | Assessment Tool | Effect Size (Cohen's d) | p-value |
| Memory | CogScreen | 1.12 | 0.002 |
| Working Memory | CogScreen | 0.81 | 0.020 |
| Executive Functioning | CogScreen | 0.66 | 0.048 |
Source: Analysis of a Phase 2 study of NSI-189 in Major Depressive Disorder.[1][3]
Experimental Protocols: Cognitive Assessment
CogScreen Computerized Test Battery
The CogScreen battery is a standardized set of computerized tests designed to assess a range of cognitive functions relevant to demanding occupations, such as aviation.[6][7] Its application in clinical trials provides sensitive and objective measures of cognitive performance.
Key Cognitive Domains Assessed by CogScreen:
-
Attention and Working Memory: Backward Digit Span, Divided Attention.
-
Learning and Memory: Symbol Digit Coding (immediate and delayed recall).
-
Executive Function: Shifting Attention Test, Pathfinder (visual sequencing and scanning).
-
Processing Speed: Visual Sequence Comparison, Symbol Digit Coding.
-
Psychomotor Function: Manikin Test, Dual Task Tests.
The administration of the CogScreen battery in the Amdiglurax trial followed a standardized protocol where patients performed a series of self-paced tasks with initial instructions and practice segments.[8]
Comparative Analysis with Alternative Pro-Cognitive Agents
Several classes of drugs have been investigated for their potential to improve cognitive function. Here, we compare Amdiglurax with three major classes: Cholinesterase Inhibitors, NMDA Receptor Modulators, and AMPA Receptor Modulators. It is important to note that much of the clinical trial data for these alternatives comes from studies in Alzheimer's disease, which may limit direct comparison with Amdiglurax's data in MDD.
Cholinesterase Inhibitors (e.g., Donepezil, Rivastigmine, Galantamine)
Mechanism of Action: These drugs increase the levels of acetylcholine, a neurotransmitter important for memory and learning, by inhibiting its breakdown.[9]
Clinical Trial Evidence: In patients with mild to moderate Alzheimer's disease, cholinesterase inhibitors have demonstrated a modest but statistically significant improvement in cognitive function as measured by the Alzheimer's Disease Assessment Scale-Cognitive Subscale (ADAS-Cog).[10] A meta-analysis of 43 randomized controlled trials showed a standardized mean difference of 0.38 in cognitive function in favor of cholinesterase inhibitors over placebo.[10] However, their efficacy in improving cognition in patients with MDD is not well-established, with some studies showing no clear benefit.[11]
Table 2: Performance of Cholinesterase Inhibitors in Alzheimer's Disease
| Drug Class | Primary Indication | Assessment Tool | Key Cognitive Finding |
| Cholinesterase Inhibitors | Alzheimer's Disease | ADAS-Cog | Modest improvement (SMD = 0.38) |
Source: Meta-analysis of 43 randomized clinical trials.[10]
NMDA Receptor Modulators (e.g., Memantine, Ketamine)
Mechanism of Action: These agents modulate the activity of the N-methyl-D-aspartate (NMDA) receptor, a key player in synaptic plasticity and memory formation. Overactivation of NMDA receptors can be neurotoxic, and modulators aim to restore normal receptor function.
Clinical Trial Evidence: Memantine is approved for the treatment of moderate to severe Alzheimer's disease and has shown a small positive effect on cognition.[12] Ketamine and its derivatives have demonstrated rapid antidepressant effects, and some studies suggest potential pro-cognitive benefits, though research in this area is ongoing and results have been inconsistent.[12][13] A meta-analysis of add-on NMDA receptor enhancing agents in dementia showed a small but significant positive effect on overall cognitive function (SMD = 0.1002).
Table 3: Performance of NMDA Receptor Modulators in Dementia
| Drug Class | Primary Indication | Assessment Tool | Key Cognitive Finding |
| NMDA Receptor Modulators | Dementia | Various cognitive scales | Small positive effect (SMD = 0.1002) |
Source: Meta-analysis of 14 randomized controlled trials.
AMPA Receptor Modulators (Ampakines)
Mechanism of Action: Ampakines positively modulate α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, which mediate fast excitatory neurotransmission. By enhancing AMPA receptor function, these compounds are thought to promote synaptic plasticity and improve learning and memory.[14]
Clinical Trial Evidence: Preclinical studies with ampakines have shown promising pro-cognitive effects.[14] However, clinical trial results in humans have been mixed. For instance, a phase 2 trial of the AMPA modulator S47445 in patients with mild to moderate Alzheimer's disease and depressive symptoms failed to show a significant cognitive benefit on the ADAS-Cog.[15] Some early phase studies of other ampakines have suggested potential improvements in short-term memory.[16]
Table 4: Performance of AMPA Receptor Modulators in Alzheimer's Disease
| Drug Class | Primary Indication | Assessment Tool | Key Cognitive Finding |
| AMPA Receptor Modulators | Alzheimer's Disease | ADAS-Cog | No significant benefit (S47445) |
Source: Phase 2 clinical trial of S47445.[15]
Summary and Future Directions
Amdiglurax has demonstrated a notable pro-cognitive signal in a Phase 2 clinical trial involving patients with major depressive disorder, an area of significant unmet need. The observed effect sizes for improvements in memory, working memory, and executive function are promising.
In comparison, established pro-cognitive agents like cholinesterase inhibitors and NMDA receptor modulators have shown modest efficacy, primarily in the context of Alzheimer's disease. The clinical evidence for AMPA receptor modulators remains less conclusive.
A key differentiator for Amdiglurax is its novel proposed mechanism of action centered on hippocampal neurogenesis. Further research is warranted to fully elucidate this mechanism and to confirm its pro-cognitive effects in larger, Phase 3 trials. Future studies should also aim for more direct comparisons with other pro-cognitive agents in patient populations with cognitive deficits associated with depression. The use of standardized and sensitive cognitive assessment batteries, such as CogScreen, will be crucial in these endeavors.
References
- 1. Amdiglurax - Wikipedia [en.wikipedia.org]
- 2. Developing psychiatric drugs with precision focus | Drug Discovery News [drugdiscoverynews.com]
- 3. A phase 2, double-blind, placebo-controlled study of NSI-189 phosphate, a neurogenic compound, among outpatients with major depressive disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. d1io3yog0oux5.cloudfront.net [d1io3yog0oux5.cloudfront.net]
- 5. BioCentury - Neuralstem's NSI-189 misses in Phase II for MDD [biocentury.com]
- 6. cogscreen.com [cogscreen.com]
- 7. De la Rosa Research - Details [delarosaresearch.com]
- 8. academic.oup.com [academic.oup.com]
- 9. Repurposing Cholinesterase Inhibitors as Antidepressants? Dose and Stress-Sensitivity May Be Critical to Opening Possibilities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discontinuation, Efficacy, and Safety of Cholinesterase Inhibitors for Alzheimer’s Disease: a Meta-Analysis and Meta-Regression of 43 Randomized Clinical Trials Enrolling 16 106 Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cholinesterase inhibitor adjunctive therapy for cognitive impairment and depressive symptoms in older adults with depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Glutamatergic Modulators for Major Depression from Theory to Clinical Use - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Positive AMPA receptor modulation in the treatment of neuropsychiatric disorders: A long and winding road - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A 24-week double-blind placebo-controlled study of the efficacy and safety of the AMPA modulator S47445 in patients with mild to moderate Alzheimer's disease and depressive symptoms - PMC [pmc.ncbi.nlm.nih.gov]
- 16. books.rsc.org [books.rsc.org]
Reproducibility of NSI-189's Effects on Hippocampal Volume: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
The quest for therapeutic agents capable of reversing hippocampal atrophy, a key pathological feature in several neurological and psychiatric disorders, has led to the investigation of novel compounds like NSI-189. This guide provides a comparative analysis of the available evidence on the reproducibility of NSI-189's effects on hippocampal volume, placed in the context of other interventions with similar proposed outcomes. While preclinical data has suggested a significant impact of NSI-189 on hippocampal neurogenesis and volume, the translation and reproducibility of these findings, particularly in clinical settings, warrant a closer examination.
NSI-189: An Overview of its Effects on Hippocampal Volume
NSI-189 is an experimental neurogenic compound that has been investigated for its potential to treat major depressive disorder (MDD), cognitive impairment, and other neurological conditions. The proposed mechanism of action centers on its ability to stimulate neurogenesis in the hippocampus, a brain region crucial for memory and mood regulation, thereby potentially increasing its volume.[1][2]
Preclinical Evidence
Initial preclinical studies in healthy mice reported that oral administration of NSI-189 led to a significant increase in hippocampal volume and stimulated the growth of new neurons.[3] These early findings generated considerable interest in NSI-189 as a potential therapeutic agent for conditions associated with hippocampal atrophy. However, specific quantitative data, such as the percentage increase in hippocampal volume in these non-pathological animal models, have not been consistently published in peer-reviewed literature and are often cited as proprietary data ("Data on file, Neuralstem").
In a study on irradiated rats, a model for cognitive dysfunction following radiation therapy, NSI-189 treatment was found to enhance neurogenesis. However, it did not result in a significant change in hippocampal volume, suggesting that the effects of NSI-189 on hippocampal structure may be dependent on the underlying physiological or pathological context.[3][4]
Clinical Evidence
Comparative Analysis with Alternative Interventions
To provide a broader perspective, it is useful to compare the evidence for NSI-189 with that of other interventions reported to influence hippocampal volume.
| Intervention | Primary Indication(s) | Reported Effect on Hippocampal Volume | Supporting Evidence |
| NSI-189 | Major Depressive Disorder (investigational) | - Preclinical (healthy mice): Reported to cause a "significant increase" (quantitative data not publicly available).[3]- Preclinical (irradiated rats): No significant change.[4]- Clinical (MDD): Non-significant increase.[2] | Preclinical studies, Phase 1b clinical trial. |
| Lithium | Bipolar Disorder | - Clinical (Bipolar Disorder): Associated with increased hippocampal volume compared to unmedicated patients and healthy controls.[5][6] | Multiple clinical MRI studies, including meta-analyses. |
| Tianeptine | Major Depressive Disorder | - Preclinical (stress models): Prevents stress-induced reduction and can increase volume above that of stressed controls.[7][8][9] | Preclinical studies in animal models of stress. |
Experimental Protocols
The methodologies employed to assess hippocampal volume are critical for interpreting and comparing the results across different studies.
Preclinical Assessment of Hippocampal Volume
In animal studies, hippocampal volume is typically assessed post-mortem using histological techniques.
-
Tissue Processing: Animals are euthanized, and their brains are extracted, fixed (e.g., in paraformaldehyde), and processed for sectioning.
-
Staining: Brain sections are stained with dyes like cresyl violet (Nissl stain) to visualize neuronal cell bodies.
-
Stereology: Unbiased stereological methods, such as the Cavalieri principle, are used to estimate the volume of the hippocampus from the serial sections. This involves systematically sampling sections and using a grid of points to estimate the cross-sectional area, which is then integrated over the entire structure to calculate the volume.
Clinical Assessment of Hippocampal Volume
In human studies, hippocampal volume is measured non-invasively using structural MRI.
-
MRI Acquisition: High-resolution T1-weighted anatomical images of the brain are acquired. Standardized protocols, such as those developed for the Alzheimer's Disease Neuroimaging Initiative (ADNI), are often used to ensure consistency across sites and scanners.[1]
-
Volumetric Analysis: The volume of the hippocampus is quantified from the MRI scans using various software packages. This can be done through:
-
Manual Tracing: A highly trained operator manually delineates the boundaries of the hippocampus on each MRI slice. This is considered a gold standard but is time-consuming and requires significant expertise.
-
Automated Segmentation: Software algorithms automatically identify and segment the hippocampus based on anatomical atlases and image intensity.[10][11][12] Techniques like voxel-based morphometry (VBM) can also be used to assess differences in regional brain volume between groups.[5]
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the proposed mechanisms and workflows related to the study of NSI-189 and hippocampal volume.
References
- 1. Steps to standardization and validation of hippocampal volumetry as a biomarker in clinical trials and diagnostic criteria for Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New Antidepressant Stimulates Neuron Growth - Gateway Psychiatric [gatewaypsychiatric.com]
- 3. Remediation of Radiation-Induced Cognitive Dysfunction through Oral Administration of the Neuroprotective Compound NSI-189 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The influence of lithium on hippocampal volume in elderly bipolar patients: a study using voxel-based morphometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Smaller hippocampal volumes in patients with bipolar disorder are masked by exposure to lithium: a meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. Stress-induced changes in cerebral metabolites, hippocampal volume, and cell proliferation are prevented by antidepressant treatment with tianeptine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Beneficial Effects of Tianeptine on Hippocampus-Dependent Long-Term Memory and Stress-Induced Alterations of Brain Structure and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 10. An Automated Technique for Measuring Hippocampal Volumes from MR Imaging Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ethndis.org [ethndis.org]
- 12. cortechs.ai [cortechs.ai]
NSI-189: A Deep Dive into its Long-Term Safety Profile for Neuropsychiatric and Neurological Disorders
For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide
NSI-189, a novel neurogenic compound, has garnered significant interest for its potential therapeutic applications in major depressive disorder (MDD), cognitive impairment, and other neurological conditions. Its unique proposed mechanism of action, centered on promoting neurogenesis and synaptogenesis, sets it apart from conventional treatments. This guide provides a comprehensive analysis of the long-term safety profile of NSI-189, drawing from available clinical and preclinical data. It also offers a comparative perspective against established alternatives and details the experimental methodologies used to evaluate its safety and efficacy.
Long-Term Safety and Tolerability: Clinical Evidence
The long-term safety of NSI-189 has been primarily evaluated in the context of clinical trials for Major Depressive Disorder (MDD). The most extensive data comes from a Phase 1b and a Phase 2 clinical trial.
In a Phase 1b, double-blind, placebo-controlled, multiple-dose escalation study (NCT01520649), 24 patients with MDD received NSI-189 or a placebo for 28 days, with follow-up visits up to day 84. The study concluded that NSI-189 was well-tolerated at all tested doses (40 mg once, twice, or three times daily), with no serious adverse events reported.[1][2]
A subsequent larger Phase 2, double-blind, placebo-controlled study (NCT02695472) randomized 220 outpatients with MDD to receive NSI-189 (40 mg or 80 mg daily) or a placebo for 12 weeks.[3][4][5] This trial further supported the favorable safety profile of NSI-189, with both doses being well-tolerated and no serious adverse events reported in the NSI-189 treatment groups.[6]
Quantitative Analysis of Adverse Events
The following table summarizes the treatment-emergent adverse events from the Phase 2 clinical trial of NSI-189 in MDD. The data is based on reports from the study's publication, which indicated that a detailed breakdown was available in its supplementary materials.
| Adverse Event | NSI-189 40 mg Daily | NSI-189 80 mg Daily | Placebo |
| Discontinuations due to Intolerance (Stage 1) | 0 | 0 | 7 |
| Discontinuations due to Intolerance (Stage 2) | 1 | 0 | 1 |
| Serious Adverse Events | 0 | 0 | Not Reported |
| Common Adverse Events (Reported as mild) | Drowsiness, Dizziness, Sleep Problems, Nausea | Drowsiness, Dizziness, Sleep Problems, Nausea | Not specified |
Note: The specific frequencies of common adverse events were not detailed in the available search results but were described as mild and experienced by less than 30% of participants in an earlier study, with only nausea appearing dose-dependent.[7] It is noteworthy that the discontinuation rate due to intolerance was lower in the NSI-189 groups compared to the placebo group in the Phase 2 trial.[8]
Long-Term Preclinical Safety and Efficacy
Long-term preclinical studies in animal models provide further insights into the safety and sustained effects of NSI-189.
In a rat model of ischemic stroke, oral administration of NSI-189 for 12 weeks resulted in significant and lasting improvements in motor and neurological deficits, which were maintained for up to 24 weeks post-stroke, even after discontinuation of the treatment.[9] Histopathological analysis of the brains of these animals revealed increased neurite outgrowth, suggesting a role in brain remodeling.[9]
Studies in mouse models of type 1 and type 2 diabetes have also shown that NSI-189 can reverse memory impairments and restore hippocampal neurogenesis.[10] In these models, the therapeutic effects were maintained for the duration of the study, indicating no evidence of drug tolerance.
Comparison with an Established Alternative: Selective Serotonin Reuptake Inhibitors (SSRIs)
A direct head-to-head long-term safety comparison between NSI-189 and other antidepressants is not yet available. However, we can indirectly compare the emerging safety profile of NSI-189 with the well-documented long-term side effects of a widely used class of antidepressants, the Selective Serotonin Reuptake Inhibitors (SSRIs).
| Feature | NSI-189 (based on available data) | Selective Serotonin Reuptake Inhibitors (SSRIs) |
| Common Long-Term Side Effects | Mild and transient (e.g., drowsiness, dizziness, sleep problems, nausea) | Sexual dysfunction, weight gain, sleep disturbance, emotional numbing |
| Serious Adverse Events | None reported in clinical trials | Increased risk of suicidal thoughts and behaviors in young adults (FDA black box warning) |
| Discontinuation Syndrome | Not reported | Common upon abrupt cessation (e.g., dizziness, nausea, lethargy, anxiety) |
| Mechanism of Action | Neurogenesis and synaptogenesis | Modulation of serotonin levels |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for key experiments cited in the evaluation of NSI-189.
Preclinical Behavioral Assessments
1. Motor and Neurological Function Assessment in a Rat Model of Stroke
-
Objective: To evaluate the effect of NSI-189 on functional recovery following ischemic stroke.
-
Methodology:
-
Induction of Ischemic Stroke: Adult Sprague-Dawley rats are subjected to middle cerebral artery occlusion (MCAO) to induce a focal ischemic stroke.
-
Treatment Administration: NSI-189 is administered orally, typically starting 6 hours post-stroke and continued daily for a specified period (e.g., 12 weeks).
-
Behavioral Testing: A battery of behavioral tests is performed at regular intervals (e.g., weekly or bi-weekly) to assess motor and neurological deficits. This includes:
-
Elevated Body Swing Test (EBST): To measure lateralization of motor behavior.
-
Neurological Deficit Score: A composite score based on the assessment of various reflexes and motor tasks.
-
-
Long-Term Follow-up: Behavioral assessments are continued for an extended period (e.g., up to 24 weeks) to evaluate the persistence of any therapeutic effects.
-
2. Novel Object Recognition (NOR) Test in Rodents
-
Objective: To assess cognitive function, specifically recognition memory.
-
Methodology:
-
Habituation: Rodents are individually habituated to an open-field arena for a set period (e.g., 5-10 minutes) on consecutive days.
-
Familiarization Phase (Trial 1): Two identical objects are placed in the arena, and the rodent is allowed to explore them for a defined duration (e.g., 5 minutes). The time spent exploring each object is recorded.
-
Inter-Trial Interval (ITI): The rodent is returned to its home cage for a specific delay period (e.g., 1 hour, 24 hours).
-
Test Phase (Trial 2): One of the familiar objects is replaced with a novel object. The rodent is returned to the arena, and the time spent exploring the familiar versus the novel object is recorded.
-
Data Analysis: A discrimination index is calculated to quantify the preference for the novel object, which is indicative of recognition memory.
-
Visualizing the Mechanisms and Workflows
To provide a clearer understanding of the complex biological processes and experimental designs discussed, the following diagrams have been generated using the DOT language.
Caption: Proposed signaling pathway of NSI-189.
Caption: Workflow for validating the long-term safety of NSI-189.
References
- 1. A Phase 1B, randomized, double blind, placebo controlled, multiple-dose escalation study of NSI-189 phosphate, a neurogenic compound, in depressed patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Phase 1B, randomized, double blind, placebo controlled, multiple-dose escalation study of NSI-189 phosphate, a neurogenic compound, in depressed patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Study of NSI-189 for Major Depressive Disorder | Clinical Research Trial Listing [centerwatch.com]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. A phase 2, double-blind, placebo-controlled study of NSI-189 phosphate, a neurogenic compound, among outpatients with major depressive disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. BioCentury - Neuralstem's NSI-189 misses in Phase II for MDD [biocentury.com]
- 7. nootralize.com [nootralize.com]
- 8. researchgate.net [researchgate.net]
- 9. NSI‐189, a small molecule with neurogenic properties, exerts behavioral, and neurostructural benefits in stroke rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Enhancement of Mitochondrial Function by the Neurogenic Molecule NSI-189 Accompanies Reversal of Peripheral Neuropathy and Memory Impairment in a Rat Model of Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Amdiglurax (NSI-189) in Preclinical Neurological Disorder Models
Amdiglurax (formerly NSI-189), a novel neurogenic and synaptogenic compound, has shown therapeutic potential across a range of neurological disorders. This guide provides a comparative overview of its effects in preclinical models of Major Depressive Disorder (MDD), ischemic stroke, and discusses its potential relevance to Alzheimer's Disease. The performance of Amdiglurax is compared with established treatments, supported by available experimental data.
Mechanism of Action
Amdiglurax is a benzylpiperazine-aminopyridine compound that is believed to exert its therapeutic effects by stimulating neurogenesis in the hippocampus and modulating brain-derived neurotrophic factor (BDNF) signaling.[1] Unlike conventional antidepressants that primarily target monoamine systems, Amdiglurax's unique mechanism of action suggests a potential to address the underlying pathophysiology of certain neurological disorders characterized by neuronal loss and impaired plasticity.
Comparative Efficacy in Neurological Disorder Models
Major Depressive Disorder (MDD)
Amdiglurax has been investigated in both preclinical and clinical settings for MDD. Preclinical studies in mouse models of depression have shown its behavioral efficacy.[2] Clinical trials have further explored its antidepressant and pro-cognitive effects in patients with MDD.
Table 1: Comparison of Amdiglurax and Fluoxetine in a Preclinical Model of MDD
| Parameter | Amdiglurax (NSI-189) | Fluoxetine (SSRI) |
| Animal Model | Mouse model of depression (novelty-suppressed feeding) | C57BL/6J mice (novelty-suppressed feeding test)[3] |
| Dosage | Information not publicly available | 15 mg/kg, oral administration[3] |
| Treatment Duration | Chronic administration | 5 weeks[3] |
| Key Findings | Reverses behavioral symptoms of depression | Inconsistent effects in C57BL/6J mice, with one study showing a paradoxical increase in sniffing latency.[3] Other studies in different strains show a decrease in latency to eat after chronic treatment.[4] |
| Effect on Neurogenesis | Stimulates neurogenesis in the hippocampus | Chronic treatment increases hippocampal neurogenesis.[5] |
Note: Specific quantitative data from the preclinical novelty-suppressed feeding test for Amdiglurax is not publicly available.
In a Phase 2 clinical trial involving 220 patients with MDD, Amdiglurax was administered at doses of 40 mg and 80 mg daily for 12 weeks. While it did not show a statistically significant improvement on the primary outcome measure, the Montgomery-Åsberg Depression Rating Scale (MADRS), the 40 mg dose did show a significant improvement in patient-rated symptoms on the Symptoms of Depression Questionnaire (SDQ) and the Cognitive and Physical Functioning Questionnaire (CPFQ).[4]
Ischemic Stroke
Amdiglurax has demonstrated significant neuroprotective and restorative effects in a preclinical model of ischemic stroke. The study highlights its potential to promote functional recovery after an ischemic event.
Table 2: Comparison of Amdiglurax and Edaravone in a Preclinical Model of Ischemic Stroke
| Parameter | Amdiglurax (NSI-189) | Edaravone |
| Animal Model | Sprague-Dawley rats with transient middle cerebral artery occlusion (MCAO)[6][7] | Rats with MCAO/R (reperfusion)[2] |
| Dosage | 30 mg/kg, oral administration[8] | 10, 20, 30 mg/kg, oral administration[9] |
| Treatment Initiation | 6 hours post-MCAO[6][7] | 5 hours post-operation[9] |
| Treatment Duration | 12 weeks[6][7] | 7 days[9] |
| Neurological Deficit | Significant amelioration of motor and neurological deficits[6][7] | Dose-dependent improvement in behavioral data.[9] |
| Histological Outcome | Significant increments in neurite outgrowth (MAP2 immunoreactivity) in the hippocampus and cortex.[6][7] | Dose-dependent reduction in cerebral infarction area and upregulation of MAP-2.[9] |
Note: Specific quantitative data on behavioral scores for the Amdiglurax study are not provided in the publication, preventing a direct numerical comparison.
Alzheimer's Disease
While initial interest was expressed in Amdiglurax for Alzheimer's disease due to its neurogenic properties, there is a lack of dedicated preclinical studies of Amdiglurax in established animal models of this disease.[1] However, its mechanism of action, particularly the stimulation of hippocampal neurogenesis, aligns with therapeutic strategies being explored for Alzheimer's. For comparison, the effects of the standard-of-care medication, donepezil, on neurogenesis and cognition in Alzheimer's models are presented.
Table 3: Effects of Donepezil in Preclinical Models of Alzheimer's Disease
| Parameter | Donepezil |
| Animal Model | 3xTg-AD mouse model[10] |
| Dosage | 1.3 mg/kg[10] |
| Treatment Duration | 4 months[10] |
| Cognitive Outcome | Significantly improved cognitive capabilities.[10] |
| Effect on Hippocampus | Reduced levels of soluble and insoluble Aβ proteins and senile plaques; prevented dendritic spine loss.[10] In other models, donepezil has been shown to enhance hippocampal neurogenesis.[11][12] |
Experimental Protocols
Preclinical Stroke Model with Amdiglurax (Tajiri et al.)
-
Surgical Procedure: Transient middle cerebral artery occlusion (MCAO) was induced using the intraluminal suture method. The occlusion was maintained for a specific duration before reperfusion.[13][14][15]
-
Drug Administration: Amdiglurax (30 mg/kg) was administered orally, starting 6 hours after the MCAO procedure, and continued daily for 12 weeks.[6][7][8]
-
Behavioral Assessments: A battery of behavioral tests was conducted to assess motor and neurological deficits at various time points up to 24 weeks post-stroke.
-
Histological Analysis: At the end of the study, brains were processed for immunohistochemistry to assess neurite outgrowth using Microtubule-Associated Protein 2 (MAP2) as a marker.[6][7]
Phase 2 Clinical Trial of Amdiglurax in MDD
-
Study Design: A randomized, double-blind, placebo-controlled study.
-
Participants: 220 adult patients with a diagnosis of recurrent major depressive disorder.
-
Intervention: Patients were randomized to receive Amdiglurax 40 mg daily, 80 mg daily, or placebo for 12 weeks.
-
Outcome Measures:
-
Primary: Change from baseline in the Montgomery-Åsberg Depression Rating Scale (MADRS) total score.
-
Secondary: Changes in the Symptoms of Depression Questionnaire (SDQ), Cognitive and Physical Functioning Questionnaire (CPFQ), and other cognitive assessments.[4]
-
Visualizations
Caption: Proposed signaling pathway for Amdiglurax.
Caption: Experimental workflow for the Amdiglurax preclinical stroke study.
Caption: Logical relationship of BDNF modulation in neurological disorders.
References
- 1. Amdiglurax - Wikipedia [en.wikipedia.org]
- 2. Edaravone Ameliorates Cerebral Ischemia-Reperfusion Injury by Downregulating Ferroptosis via the Nrf2/FPN Pathway in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fluoxetine induces paradoxical effects in C57BL6/J mice: comparison with BALB/c mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. samuelslab.com [samuelslab.com]
- 5. Neurogenic effects of fluoxetine are attenuated in p11 (S100A10) knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. NSI-189, a small molecule with neurogenic properties, exerts behavioral, and neurostructural benefits in stroke rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. NSI‐189, a small molecule with neurogenic properties, exerts behavioral, and neurostructural benefits in stroke rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. transpharmation.com [transpharmation.com]
- 9. Neuroprotection of Oral Edaravone on Middle Cerebral Artery Occlusion in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Hippocampal Proteomic Alteration in Triple Transgenic Mouse Model of Alzheimer's Disease and Implication of PINK 1 Regulation in Donepezil Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Donepezil Rescues Spatial Learning and Memory Deficits following Traumatic Brain Injury Independent of Its Effects on Neurogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Donepezil Reverses Alcohol‐Induced Changes in Hippocampal Neurogenic and Glial Responses Following Adolescent Intermittent Ethanol Exposure Into Adulthood in Female Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Protocol for middle cerebral artery occlusion by an intraluminal suture method - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Rehabilitation Training and Resveratrol Improve the Recovery of Neurological and Motor Function in Rats after Cerebral Ischemic Injury through the Sirt1 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Deep Sequencing of the Rat MCAO Cortexes Reveals Crucial circRNAs Involved in Early Stroke Events and Their Regulatory Networks - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Clinical Relevance of NSI-189's Neurogenic Properties: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
NSI-189, an investigational neurogenic compound, has garnered significant interest for its potential to treat major depressive disorder (MDD) and other neurological conditions by promoting the growth of new neurons in the hippocampus. This guide provides a comprehensive comparison of NSI-189 with other neurogenic alternatives, supported by experimental data, detailed protocols, and pathway visualizations to objectively assess its clinical relevance.
Executive Summary
NSI-189 is a novel, orally active small molecule that has demonstrated pro-neurogenic and antidepressant-like effects in preclinical models and early-stage clinical trials.[1][2] Unlike traditional antidepressants that primarily modulate monoamine neurotransmitter systems, NSI-189's putative mechanism of action is centered on stimulating neurogenesis, particularly in the hippocampus.[2][3] This unique approach offers a potential new avenue for treating depression and cognitive deficits. However, its clinical efficacy, particularly in later-phase trials, has yielded mixed results, necessitating a thorough evaluation of its neurogenic properties in the context of other therapeutic strategies.
Mechanism of Action: A Neurogenic Hypothesis
The foundational hypothesis for NSI-189's therapeutic potential lies in its ability to stimulate the birth of new neurons (neurogenesis) and enhance synaptic plasticity in the hippocampus, a brain region crucial for learning, memory, and mood regulation.[4] Preclinical studies suggest that NSI-189 increases the volume of the hippocampus and promotes the growth of new neurons.[3]
While the precise molecular target of NSI-189 has not been definitively established, recent patent filings suggest it may act as an agonist of the orphan nuclear receptor TLX (tailless receptor).[5][6] TLX is a key regulator of neural stem cell self-renewal and proliferation in the neurogenic niches of the adult brain, including the subgranular zone of the hippocampus.[5][6] Activation of TLX by NSI-189 could initiate a signaling cascade leading to increased neurogenesis.
Furthermore, studies have shown that NSI-189 can upregulate the expression of neurotrophic factors such as Brain-Derived Neurotrophic Factor (BDNF) and Stem Cell Factor (SCF).[1][7] BDNF is a well-known modulator of synaptic plasticity and neurogenesis.
// Nodes NSI189 [label="NSI-189", fillcolor="#4285F4", fontcolor="#FFFFFF"]; TLX [label="TLX Receptor\n(Agonist)", fillcolor="#FBBC05", fontcolor="#202124"]; Nucleus [label="Nucleus", shape=oval, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; GeneTranscription [label="Gene Transcription", fillcolor="#34A853", fontcolor="#FFFFFF"]; BDNF_SCF [label="BDNF & SCF\nUpregulation", fillcolor="#34A853", fontcolor="#FFFFFF"]; NeuralStemCells [label="Neural Stem Cells", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Proliferation [label="Proliferation", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; Differentiation [label="Differentiation", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; NewNeurons [label="New Neurons", fillcolor="#4285F4", fontcolor="#FFFFFF"]; HippocampalVolume [label="Increased\nHippocampal Volume", fillcolor="#4285F4", fontcolor="#FFFFFF"]; SynapticPlasticity [label="Enhanced\nSynaptic Plasticity", fillcolor="#4285F4", fontcolor="#FFFFFF"]; AntidepressantEffects [label="Antidepressant & Pro-cognitive\nEffects", shape=cds, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges NSI189 -> TLX [label="Binds to"]; TLX -> Nucleus [label="Translocates to"]; Nucleus -> GeneTranscription [label="Initiates"]; GeneTranscription -> BDNF_SCF [label="Leads to"]; BDNF_SCF -> NeuralStemCells [label="Stimulates"]; NeuralStemCells -> Proliferation; NeuralStemCells -> Differentiation; Proliferation -> NewNeurons; Differentiation -> NewNeurons; NewNeurons -> HippocampalVolume; NewNeurons -> SynapticPlasticity; HippocampalVolume -> AntidepressantEffects; SynapticPlasticity -> AntidepressantEffects; } .dot
Caption: Proposed signaling pathway of NSI-189.
Preclinical Evidence for Neurogenesis
Animal studies have provided the primary evidence for NSI-189's neurogenic effects. In a rat model of ischemic stroke, NSI-189 treatment led to a significant increase in the expression of Ki67, a marker of cell proliferation, and MAP2, a neuronal marker, in the hippocampus.[7] This suggests that NSI-189 promotes both the birth of new cells and their differentiation into neurons. The same study also demonstrated an upregulation of BDNF and SCF in cell cultures treated with NSI-189.[7] While a study in irradiated rats showed that NSI-189 improved cognitive performance and neurogenesis, it did not find a significant change in hippocampal volume at the time point measured.[8]
| Preclinical Study (Rodent Models) | Key Findings | Quantitative Data |
| Ischemic Stroke Model[7] | Increased cell proliferation and neurogenesis in the hippocampus. | Significant increase in Ki67 and MAP2 expression (p's < 0.05). |
| Upregulation of neurogenic factors. | Increased BDNF and SCF in vitro. | |
| Irradiation-Induced Brain Injury[8] | Improved cognitive performance and neurogenesis. | No significant change in hippocampal volume. |
Clinical Trials: Efficacy in Major Depressive Disorder
NSI-189 has been evaluated in Phase 1 and Phase 2 clinical trials for the treatment of MDD.
Phase 1b Study: This early study in 24 patients with MDD showed that NSI-189 was well-tolerated and demonstrated promising antidepressant and pro-cognitive effects.[3]
| Phase 1b Clinical Trial Outcome Measures | NSI-189 vs. Placebo | Effect Size (Cohen's d) |
| Symptoms of Depression Questionnaire (SDQ) | Statistically significant improvement (p=0.02)[9] | 0.90[9] |
| Montgomery-Åsberg Depression Rating Scale (MADRS) | Trend towards improvement | 0.95 |
| Cognitive and Physical Functioning Questionnaire (CPFQ) | Statistically significant improvement (p=0.01)[9] | 0.94[9] |
| Clinical Global Impressions - Improvement (CGI-I) | Trend towards improvement | 0.57 |
Phase 2 Study: A larger Phase 2 trial involving 220 patients with MDD yielded more complex results. The primary endpoint, a reduction in the MADRS score, was not met for either the 40 mg or 80 mg daily doses of NSI-189 compared to placebo.[10] However, the 40 mg dose did show statistically significant improvements on several self-reported secondary measures of depression and on some objective cognitive tests.[10][11][12] A post-hoc analysis suggested that NSI-189 may be more effective in patients with moderate depression.[13]
| Phase 2 Clinical Trial Outcome Measures (40mg Dose) | NSI-189 vs. Placebo | Key Statistics |
| Montgomery-Åsberg Depression Rating Scale (MADRS) | Not statistically significant[10] | Pooled mean difference -1.8 (p=0.22)[10] |
| Symptoms of Depression Questionnaire (SDQ) | Statistically significant improvement[10] | Pooled mean difference -8.2 (p=0.04)[10] |
| Cognitive and Physical Functioning Questionnaire (CPFQ) | Statistically significant improvement[10] | Pooled mean difference -1.9 (p=0.03)[10] |
| CogScreen (Cognitive Assessment) | Statistically significant improvement on some subtests[10][11][12] | p-values between 0.002 and 0.048 for significant measures[10] |
Comparison with Other Neurogenic Compounds
To assess the clinical relevance of NSI-189's neurogenic properties, it is essential to compare it with other compounds known to modulate neurogenesis, such as Selective Serotonin Reuptake Inhibitors (SSRIs) and ketamine.
Selective Serotonin Reuptake Inhibitors (SSRIs): Chronic treatment with SSRIs, such as fluoxetine, has been shown to increase hippocampal neurogenesis in rodents.[14][15][16][17] Studies have demonstrated that fluoxetine can increase the number of new neurons by 40-60%.[14][16] The mechanism is thought to be mediated, at least in part, by the activation of the glucocorticoid receptor.[18]
| Compound | Preclinical Neurogenic Effect (Rodent Models) | Mechanism |
| NSI-189 | Increased Ki67 and MAP2 expression.[7] | TLX agonism, BDNF/SCF upregulation.[5][6][7] |
| Fluoxetine (SSRI) | 40-60% increase in BrdU-labeled cells in the dentate gyrus.[14][16] | Serotonin reuptake inhibition, Glucocorticoid receptor activation.[18] |
| Ketamine | Variable effects; some studies show increased neurogenesis, others show a decrease.[19][20][21][22][23] | NMDA receptor antagonism, mTOR pathway activation. |
Ketamine: The rapid-acting antidepressant ketamine has also been investigated for its effects on neurogenesis, with mixed results. Some studies suggest that ketamine can increase the proliferation and maturation of new neurons, while others have reported a decrease or no significant effect, depending on the experimental conditions.[19][20][21][22][23] Ketamine's primary mechanism of action is believed to be through NMDA receptor antagonism and subsequent activation of the mTOR signaling pathway.
Experimental Protocols
Assessment of Neurogenesis in Rodents
A common method to assess neurogenesis in vivo involves the administration of the thymidine analog bromodeoxyuridine (BrdU), which is incorporated into the DNA of dividing cells. Subsequent immunohistochemical staining allows for the identification and quantification of these newly generated cells.
// Nodes Start [label="Start:\nAnimal Model", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; DrugAdmin [label="Drug Administration\n(e.g., NSI-189, Fluoxetine)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; BrdU_Injection [label="BrdU Injection\n(Labels dividing cells)", fillcolor="#FBBC05", fontcolor="#202124"]; Perfusion [label="Tissue Collection:\nTranscardial Perfusion & Brain Extraction", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Sectioning [label="Brain Sectioning\n(Vibratome or Cryostat)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Staining [label="Immunohistochemistry", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PrimaryAb [label="Primary Antibodies:\n- anti-BrdU (proliferation)\n- anti-Doublecortin (immature neurons)", fillcolor="#FFFFFF", fontcolor="#202124", shape=note]; SecondaryAb [label="Fluorescent Secondary Antibodies", fillcolor="#FFFFFF", fontcolor="#202124", shape=note]; Imaging [label="Microscopy:\nConfocal Imaging", fillcolor="#FBBC05", fontcolor="#202124"]; Quantification [label="Cell Quantification\n(Stereology)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Analysis [label="Data Analysis", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Start -> DrugAdmin; DrugAdmin -> BrdU_Injection; BrdU_Injection -> Perfusion [label="Wait for desired time"]; Perfusion -> Sectioning; Sectioning -> Staining; Staining -> PrimaryAb [style=dotted, arrowhead=none]; Staining -> SecondaryAb [style=dotted, arrowhead=none]; Staining -> Imaging; Imaging -> Quantification; Quantification -> Analysis; } .dot
Caption: Experimental workflow for assessing neurogenesis.
BrdU Labeling and Immunohistochemistry Protocol:
-
BrdU Administration: Dissolve BrdU in sterile 0.9% saline. Administer to rodents via intraperitoneal (i.p.) injection at a dose of 50-100 mg/kg. The timing and frequency of injections depend on the experimental design (e.g., a single injection to label cells proliferating at a specific time, or multiple injections over several days to label a larger cohort of new cells).
-
Tissue Preparation: At a predetermined time after BrdU injection, euthanize the animals and perform transcardial perfusion with saline followed by 4% paraformaldehyde (PFA) to fix the brain tissue.
-
Sectioning: Cryoprotect the brain in a sucrose solution and section coronally at 40-50 µm using a cryostat or vibratome.
-
Immunohistochemistry:
-
DNA Denaturation: To expose the BrdU epitope, incubate free-floating sections in 2N HCl at 37°C, followed by neutralization in a borate buffer.
-
Blocking: Block non-specific antibody binding with a solution containing normal serum and a detergent like Triton X-100.
-
Primary Antibody Incubation: Incubate sections with a primary antibody against BrdU (e.g., rat anti-BrdU) overnight at 4°C. For co-labeling, include antibodies against neuronal markers such as Doublecortin (DCX) for immature neurons (e.g., goat anti-DCX) or NeuN for mature neurons.[24]
-
Secondary Antibody Incubation: After washing, incubate sections with fluorescently-labeled secondary antibodies that correspond to the species of the primary antibodies.
-
-
Imaging and Quantification: Mount the sections on slides and visualize using a confocal microscope. Quantify the number of BrdU-positive and double-labeled cells in the dentate gyrus using stereological methods.
Conclusion
NSI-189 represents a departure from conventional antidepressant drug development, with a mechanism of action that directly targets the brain's capacity for self-repair through neurogenesis. Preclinical studies provide a strong rationale for its neurogenic properties, and early clinical trials showed promising signals for both antidepressant and pro-cognitive effects. However, the failure to meet the primary endpoint in a larger Phase 2 trial highlights the challenges in translating these preclinical findings into robust clinical efficacy.
Compared to SSRIs, which have a more established, albeit modest, effect on neurogenesis, NSI-189's potential for more direct and potent stimulation of this process remains an area of active investigation. The variable effects of ketamine on neurogenesis suggest that this may not be its primary antidepressant mechanism, or that its effects are more complex and context-dependent.
For researchers and drug developers, the story of NSI-189 underscores the importance of a multi-faceted approach to assessing the clinical relevance of neurogenic compounds. While the stimulation of neurogenesis is a promising therapeutic strategy, it is crucial to establish a clear link between the magnitude of the neurogenic effect and clinically meaningful improvements in symptoms. Future research should focus on elucidating the precise molecular mechanisms of compounds like NSI-189 and identifying patient populations that are most likely to benefit from a neurogenesis-targeted therapy.
References
- 1. NSI-189, a small molecule with neurogenic properties, exerts behavioral, and neurostructural benefits in stroke rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The neurogenic compound, NSI-189 phosphate: a novel multi-domain treatment capable of pro-cognitive and antidepressant effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Phase 1B, randomized, double blind, placebo controlled, multiple-dose escalation study of NSI-189 phosphate, a neurogenic compound, in depressed patients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Amdiglurax - Wikipedia [en.wikipedia.org]
- 5. reddit.com [reddit.com]
- 6. reddit.com [reddit.com]
- 7. NSI‐189, a small molecule with neurogenic properties, exerts behavioral, and neurostructural benefits in stroke rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Neuralstem's NSI-189 Novel Neurogenic Compound Shows Significant Effect In Major Depressive Disorder [prnewswire.com]
- 10. A phase 2, double-blind, placebo-controlled study of NSI-189 phosphate, a neurogenic compound, among outpatients with major depressive disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Neuralstem Presents Positive Updated Data from Phase II Study of NSI-189 in Major Depressive Disorder at the 56th American College of Neuropsychopharmacology (ACNP) Annual Meeting - BioSpace [biospace.com]
- 12. reddit.com [reddit.com]
- 13. NSI-189 phosphate, a novel neurogenic compound, selectively benefits moderately depressed patients: A post-hoc analysis of a phase 2 study of major depressive disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pnas.org [pnas.org]
- 15. Chronic Antidepressant Treatment Increases Neurogenesis in Adult Rat Hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Chronic Fluoxetine Stimulates Maturation and Synaptic Plasticity of Adult-Born Hippocampal Granule Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Antidepressants increase human hippocampal neurogenesis by activating the glucocorticoid receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Effects of ketamine on neurogenesis, extracellular matrix homeostasis and proliferation in hypoxia-exposed HT22 murine hippocampal neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Ketamine modulates hippocampal neurogenesis and pro-inflammatory cytokines but not stressor induced neurochemical changes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. smarttots.org [smarttots.org]
- 22. New Hippocampal Neurons Mature Rapidly in Response to Ketamine But Are Not Required for Its Acute Antidepressant Effects on Neophagia in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Ketamine alters hippocampal cell proliferation and improves learning in mice after traumatic brain injury - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Efficacy of doublecortin as a marker to analyse the absolute number and dendritic growth of newly generated neurons in the adult dentate gyrus - PubMed [pubmed.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
